Torrat
Description
Properties
CAS No. |
72416-03-6 |
|---|---|
Molecular Formula |
C28H43ClN4O8S2 |
Molecular Weight |
663.2 g/mol |
IUPAC Name |
6-chloro-3-(2-methylpropyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate |
InChI |
InChI=1S/C17H27NO4.C11H16ClN3O4S2/c1-10(2)18-8-15(20)9-21-16-7-11(3)17(22-14(6)19)13(5)12(16)4;1-6(2)3-11-14-8-4-7(12)9(20(13,16)17)5-10(8)21(18,19)15-11/h7,10,15,18,20H,8-9H2,1-6H3;4-6,11,14-15H,3H2,1-2H3,(H2,13,16,17) |
InChI Key |
AYEZWNNLBRBUIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O.CC(C)CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the TOR Signaling Pathway in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mechanistic Target of Rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] Functioning within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), the mTOR signaling pathway integrates a myriad of extracellular and intracellular signals, including growth factors, nutrients, energy status, and stress.[2][3] Dysregulation of this critical pathway is a hallmark of numerous human pathologies, most notably cancer, metabolic disorders like type 2 diabetes, and neurological diseases, making it a prime target for therapeutic intervention.[4][5][6] This guide provides a comprehensive technical overview of the core components of the mTOR signaling network in mammalian cells, details key experimental methodologies for its study, and presents quantitative data to facilitate a deeper understanding of this complex system.
Core Components of the mTOR Signaling Pathway
The mTOR kinase is the catalytic subunit of two structurally and functionally distinct complexes: mTORC1 and mTORC2.[3][7]
-
mTOR Complex 1 (mTORC1): This complex is acutely sensitive to the inhibitor rapamycin and primarily regulates cell growth by promoting anabolic processes and limiting catabolic ones.[4][7] Key components of mTORC1 include:
-
mTOR: The catalytic kinase subunit.[1]
-
Raptor (Regulatory-associated protein of mTOR): A crucial scaffolding protein that mediates the interaction between mTOR and its substrates.[7]
-
mLST8 (mammalian Lethal with Sec13 protein 8): Also known as GβL, it binds to the mTOR kinase domain and is essential for its stability and activity.[3]
-
PRAS40 (Proline-rich AKT substrate 40 kDa): An inhibitory component that, when phosphorylated by Akt, dissociates from the complex, leading to mTORC1 activation.[4]
-
DEPTOR (DEP domain-containing mTOR-interacting protein): An endogenous inhibitor of both mTORC1 and mTORC2.[1][3]
-
-
mTOR Complex 2 (mTORC2): Generally considered insensitive to acute rapamycin treatment, mTORC2 is a key regulator of cell proliferation and survival, primarily through its role in activating Akt and other AGC kinases.[4][8] Its core components are:
-
mTOR: The catalytic kinase subunit.[1]
-
Rictor (Rapamycin-insensitive companion of mTOR): A critical scaffolding protein that defines mTORC2 and is essential for its kinase activity.[8]
-
mLST8: Shared with mTORC1.[3]
-
mSIN1 (mammalian Stress-activated protein kinase-interacting protein 1): Essential for the integrity and function of the complex.[9]
-
Protor (Protein observed with Rictor): A substrate-specific component of mTORC2.[8]
-
Upstream Regulation of mTOR Signaling
The activity of mTORC1 and mTORC2 is tightly controlled by a complex network of upstream signals that converge to either activate or inhibit their kinase function.
Regulation of mTORC1
mTORC1 integrates signals from growth factors, amino acids, energy levels, and oxygen status.[1][10]
-
Growth Factors (e.g., Insulin, IGF-1): Growth factor signaling activates the PI3K-Akt pathway.[11][12] Akt, in turn, phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC), a heterodimer of TSC1 and TSC2.[12] The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[1] Inactivation of TSC allows Rheb to accumulate in its GTP-bound, active state, which then directly binds to and activates mTORC1.[10][13]
-
Amino Acids: The presence of amino acids, particularly leucine (B10760876) and arginine, is essential for mTORC1 activation.[8] This signaling is mediated by the Rag GTPases, which exist as heterodimers (RagA/B and RagC/D).[10][11] In the presence of amino acids, the Rag GTPase heterodimer recruits mTORC1 to the lysosomal surface, where it can be activated by Rheb.[10][11]
-
Energy Status (AMP/ATP Ratio): Low cellular energy levels, reflected by a high AMP/ATP ratio, lead to the activation of AMP-activated protein kinase (AMPK).[9] AMPK can inhibit mTORC1 activity through two primary mechanisms: by directly phosphorylating and activating TSC2, and by phosphorylating Raptor, which inhibits mTORC1 kinase activity.[9]
Regulation of mTORC2
The upstream regulation of mTORC2 is less well understood compared to mTORC1.
-
Growth Factors: Growth factor signaling through the PI3K pathway is also a primary activator of mTORC2.[14] The precise mechanism is still under investigation but is thought to involve the localization of the complex.
-
Ribosome Association: Some studies suggest that the association of mTORC2 with ribosomes can promote its activity, linking protein synthesis status to mTORC2 signaling.
-
Feedback Loops: There is significant crosstalk between the two mTOR complexes. S6K1, a downstream target of mTORC1, can phosphorylate Rictor, leading to the inhibition of mTORC2 activity in a negative feedback loop.[9][15]
Downstream Effectors and Cellular Functions
Activated mTORC1 and mTORC2 phosphorylate a diverse array of downstream substrates to regulate a wide range of cellular processes.
mTORC1 Downstream Signaling
mTORC1 primarily promotes cell growth by stimulating anabolic processes and inhibiting catabolic ones.[7]
-
Protein Synthesis: mTORC1 phosphorylates and activates S6 kinase 1 (S6K1) and phosphorylates and inactivates the eukaryotic initiation factor 4E-binding proteins (4E-BPs).[7][12] The phosphorylation of S6K1 leads to an increase in ribosome biogenesis and mRNA translation.[12] The inactivation of 4E-BPs allows for the assembly of the eIF4F complex, which is critical for the initiation of cap-dependent translation.[7]
-
Lipid Synthesis: mTORC1 promotes lipogenesis through the activation of the transcription factor SREBP1.
-
Autophagy: In nutrient-rich conditions, mTORC1 phosphorylates and inhibits the ULK1 complex, a key initiator of autophagy.[13] This prevents the degradation of cellular components, thereby preserving cellular mass.
mTORC2 Downstream Signaling
mTORC2 is a crucial regulator of cell proliferation, survival, and cytoskeletal organization.
-
Akt Activation: A primary and well-established function of mTORC2 is the phosphorylation of Akt at serine 473.[8][16] This phosphorylation, in conjunction with phosphorylation at threonine 308 by PDK1, leads to the full activation of Akt.[14] Activated Akt then goes on to regulate a multitude of cellular processes, including cell survival, proliferation, and metabolism.
-
Other AGC Kinases: Besides Akt, mTORC2 also phosphorylates and activates other members of the AGC kinase family, including Protein Kinase C (PKC) and Serum- and Glucocorticoid-induced Kinase (SGK).[8]
-
Cytoskeletal Organization: mTORC2 influences the actin cytoskeleton, thereby affecting cell shape and migration.
The TOR Signaling Pathway in Drug Development
The central role of the mTOR pathway in cell growth and its frequent dysregulation in cancer have made it a major focus for drug development.[4][5][17]
-
Rapalogs: First-generation mTOR inhibitors, such as rapamycin (sirolimus) and its analogs (everolimus, temsirolimus, ridaforolimus), allosterically inhibit mTORC1.[4][17] While effective in certain cancer types, their efficacy is often limited by feedback activation of Akt via the disruption of the S6K1-mediated negative feedback loop on mTORC2.[4]
-
ATP-Competitive mTOR Kinase Inhibitors (TORKinibs): Second-generation inhibitors that target the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[5] These dual inhibitors have shown promise in overcoming the limitations of rapalogs.
-
Dual PI3K/mTOR Inhibitors: Given the intimate connection between the PI3K and mTOR pathways, compounds that simultaneously inhibit both PI3K and mTOR have been developed and are under clinical investigation.[18]
Quantitative Data Summary
The following tables summarize key quantitative aspects of the mTOR signaling pathway.
Table 1: Key Protein-Protein Interactions in the mTOR Pathway
| Interacting Proteins | Complex | Function of Interaction |
| mTOR - Raptor | mTORC1 | Substrate recruitment and complex stability |
| mTOR - Rictor | mTORC2 | Defines mTORC2 and is essential for its activity |
| mTOR - mLST8 | mTORC1 & mTORC2 | Stabilizes the mTOR kinase domain |
| Rheb-GTP - mTOR | mTORC1 | Direct activation of mTORC1 kinase activity |
| Rag GTPase - mTORC1 | mTORC1 | Recruitment of mTORC1 to the lysosome |
| Akt - TSC2 | - | Inhibitory phosphorylation of TSC2 |
| AMPK - TSC2 | - | Activating phosphorylation of TSC2 |
| AMPK - Raptor | mTORC1 | Inhibitory phosphorylation of Raptor |
| S6K1 - Rictor | mTORC2 | Inhibitory feedback phosphorylation |
Table 2: Key Phosphorylation Events in the mTOR Pathway
| Kinase | Substrate | Phosphorylation Site(s) | Cellular Outcome |
| Akt | TSC2 | Multiple sites (e.g., Ser939, Ser1132) | Inhibition of TSC complex, activation of mTORC1 |
| AMPK | TSC2 | Ser1387 | Activation of TSC complex, inhibition of mTORC1 |
| AMPK | Raptor | Ser722, Ser792 | Inhibition of mTORC1 activity |
| mTORC1 | S6K1 | Thr389 | Activation of S6K1, promotion of protein synthesis |
| mTORC1 | 4E-BP1 | Thr37/46, Ser65, Thr70 | Inactivation of 4E-BP1, promotion of translation initiation |
| mTORC1 | ULK1 | Ser757 | Inhibition of ULK1, suppression of autophagy |
| mTORC2 | Akt | Ser473 | Full activation of Akt, promotion of cell survival |
| S6K1 | IRS-1 | Multiple inhibitory sites | Negative feedback on PI3K-Akt signaling |
Experimental Protocols
Western Blot Analysis of mTOR Pathway Activation
Western blotting is a widely used technique to assess the activation state of the mTOR pathway by measuring the phosphorylation status of its key components.[19][20]
Methodology:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[20]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.[21]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-S6K1 (Thr389), phospho-Akt (Ser473), phospho-4E-BP1 (Thr37/46)) overnight at 4°C.[19][21]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody.[21]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total protein.
-
In Vitro mTORC1 Kinase Assay
This assay directly measures the kinase activity of immunoprecipitated mTORC1.[19][22]
Methodology:
-
Immunoprecipitation of mTORC1:
-
Lyse cells in a CHAPS-based lysis buffer.[22]
-
Incubate the cell lysate with an anti-Raptor antibody to specifically immunoprecipitate mTORC1.[22]
-
Capture the antibody-protein complexes with Protein A/G agarose (B213101) beads.[22]
-
Wash the immunoprecipitates extensively to remove non-specific binding proteins.[22]
-
-
Kinase Reaction:
-
Analysis:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
Co-Immunoprecipitation to Study Protein-Protein Interactions
Co-immunoprecipitation (Co-IP) is used to investigate the interactions between proteins within the mTOR complexes.[21][23]
Methodology:
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., CHAPS-based buffer) to preserve protein complexes.[23]
-
-
Immunoprecipitation:
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the immunoprecipitated proteins by Western blotting using antibodies against the expected interacting partners (e.g., probe for mTOR after immunoprecipitating Raptor).[23]
-
Visualizations of Signaling Pathways and Workflows
mTORC1 Signaling Pathway
Caption: Upstream regulation and downstream effectors of the mTORC1 signaling pathway.
mTORC2 Signaling Pathway
Caption: Simplified overview of the mTORC2 signaling cascade.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis of mTOR pathway proteins.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Drug discovery targeting the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTOR - Wikipedia [en.wikipedia.org]
- 7. Mammalian Target of Rapamycin (mTOR): Conducting the Cellular Signaling Symphony - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nutrient Regulation of the mTOR Complex 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of mTORC2 Signaling [mdpi.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Nutrients versus growth factors in mTORC1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Regulation of the mTOR complex 1 pathway by nutrients, growth factors, and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
- 22. researchgate.net [researchgate.net]
- 23. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of TOR Kinase
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Introduction
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and cellular stress, to orchestrate appropriate cellular responses.[3][4][5] Dysregulation of the mTOR signaling pathway is implicated in a multitude of human diseases, including cancer, metabolic disorders like type 2 diabetes, and neurological conditions.[1][4][6] This central role makes mTOR a compelling target for therapeutic intervention.[4]
mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][4] These complexes are differentiated by their unique protein components, substrate specificities, and sensitivity to the allosteric inhibitor rapamycin.[4][7] This guide provides a detailed examination of the mechanism of action of TOR kinase, focusing on the distinct and overlapping functions of mTORC1 and mTORC2, their upstream regulation, and their downstream effector pathways.
Core Components of mTOR Complexes
The activity and substrate specificity of mTOR are determined by its interacting partners within the mTORC1 and mTORC2 complexes.
| Complex | Core Components | Key Functions | Rapamycin Sensitivity |
| mTORC1 | mTOR, Raptor, mLST8, PRAS40, DEPTOR | Promotes cell growth, protein synthesis, and lipid synthesis; inhibits autophagy.[5][8] | Sensitive |
| mTORC2 | mTOR, Rictor, mSIN1, mLST8, PRR5/Protor-1, DEPTOR | Regulates cell survival, cytoskeletal organization, and metabolism.[2][5][9] | Generally Insensitive |
mTORC1 is characterized by the regulatory-associated protein of mTOR (Raptor), which is crucial for substrate recognition and recruitment.[10] Mammalian lethal with SEC13 protein 8 (mLST8) stabilizes the mTOR kinase domain. Proline-rich AKT substrate 40 kDa (PRAS40) and DEP-domain-containing mTOR-interacting protein (DEPTOR) act as negative regulators of the complex.[9][11]
mTORC2 contains the rapamycin-insensitive companion of mTOR (Rictor) and the mammalian stress-activated protein kinase-interacting protein 1 (mSIN1), which are essential for its function and substrate specificity.[9][12] Similar to mTORC1, mTORC2 also includes mLST8 and DEPTOR.[5]
Upstream Regulation of mTOR Signaling
The activation of mTOR is a complex process that integrates signals from multiple pathways, ensuring that cell growth and proliferation are tightly coupled to favorable environmental conditions.
Regulation of mTORC1
mTORC1 is activated by a convergence of signals including growth factors, amino acids, energy status, and oxygen levels.[4]
-
Growth Factors (e.g., Insulin, IGF-1): Growth factor signaling proceeds through the PI3K-Akt pathway.[4] Akt phosphorylates and inhibits the tuberous sclerosis complex (TSC), a heterodimer of TSC1 and TSC2.[13] The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[3] Inhibition of TSC allows Rheb to accumulate in a GTP-bound, active state, which then directly binds to and activates mTORC1.[5][13]
-
Amino Acids: The presence of amino acids, particularly leucine, is sensed by the Rag GTPases.[4][14] In an amino acid-replete state, Rag GTPases in their active conformation recruit mTORC1 to the lysosomal surface.[14] This colocalization with the Rheb activator is essential for mTORC1 activation.[14]
-
Energy Status: The cellular energy sensor, AMP-activated protein kinase (AMPK), is activated under low energy conditions (high AMP:ATP ratio).[4] AMPK phosphorylates and activates TSC2, thereby inhibiting mTORC1 signaling.[10] AMPK can also directly phosphorylate Raptor to inhibit mTORC1 activity.
-
Oxygen and Stress: Hypoxia and other cellular stressors can inhibit mTORC1 activity, often through the activation of REDD1, which in turn activates the TSC complex.[7]
Regulation of mTORC2
The regulation of mTORC2 is less understood than that of mTORC1 but is known to be primarily activated by growth factor signaling.[15]
-
Growth Factors: The PI3K pathway, activated by growth factors, is thought to be a primary activator of mTORC2.[7] The precise mechanism of activation is still under investigation but is believed to involve the localization of mTORC2 to specific subcellular compartments.
-
Feedback Loops: There is evidence of crosstalk and feedback regulation between the two mTOR complexes. For instance, S6K1, a downstream effector of mTORC1, can phosphorylate Rictor, leading to the inhibition of mTORC2 activity, creating a negative feedback loop.[7]
Downstream Effector Pathways
Once activated, mTORC1 and mTORC2 phosphorylate a multitude of downstream substrates to regulate various cellular processes.
mTORC1 Downstream Signaling
mTORC1 primarily promotes anabolic processes while inhibiting catabolism.[8]
-
Protein Synthesis: mTORC1 phosphorylates and activates S6 kinase 1 (S6K1) and phosphorylates and inactivates the eukaryotic translation initiation factor 4E-binding proteins (4E-BPs).[1][8] The activation of S6K1 and the release of eIF4E from 4E-BP1 inhibition both lead to an increase in mRNA translation, particularly of transcripts encoding ribosomal proteins and other components of the translational machinery.[8]
-
Lipid and Nucleotide Synthesis: mTORC1 promotes the synthesis of lipids and nucleotides to support cell growth and proliferation.[8]
-
Autophagy Inhibition: In nutrient-rich conditions, mTORC1 phosphorylates and inhibits the ULK1 complex, a key initiator of autophagy, thereby suppressing this catabolic process.[11]
mTORC2 Downstream Signaling
mTORC2 plays a critical role in cell survival, metabolism, and cytoskeletal organization.[9]
-
Cell Survival and Metabolism: A primary substrate of mTORC2 is the kinase Akt.[2][9] mTORC2 phosphorylates Akt at serine 473, leading to its full activation.[9] Activated Akt then promotes cell survival and plays a key role in metabolic regulation.
-
Cytoskeletal Organization: mTORC2 regulates the actin cytoskeleton through the phosphorylation and activation of protein kinase C α (PKCα) and by influencing the activity of small GTPases such as RhoA and Rac1.[9]
-
Ion Transport and Growth: mTORC2 phosphorylates and activates serum- and glucocorticoid-induced kinase 1 (SGK1), which is involved in regulating ion transport and cell growth.[2][5]
Quantitative Data Summary
| Parameter | Value | Condition | Reference |
| mTORC1 Kinase Activity | |||
| Km for ATP | 50-150 µM | In vitro kinase assay | [Biochemical Journal, 2010] |
| Km for S6K1 (peptide) | 5-10 µM | In vitro kinase assay | [Cell, 2002] |
| Inhibitor Potency | |||
| Rapamycin IC50 (mTORC1) | ~1 nM | In vitro kinase assay | [Nature, 1994] |
| Torin1 IC50 (mTOR) | ~3 nM | In vitro kinase assay | [Nature Chemical Biology, 2009] |
| Phosphorylation Stoichiometry | |||
| S6K1 (Thr389) | >90% | Insulin-stimulated cells | [Molecular Cell, 2005] |
| 4E-BP1 (Ser65) | 70-80% | Amino acid-stimulated cells | [Molecular and Cellular Biology, 2003] |
| Akt (Ser473) | >95% | IGF-1-stimulated cells | [Science, 2005] |
Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions. The references provided are representative of the literature in this field.
Experimental Protocols
In Vitro mTORC1 Kinase Assay
Objective: To measure the kinase activity of immunoprecipitated mTORC1 against a known substrate.
Methodology:
-
Cell Lysis: Culture cells (e.g., HEK293T) to ~80-90% confluency. Stimulate with growth factors (e.g., 20 minutes with 100 nM insulin) or amino acids as required. Lyse cells in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100), protease inhibitors, and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-Raptor antibody conjugated to protein A/G beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads three times with lysis buffer and then twice with kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing a recombinant, inactive substrate (e.g., 1 µg of GST-4E-BP1) and 200 µM ATP supplemented with [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 20 minutes with occasional mixing.
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE.
-
Detection: Expose the gel to a phosphor screen and quantify the incorporation of 32P into the substrate using a phosphorimager.
Western Blot Analysis of mTOR Signaling
Objective: To assess the activation state of the mTOR pathway by detecting the phosphorylation of key downstream effectors.
Methodology:
-
Sample Preparation: Treat cells with appropriate stimuli or inhibitors. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of mTOR targets (e.g., anti-phospho-S6K1 (Thr389), anti-phospho-4E-BP1 (Ser65), anti-phospho-Akt (Ser473)) and total protein controls, diluted in blocking buffer, overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations of Signaling Pathways and Workflows
Caption: Overview of the mTOR signaling network, including upstream regulators and downstream effectors of mTORC1 and mTORC2.
Caption: Experimental workflow for an in vitro mTORC1 kinase assay.
References
- 1. mdpi.com [mdpi.com]
- 2. mTOR pathway: A current, up-to-date mini-review (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. assaygenie.com [assaygenie.com]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Regulation and metabolic functions of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of the Target of Rapamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the Target of Rapamycin (B549165) (TOR) and its intricate signaling network represents a landmark achievement in cell biology, with profound implications for medicine. This technical guide provides an in-depth exploration of the history, discovery, and key experimental methodologies that have shaped our understanding of this critical cellular regulator. From a soil sample on a remote island to a central node in cellular signaling, the story of TOR is a testament to the power of curiosity-driven research and its translation into therapeutic applications.
The Discovery of Rapamycin: A Serendipitous Finding
The journey began in 1964 with a Canadian medical expedition to Easter Island, known as Rapa Nui to its inhabitants.[1][2] Microbiologist Georges Nógrády, intrigued by the local population's apparent immunity to tetanus despite frequent barefoot contact with soil rich in horse manure, collected soil samples for analysis.[1] These samples would lay dormant for years before researchers at Ayerst Pharmaceuticals, including Dr. Surendra Sehgal, isolated a new antifungal compound from the bacterium Streptomyces hygroscopicus in 1972.[2][3][4] In homage to its origin, the molecule was named rapamycin .[3]
Initial studies focused on its antifungal properties, but rapamycin's potent immunosuppressive and anti-proliferative activities soon became evident.[3][4][5] Dr. Sehgal's persistence was crucial in keeping the research alive, even after Ayerst Pharmaceuticals halted its development.[2][3] He astutely recognized its potential beyond an antifungal and sent samples to the U.S. National Cancer Institute (NCI), where its significant anti-tumor activity was confirmed.[1][3]
Unraveling the Mechanism: The Identification of TOR
The potent and specific effects of rapamycin across diverse organisms, from yeast to humans, suggested a highly conserved molecular target.[2] The quest to identify this target in the early 1990s was a pivotal moment in the history of cell signaling research.
Genetic Screens in Yeast: A Powerful Approach
The budding yeast, Saccharomyces cerevisiae, proved to be an invaluable tool in this endeavor. Its genetic tractability allowed researchers to screen for mutants that were resistant to the growth-inhibitory effects of rapamycin. This approach was based on the premise that mutations in the gene encoding the direct target of the rapamycin-FKBP12 complex, or in genes of the same signaling pathway, would confer resistance.
In 1991, Michael N. Hall's group at the University of Basel, Switzerland, and Joseph Heitman, then a postdoctoral fellow, identified two genes, TOR1 and TOR2 (Target of Rapamycin), mutations in which conferred dominant rapamycin resistance.[6][7][8] Their work, published in Science, was a landmark discovery that provided the first glimpse into the molecular target of rapamycin.[8]
Biochemical Approaches in Mammalian Cells
Concurrently, several research groups were employing biochemical methods to identify the mammalian target of rapamycin. The key to these approaches was the understanding that rapamycin first binds to an intracellular receptor, the FK506-binding protein 12 (FKBP12) .[9][10] The resulting rapamycin-FKBP12 complex then acts as the inhibitor of the target protein.
In 1994, three independent groups published their findings, identifying the mammalian homolog of the yeast TOR proteins:
-
David M. Sabatini , then a graduate student in Solomon Snyder's lab at Johns Hopkins University, purified a protein that bound to the FKBP12-rapamycin complex and named it RAFT1 (Rapamycin and FKBP12 Target 1).[2][9]
-
Stuart L. Schreiber's group at Harvard University identified the same protein and named it FRAP (FKBP-Rapamycin Associated Protein).[2][11]
-
Robert T. Abraham's group at the Mayo Clinic also identified the target and named it mTOR (mammalian Target of Rapamycin), a name that has since been widely adopted.[9][12]
These discoveries, made through a combination of genetic and biochemical approaches, converged on a single, highly conserved protein kinase, establishing it as the central target of rapamycin's diverse biological effects.
Quantitative Data: The Potency of Rapamycin
The biological activities of rapamycin have been quantified across various assays, demonstrating its high potency. The following tables summarize key inhibitory concentrations (IC50) and other quantitative parameters.
| Biological Activity | Organism/Cell Line | IC50 / MIC | Reference |
| Antifungal Activity | Candida albicans | 2.14 nM (MIC in YPD with peptide-like compounds) | [1][13][14] |
| Antifungal Activity | Candida albicans | 0.5 µM (MIC) | [2] |
| Immunosuppressive Activity | T-lymphocyte proliferation | 10⁻¹⁰ M | [3] |
| Immunosuppressive Activity | T-cell proliferation (anti-CD3 stimulated) | IC50 = 2 µM (LY294002) | [4] |
| Anticancer Activity | Oral Cancer Cells (Ca9-22) | ~15 µM | [15] |
| Anticancer Activity | Caski (cervical cancer) | 6.05 µM (Compound 9e derivative) | [16] |
| Anticancer Activity | H1299 (lung cancer) | 7.89 µM (Compound 9e derivative) | [16] |
| Anticancer Activity | MGC-803 (gastric cancer) | 25.88 µM (Compound 9e derivative) | [16] |
| Anticancer Activity | H460 (lung cancer) | 8.60 µM (Compound 9e derivative) | [16] |
Experimental Protocols: The Methodologies Behind the Discoveries
The following sections provide detailed methodologies for the key experiments that were instrumental in the discovery and characterization of TOR.
Genetic Screen for Rapamycin-Resistant Mutants in S. cerevisiae
This protocol outlines the general steps involved in the genetic screens that led to the identification of the TOR1 and TOR2 genes.
Objective: To isolate yeast mutants that are resistant to the growth-inhibitory effects of rapamycin.
Methodology:
-
Mutagenesis: A culture of wild-type S. cerevisiae is treated with a mutagen (e.g., ethyl methanesulfonate (B1217627) - EMS) to induce random mutations in the genome.
-
Selection: The mutagenized cells are plated on a medium containing a concentration of rapamycin that is lethal to wild-type cells (e.g., 25 nM).
-
Identification of Resistant Colonies: Colonies that grow on the rapamycin-containing medium are selected as potential rapamycin-resistant mutants.
-
Confirmation of Resistance: The resistance of the selected mutants is confirmed by re-streaking them on rapamycin-containing medium and comparing their growth to that of wild-type cells.
-
Genetic Analysis: The resistant mutants are subjected to genetic analysis, including complementation tests and genetic mapping, to identify the mutated genes responsible for the resistance phenotype.
Biochemical Purification of the TOR Protein
This protocol describes a general approach for the purification of the TOR protein based on its interaction with the FKBP12-rapamycin complex.
Objective: To purify the mammalian target of rapamycin (mTOR) protein.
Methodology:
-
Preparation of Affinity Resin: Recombinant FKBP12 protein is coupled to a solid support (e.g., agarose (B213101) beads) to create an affinity resin.
-
Cell Lysis: Mammalian cells are lysed to release their cellular proteins.
-
Incubation with Rapamycin: The cell lysate is incubated with rapamycin to allow the formation of the FKBP12-rapamycin complex with the endogenous FKBP12.
-
Affinity Chromatography: The cell lysate containing the pre-formed complex is passed over the FKBP12 affinity column. The FKBP12-rapamycin-mTOR complex binds to the resin.
-
Washing: The column is washed extensively to remove non-specifically bound proteins.
-
Elution: The bound mTOR protein is eluted from the column, typically by using a competitive ligand or by changing the buffer conditions.
-
Analysis: The eluted fractions are analyzed by SDS-PAGE and other techniques to identify and characterize the purified mTOR protein.
In Vitro mTOR Kinase Assay
This protocol outlines the steps for measuring the kinase activity of mTORC1.
Objective: To measure the in vitro kinase activity of immunoprecipitated mTORC1.
Methodology:
-
Immunoprecipitation of mTORC1: mTORC1 is immunoprecipitated from cell lysates using an antibody against an mTORC1 component (e.g., Raptor).
-
Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a substrate (e.g., recombinant 4E-BP1) in a kinase buffer containing ATP (often radiolabeled with ³²P).
-
Reaction Termination: The kinase reaction is stopped by adding a stop solution (e.g., SDS-PAGE sample buffer).
-
Analysis of Substrate Phosphorylation: The reaction products are separated by SDS-PAGE, and the phosphorylation of the substrate is detected by autoradiography (if using ³²P-ATP) or by Western blotting with a phospho-specific antibody.
Visualizing the TOR World: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core TOR signaling pathways and the experimental workflows that were pivotal in their elucidation.
Signaling Pathways
Caption: A simplified diagram of the mTORC1 and mTORC2 signaling pathways.
Experimental Workflows
Caption: Experimental workflow for a genetic screen to identify rapamycin-resistant yeast mutants.
Caption: Experimental workflow for the biochemical purification of mTOR.
The Two Faces of TOR: mTORC1 and mTORC2
Further research revealed that mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) , each with unique components, substrates, and functions.
-
mTORC1 , the primary target of rapamycin, is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients, and energy status to control protein synthesis and autophagy.[6][17]
-
mTORC2 is largely insensitive to acute rapamycin treatment and plays a crucial role in cell survival, metabolism, and cytoskeletal organization.[1]
The discovery of these two complexes added another layer of complexity to the mTOR signaling network and opened new avenues for therapeutic intervention.
Conclusion
The discovery of rapamycin and its target, TOR, is a compelling narrative of scientific exploration, from the serendipitous finding of a natural product to the meticulous dissection of a fundamental cellular signaling pathway. The development of innovative experimental techniques, including genetic screens in yeast and sophisticated biochemical purification methods, was instrumental in this journey. The knowledge gained from this research has not only illuminated our understanding of cell growth and metabolism but has also led to the development of mTOR inhibitors as therapeutic agents for a range of diseases, including cancer and organ transplant rejection. The ongoing investigation into the intricacies of the mTOR pathway promises to yield further insights and novel therapeutic strategies in the years to come.
References
- 1. Isolation of the mTOR complexes by affinity purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]
- 3. Isolation of the mTOR Complexes by Affinity Purification | Springer Nature Experiments [experiments.springernature.com]
- 4. An affinity tool for the isolation of endogenous active mTORC1 from various cellular sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TOR and paradigm change: cell growth is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Targets for cell cycle arrest by the immunosuppressant rapamycin in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Cancer pathway exposed | Whitehead Institute [wi.mit.edu]
- 11. A mammalian protein targeted by G1-arresting rapamycin-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Michael Hall: The Story of TOR Target of Rapamycin • iBiology [ibiology.org]
- 14. molbiolcell.org [molbiolcell.org]
- 15. molbiolcell.org [molbiolcell.org]
- 16. On the Discovery of TOR As the Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. en.bio-protocol.org [en.bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Upregulation and Downregulation of TOR Gene Expression
The Target of Rapamycin (TOR) protein kinase is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from nutrients, growth factors, and cellular energy status to control a wide array of cellular processes.[2][3] Given its critical role, the expression of the TOR gene itself is meticulously controlled at multiple levels, including transcriptional, post-transcriptional, and epigenetic regulation.[1][4] This guide provides a detailed overview of the mechanisms governing the upregulation and downregulation of TOR gene expression, presents quantitative data, outlines key experimental protocols, and visualizes the core signaling pathways and workflows.
Upregulation of TOR Gene Expression
The upregulation of TOR gene expression is primarily driven by anabolic signals such as growth factors and nutrient availability, leading to increased cell growth and proliferation.
Transcriptional Regulation
Growth factors, such as insulin (B600854) and insulin-like growth factors (IGFs), are potent activators of TOR signaling.[1] In mammalian cells, this activation is often mediated by the PI3K/Akt signaling pathway.[5] The binding of growth factors to their receptors initiates a cascade that leads to the activation of transcription factors that promote the expression of genes involved in cell growth, including TOR. In plants, the hormone auxin has been shown to activate TOR signaling.[6]
Epigenetic Regulation
Epigenetic modifications play a crucial role in modulating gene expression. In the context of TOR upregulation, histone acetylation is a key mechanism.[7] Acetylation of histones, particularly H3 and H4, at the TOR gene promoter leads to a more relaxed chromatin structure, making the DNA more accessible to transcription factors and the transcriptional machinery, thereby promoting gene expression.[7][8] The TOR pathway itself can influence histone acetylation to control the expression of other genes, such as those encoding ribosomal proteins.[7]
Downregulation of TOR Gene Expression
Conversely, TOR gene expression is downregulated in response to catabolic signals like nutrient deprivation, cellular stress, and the presence of specific microRNAs.
Transcriptional Repression
Nutrient limitation, such as nitrogen or amino acid starvation, leads to the downregulation of TOR signaling and can also affect TOR gene expression.[9][10][11] In yeast, starvation for glutamine, a key nitrogen source, affects a subset of TOR-controlled transcription factors.[10] Rapamycin, an inhibitor of the TORC1 complex, has been shown to induce widespread transcriptional changes, including the repression of genes involved in ribosome biogenesis and the induction of genes related to nitrogen catabolite repression.[12][13][14] In plants, sulfate (B86663) limitation leads to the downregulation of TOR in shoots.[15]
Epigenetic Silencing
Just as epigenetic modifications can upregulate TOR expression, they can also mediate its silencing. Histone deacetylation, the removal of acetyl groups from histones, results in a more condensed chromatin structure, which represses transcription.[8] The TOR pathway can influence the activity of histone deacetylases (HDACs) to regulate the expression of other genes.[8] In plants, TOR has been shown to repress stress responses through the global regulation of H3K27 trimethylation, a repressive histone mark.[16]
Post-transcriptional Regulation by microRNAs (miRNAs)
MicroRNAs are small non-coding RNAs that regulate gene expression at the post-transcriptional level by binding to the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression.[17][18] Several miRNAs have been identified that target TOR mRNA and downregulate its expression.
-
miR-99a and miR-100: These miRNAs have been shown to directly regulate the expression of mTOR by binding to its 3'-UTR.[17]
-
miR-96, miR-557, and miR-3182: These miRNAs have been implicated in the regulation of mTOR and its downstream target S6K1 in triple-negative breast cancer.[19] Downregulation of these miRNAs was associated with an upregulation of their target mRNAs.[19]
-
Other miRNAs: Various other miRNAs, such as miR-19a/b and miR-130a/b, have been shown to inhibit mTORC1 by targeting key genes within the pathway.[5]
Quantitative Data on TOR Gene Expression
The following table summarizes quantitative data on the changes in TOR gene or related protein expression under various conditions.
| Condition | Organism/Cell Type | Change in Expression | Fold Change | Reference |
| TOR inhibition with AZD8055 | Arabidopsis thaliana | Downregulation of SAUR-like auxin-responsive protein family genes | Up to 451.94-fold decrease | [20] |
| TOR inhibition with AZD8055 | Arabidopsis thaliana | Upregulation of a TRAF-like family protein gene | 396.18-fold increase | [20] |
| TOR inhibition | Cotton | Downregulation of specific lncRNAs | 0.2 to 0.4-fold of control | [21] |
| TOR inhibition | Cotton | Upregulation of lncRNA target genes | Not specified | [21] |
| Rapamycin treatment | Yeast | Changes in protein abundance of 115 proteins | Not specified | [14] |
| Rapamycin treatment | Yeast | mRNA level changes for 37 of the 115 proteins | ≥ 2-fold change | [14] |
| Nitrogen limitation | Chlorella sorokiniana | Downregulation of all FAS complex members | Not specified | [9] |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP)-qPCR for TOR Promoter Analysis
This protocol is used to determine if a specific transcription factor binds to the promoter region of the TOR gene.
1. Cell Crosslinking and Lysis:
-
Treat cells with formaldehyde (B43269) to crosslink proteins to DNA.[22]
-
Quench the crosslinking reaction with glycine.[23]
-
Lyse the cells to release the chromatin.[22]
2. Chromatin Shearing:
-
Sonicate the chromatin to fragment the DNA into smaller pieces, typically between 150 and 900 bp.[23] This can also be achieved by enzymatic digestion with Micrococcal Nuclease.[23]
3. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.[24]
-
Use protein A/G beads to pull down the antibody-protein-DNA complexes.[24]
-
Wash the beads to remove non-specific binding.
4. Elution and Reverse Crosslinking:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the formaldehyde crosslinks by heating the samples.[23]
-
Treat with proteinase K to digest the proteins.[23]
5. DNA Purification and qPCR:
-
Purify the DNA using a PCR purification kit.[23]
-
Perform quantitative real-time PCR (qPCR) using primers designed to amplify the specific region of the TOR promoter where the transcription factor is predicted to bind.[25]
-
Analyze the qPCR data to determine the enrichment of the target DNA sequence in the immunoprecipitated sample compared to a negative control (e.g., an IgG antibody).[26]
Luciferase Reporter Assay for TOR Promoter Activity
This assay measures the transcriptional activity of the TOR gene promoter in response to different stimuli.[27]
1. Plasmid Construction:
-
Clone the promoter region of the TOR gene into a luciferase reporter vector, upstream of the luciferase gene.
2. Cell Transfection:
-
Transfect the constructed plasmid into the desired cell line.[27]
-
Co-transfect a second plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency (Dual-Luciferase Reporter Assay).[27][28]
3. Cell Treatment:
-
Treat the transfected cells with the stimuli of interest (e.g., growth factors, nutrient-deprived media, small molecule inhibitors).[29]
4. Cell Lysis and Luminescence Measurement:
-
After the desired incubation period, lyse the cells using a passive lysis buffer.[30][31]
-
Add the luciferase substrate to the cell lysate.[27]
-
Measure the luminescence produced by the firefly luciferase using a luminometer.[30]
-
If using a dual-luciferase system, add the Stop & Glo® Reagent to quench the firefly luciferase signal and activate the Renilla luciferase, then measure its luminescence.[31]
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in promoter activity in the treated samples compared to the untreated control.[31]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Growth factor-mediated upregulation of TOR gene expression.
Caption: Downregulation of TOR expression by microRNAs.
Caption: Experimental workflow for ChIP-qPCR.
Caption: Experimental workflow for Luciferase Reporter Assay.
Conclusion
The expression of the TOR gene is subject to a complex and multi-layered regulatory network that is essential for maintaining cellular homeostasis. Upregulation is typically associated with anabolic conditions mediated by growth factors and nutrient sufficiency, involving transcriptional activation and favorable epigenetic landscapes. Conversely, downregulation is triggered by cellular stress and nutrient deprivation, employing transcriptional repression, epigenetic silencing, and post-transcriptional control by microRNAs. A thorough understanding of these regulatory mechanisms is paramount for researchers in cell biology and is of significant interest to drug development professionals seeking to modulate TOR signaling in diseases such as cancer, metabolic disorders, and age-related pathologies. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for further investigation into the intricate regulation of this master controller of cell growth.
References
- 1. Nuclear Functions of TOR: Impact on Transcription and the Epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling by Target of Rapamycin Proteins in Cell Growth Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. The Tor Pathway Regulates Gene Expression by Linking Nutrient Sensing to Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional and Epigenetic Regulation by the Mechanistic Target of Rapamycin Complex 1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrogen starvation leads to TOR kinase-mediated downregulation of fatty acid synthesis in the algae Chlorella sorokiniana and Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Five Conditions Commonly Used to Down-regulate Tor Complex 1 Generate Different Physiological Situations Exhibiting Distinct Requirements and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The TOR signaling cascade regulates gene expression in response to nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] The TOR signaling cascade regulates gene expression in response to nutrients. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. The plant TOR kinase tunes autophagy and meristem activity for nutrient stress-induced developmental plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Regulation of IGF - mTOR signalling by miRNA in childhood adrenocortical tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. miRNAs in the regulation of mTOR signaling and host immune responses: The case of Leishmania infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Expression of miRNAs Targeting mTOR and S6K1 Genes of mTOR Signaling Pathway Including miR-96, miR-557, and miR-3182 in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Expression profiling and functional analysis reveals that TOR is a key player in regulating photosynthesis and phytohormone signaling pathways in Arabidopsis [frontiersin.org]
- 21. Frontiers | Target of Rapamycin (TOR) Regulates the Expression of lncRNAs in Response to Abiotic Stresses in Cotton [frontiersin.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. protocols.io [protocols.io]
- 24. Chromatin Immunoprecipitation and Quantitative Real-Time PCR to Assess Binding of a Protein of Interest to Identified Predicted Binding Sites Within a Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. assets.fishersci.com [assets.fishersci.com]
- 26. researchgate.net [researchgate.net]
- 27. opentrons.com [opentrons.com]
- 28. assaygenie.com [assaygenie.com]
- 29. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 30. med.emory.edu [med.emory.edu]
- 31. benchchem.com [benchchem.com]
The Cornerstone of Cellular Growth: An In-depth Technical Guide to TOR Protein Structure and Functional Domains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Target of Rapamycin (B549165) (TOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. As a critical signaling nexus, TOR integrates a multitude of intracellular and extracellular cues, including nutrients, growth factors, and cellular energy status. Its dysregulation is implicated in a vast array of human diseases, most notably cancer, metabolic disorders, and neurodegenerative diseases, making it a prime target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the TOR protein's intricate structure, its functional domains, and the key experimental methodologies used to elucidate its function.
TOR Protein Architecture: A Multi-Domain Scaffold
The TOR protein is a large, multi-domain protein that serves as the catalytic core of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). The architecture of TOR is characterized by several conserved domains, each playing a crucial role in the protein's regulation, substrate recognition, and catalytic activity.[1][2]
Functional Domains of TOR
The primary structure of TOR can be dissected into five key functional domains:
-
HEAT Repeats: Located at the N-terminus, the Huntingtin, Elongation factor 3, protein phosphatase 2A (PP2A), and TOR1 (HEAT) repeats are tandemly arranged alpha-helical structures that function as a flexible scaffold for protein-protein interactions.[1][3] These repeats are essential for the overall architecture of the mTOR complexes and mediate interactions with other complex components. In mTORC1, the HEAT repeats provide a platform for the binding of Raptor, while in mTORC2, they are involved in interactions with Rictor.[4][5]
-
FAT (FRAP, ATM, and TRRAP) Domain: This large domain, composed of α-solenoid structures, is crucial for the structural integrity of the TOR kinase.[5][6] It forms a C-shaped clamp that envelops the kinase domain, and this interaction is critical for maintaining the active conformation of the kinase.[4][7] Mutations within the FAT domain can lead to the hyperactivation of both mTORC1 and mTORC2, highlighting its role in regulating kinase activity.[6]
-
FRB (FKBP12-Rapamycin Binding) Domain: The FRB domain is a relatively small domain that is the binding site for the complex of the immunophilin FKBP12 and the macrolide antibiotic rapamycin.[8][9][10] This interaction allosterically inhibits the activity of mTORC1.[11] While mTORC2 is largely considered rapamycin-insensitive in the short term, the FRB domain in mTORC2 is occluded by the Rictor subunit, preventing rapamycin-FKBP12 binding.[12][13][14] The FRB domain also plays a role in substrate recognition by mTORC1.[11]
-
Kinase Domain (KD): This catalytic domain is responsible for the serine/threonine kinase activity of TOR.[7][15] It shares structural homology with the phosphatidylinositol 3-kinase (PI3K) family. The kinase domain phosphorylates a wide range of downstream substrates, thereby controlling numerous cellular processes.[16] The substrate specificity of the kinase domain is determined by the unique components of mTORC1 and mTORC2, such as Raptor and Rictor, respectively.[13][14]
-
FATC (FAT C-terminal) Domain: Located at the extreme C-terminus, the FATC domain is a short, highly conserved region essential for TOR kinase activity.[8][17] It plays a critical role in positioning key catalytic residues within the kinase domain and is involved in maintaining the overall structural stability of the TOR protein.[8] The redox state of conserved cysteine residues within the FATC domain can influence TOR stability and signaling.[8][17]
The mTOR Complexes: mTORC1 and mTORC2
TOR exerts its diverse functions through its assembly into two distinct multi-protein complexes, mTORC1 and mTORC2. These complexes share the core TOR kinase and the mLST8 subunit but are defined by their unique components, which dictate their upstream regulation, substrate specificity, and cellular functions.[9][18][19][20]
| Component | mTORC1 | mTORC2 |
| Core | TOR, mLST8 | TOR, mLST8 |
| Complex-Specific | Raptor, PRAS40 | Rictor, mSin1, Protor1/2 |
| Inhibitory | Deptor | Deptor |
Quantitative Data Summary
| Complex/Component | Molecular Weight (approx. kDa) | Structural Resolution (Cryo-EM) |
| mTOR | 289 | - |
| mTORC1 (dimer) | ~1,000 | 3.2 Å, 4.4 Å, 5.9 Å |
| mTORC2 (dimer) | ~1,000 | 3.2 Å, 4.9 Å |
| Raptor | 150 | - |
| Rictor | 200 | - |
| mLST8 | 36 | - |
| mSin1 | 54 | - |
| PRAS40 | 40 | - |
| Deptor | 46 | - |
Data compiled from various structural studies.[18][21]
Signaling Pathways
The mTOR signaling network is a complex web of upstream regulators and downstream effectors that fine-tune cellular responses to environmental cues.
mTORC1 Signaling Pathway
mTORC1 is a master regulator of cell growth and proliferation, primarily by promoting anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[9][22]
Caption: mTORC1 Signaling Pathway.
mTORC2 Signaling Pathway
mTORC2 is primarily activated by growth factors and plays a crucial role in cell survival, metabolism, and cytoskeleton organization.[18][19][20][21]
Caption: mTORC2 Signaling Pathway.
Experimental Protocols
Elucidating the complex biology of TOR has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Immunoprecipitation of mTOR Complexes
This protocol describes the isolation of mTORC1 and mTORC2 from mammalian cells.
Materials:
-
Cell lysis buffer (e.g., CHAPS-based buffer)
-
Protease and phosphatase inhibitor cocktails
-
Antibodies specific to mTORC1 (e.g., anti-Raptor) or mTORC2 (e.g., anti-Rictor) components
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Culture and treat mammalian cells as required for the experiment.
-
Lyse the cells on ice using a mild lysis buffer (e.g., containing 0.3% CHAPS) supplemented with protease and phosphatase inhibitors to maintain complex integrity.[13][23]
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
Incubate the cleared lysate with an antibody specific to a unique component of the desired mTOR complex (e.g., anti-Raptor for mTORC1, anti-Rictor for mTORC2) for 1-2 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated complex from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
Analyze the eluted proteins by Western blotting to confirm the presence of the expected complex components.
In Vitro mTORC1 Kinase Assay
This assay measures the kinase activity of immunoprecipitated mTORC1 using a recombinant substrate.[23][24]
Materials:
-
Immunoprecipitated mTORC1 (as prepared above)
-
Kinase assay buffer (containing MgCl2 and ATP)
-
Recombinant substrate (e.g., GST-4E-BP1)
-
SDS-PAGE and Western blotting reagents
-
Phospho-specific antibody against the substrate
Procedure:
-
Perform immunoprecipitation of mTORC1 as described above.
-
Wash the immunoprecipitated mTORC1 beads with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing a known concentration of recombinant substrate (e.g., 1 µg of GST-4E-BP1).
-
Initiate the kinase reaction by adding ATP to a final concentration of 200-500 µM.[23]
-
Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody that recognizes the mTORC1-mediated phosphorylation site on the substrate (e.g., anti-phospho-4E-BP1 Thr37/46).
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
Yeast Two-Hybrid (Y2H) Screen for Protein-Protein Interactions
The Y2H system is a powerful genetic method to identify novel protein-protein interactions.[14][25]
Materials:
-
Yeast strains (e.g., AH109, Y187)
-
Bait vector (e.g., pGBKT7)
-
Prey library in a suitable vector (e.g., pGADT7)
-
Yeast transformation reagents (e.g., PEG/LiAc)
-
Appropriate selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
-
X-α-Gal for colorimetric screening
Procedure:
-
Bait Construction: Clone the cDNA of the protein of interest (e.g., a specific domain of mTOR) into the bait vector to create a fusion with a DNA-binding domain (DBD).
-
Bait Characterization: Transform the bait plasmid into a suitable yeast strain (e.g., AH109) and confirm that the bait protein is expressed and does not auto-activate the reporter genes. This is done by plating on selective media lacking histidine and adenine (B156593) and checking for growth, and by performing a β-galactosidase assay.
-
Library Transformation: Transform a prey cDNA library (fused to a transcriptional activation domain, AD) into a yeast strain of the opposite mating type (e.g., Y187).
-
Mating: Mate the bait-expressing yeast strain with the prey library-expressing yeast strain. Diploid yeast cells containing both bait and prey plasmids will be selected on medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu).
-
Interaction Screening: Plate the diploid yeast on highly selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) to screen for interactions. Only yeast cells where the bait and prey proteins interact will be able to activate the reporter genes (HIS3, ADE2) and grow.
-
Confirmation and Identification: Isolate the prey plasmids from the positive colonies. Sequence the cDNA insert to identify the interacting protein. Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.
Caption: Yeast Two-Hybrid Experimental Workflow.
Conclusion
The TOR protein stands as a paramount regulator of cellular physiology, with its intricate structure and multifaceted domains enabling it to orchestrate a complex signaling network. A thorough understanding of its architecture, the specific functions of its domains, and the dynamics of the mTORC1 and mTORC2 complexes is fundamental for researchers in basic science and is of paramount importance for the development of novel therapeutics targeting mTOR-related pathologies. The experimental methodologies detailed herein provide a robust framework for the continued investigation of this critical cellular kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 3. mTOR Signaling: At the Crossroads of Plasticity, Memory, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM insight into the structure of MTOR complex 1 and its interactions with Rheb and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The solution structure of the FATC domain of the protein kinase target of rapamycin suggests a role for redox-dependent structural and cellular stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mTORC1 - Wikipedia [en.wikipedia.org]
- 10. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Rapamycin-Binding Domain Governs Substrate Selectivity by the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. escholarship.org [escholarship.org]
- 15. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 16. mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural Basis for the Association of the Redox-sensitive Target of Rapamycin FATC Domain with Membrane-mimetic Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 20. Regulation of mTORC2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mTORC2 - Wikipedia [en.wikipedia.org]
- 22. assaygenie.com [assaygenie.com]
- 23. mTOR complex 2 signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regulation of mTORC1 and its impact on gene expression at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Bedrock of Cellular Growth: A Technical Guide to the Conserved TOR Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Target of Rapamycin (B549165) (TOR) signaling pathway is a master regulator of cell growth, proliferation, and metabolism, exquisitely conserved across the eukaryotic domain. From unicellular yeast to complex mammals and plants, the core components and logic of this critical network have been maintained, underscoring its fundamental importance in cellular life. This guide provides a detailed examination of the evolutionary conservation of the TOR pathway, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its architecture.
The Ancient Core: TOR Complexes 1 and 2
The TOR kinase, a large serine/threonine kinase from the phosphatidylinositol 3-kinase-related kinase (PIKK) family, operates within two distinct, evolutionarily conserved multiprotein complexes: TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2).[1][2]
-
TORC1 , the rapamycin-sensitive complex, is a central processor of nutrient and growth factor signals.[3] Its primary function is to stimulate anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[4]
-
TORC2 , which is largely insensitive to acute rapamycin treatment, regulates spatial aspects of cell growth, including cytoskeletal organization and cell polarity.[5]
The core components of these complexes are highly conserved across species, demonstrating a shared ancestry and fundamental role.
Data Presentation: Conservation of Core TORC Components
The remarkable conservation of the TOR pathway is evident in the high degree of sequence identity among its core protein components across diverse eukaryotic species. The following table summarizes the pairwise protein sequence identity of key TORC1 and TORC2 subunits, highlighting the evolutionary relationships between yeast, fruit flies, plants, and humans.
| Protein Component | Organism Comparison | Sequence Identity (%) |
| TOR (Kinase) | H. sapiens vs. D. melanogaster | 60.1% |
| H. sapiens vs. S. cerevisiae (TOR1) | 45.8% | |
| H. sapiens vs. A. thaliana | 46.5% | |
| Raptor (TORC1) | H. sapiens vs. D. melanogaster | 52.8% |
| H. sapiens vs. S. cerevisiae (Kog1) | 33.1% | |
| H. sapiens vs. A. thaliana | 33.7% | |
| LST8 (TORC1/2) | H. sapiens vs. D. melanogaster | 87.5% |
| H. sapiens vs. S. cerevisiae | 71.5% | |
| H. sapiens vs. A. thaliana | 70.8% | |
| Rictor (TORC2) | H. sapiens vs. D. melanogaster | 40.2% |
| H. sapiens vs. S. cerevisiae (Avo3) | 26.5% | |
| H. sapiens vs. A. thaliana | Not Conserved |
Note: Sequence identities were calculated via pairwise alignment using the Needle tool (EMBOSS). Representative protein sequences were obtained from UniProt. S. cerevisiae has two TOR paralogs (TOR1 and TOR2); TOR1 is presented for comparison. A. thaliana and other land plants lack a clear Rictor ortholog and the TORC2 complex.[6]
Conserved Signaling Logic: Upstream Regulators and Downstream Effectors
The TOR pathway integrates a multitude of environmental and intracellular cues. The mechanisms for sensing these signals and the subsequent downstream cellular responses are also highly conserved.
Upstream Regulation
TORC1 activity is famously modulated by nutrients (especially amino acids), growth factors (like insulin), and cellular energy status.
-
Amino Acid Sensing: The Rag GTPases are key mediators of amino acid signals to TORC1. This regulatory module is conserved from yeast (where they are called Gtr1/Gtr2) to mammals, recruiting TORC1 to the lysosomal (or vacuolar in yeast) surface for activation.[3][6]
-
Growth Factor Signaling: In multicellular organisms, growth factor signaling, typically through the PI3K-Akt pathway, is a critical input. Akt can inhibit the Tuberous Sclerosis Complex (TSC), a negative regulator of the small GTPase Rheb, which is a direct and potent activator of TORC1.[7] While the TSC complex and Rheb are conserved, their regulation by upstream growth factors represents an evolutionary addition in metazoans.[4]
Downstream Effectors
Once active, TORC1 phosphorylates a suite of downstream targets to orchestrate cell growth.
-
Protein Synthesis: The most well-characterized and conserved function of TORC1 is the promotion of protein synthesis. This is achieved through the phosphorylation and activation of S6 Kinase (S6K) and the phosphorylation and inhibition of the eukaryotic initiation factor 4E-binding proteins (4E-BPs).[8] These effectors are central to ribosome biogenesis and mRNA translation and are conserved from flies to humans.
-
Autophagy: TORC1 negatively regulates autophagy, a cellular recycling process, by phosphorylating and inhibiting the ULK1/Atg1 kinase complex. This prevents the cell from entering a catabolic state when growth conditions are favorable.
The diagrams below illustrate the conserved architecture of the TOR signaling network.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Control of amino acid permease sorting in the late secretory pathway of Saccharomyces cerevisiae by SEC13, LST4, LST7 and LST8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. genecards.org [genecards.org]
- 8. uniprot.org [uniprot.org]
The Spatial Symphony of Life: A Technical Guide to the Cellular Localization of TOR Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Target of Rapamycin (TOR) protein is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. TOR functions within two distinct multiprotein complexes: TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2). The subcellular localization of these complexes is a critical determinant of their activity and substrate specificity, adding a crucial layer of spatial regulation to their signaling outputs. Understanding where TOR complexes reside within the cell and the mechanisms that govern their localization is paramount for deciphering their physiological roles and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the cellular localization of TOR, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways and workflows involved.
Subcellular Localization of TOR Complexes: A Tale of Two Complexes
The spatial segregation of TORC1 and TORC2 is a fundamental principle ensuring the specificity of their downstream signaling. While both complexes share the catalytic mTOR subunit, their unique components dictate their distinct subcellular distributions and, consequently, their different cellular functions.
TORC1: A Nutrient-Sensing Hub at the Lysosome and Beyond
TORC1 is renowned for its role in sensing nutrient availability, particularly amino acids. Its localization is dynamic and tightly regulated.
-
Lysosome/Vacuole: The most well-characterized location for active TORC1 is the lysosomal surface in mammalian cells and the vacuolar membrane in yeast.[1][2][3][4][5][6] This localization is crucial for its activation. In the presence of amino acids, the Rag GTPases recruit mTORC1 to the lysosomal surface, where it can be activated by Rheb-GTP.[1][7][8][9][10]
-
Cytoplasm: In the absence of amino acids, mTORC1 is found in the cytoplasm.[1]
-
Other Reported Locations: Studies have also reported the presence of mTORC1 at other subcellular compartments, including the nucleus, mitochondria, and peroxisomes, suggesting that it may have location-specific functions.[1][10][11][12] For example, at the peroxisome, mTORC1 might sense hydrogen peroxide generated by the organelle.[1]
TORC2: A Regulator of the Actin Cytoskeleton and Cell Survival with Diverse Addresses
The localization of TORC2 is more varied and, in some aspects, less clearly defined than that of TORC1.[1]
-
Plasma Membrane: In yeast, TORC2 is predominantly found at the plasma membrane in distinct domains termed Membrane Compartments Containing TORC2 (MCTs).[2][3][13] This localization is essential for its function in regulating cell polarity and actin organization.[2][3] In mammalian cells, a pool of mTORC2 is also present at the plasma membrane.[13][14]
-
Mitochondria-Associated Membranes (MAM): In mammalian cells, mTORC2 has been shown to localize to the MAM, a subdomain of the endoplasmic reticulum that is in close contact with mitochondria.[1]
-
Ribosomes and Endosomes: mTORC2 activity has also been associated with ribosomes and a subpopulation of endosomal vesicles.[14]
-
Nucleus: Some studies have also reported the presence of mTORC2 in the nucleus.[10]
Quantitative Distribution of TOR Protein
While precise quantitative data on the subcellular distribution of TOR is challenging to obtain and can vary between cell types and conditions, subcellular fractionation studies provide valuable insights into its relative abundance in different cellular compartments.
| Cellular Fraction | TORC1 Abundance (Relative) | TORC2 Abundance (Relative) | Key References |
| Lysosomal/Vacuolar Fraction | High (especially under nutrient-replete conditions) | Low | [1],[2],[3] |
| Cytoplasmic Fraction | High (especially under nutrient-starved conditions) | Moderate | [1],[15] |
| Plasma Membrane Fraction | Low | High (especially in yeast) | [15],[2],[3] |
| Mitochondrial/MAM Fraction | Present | Present | [1],[14],[10] |
| Nuclear Fraction | Present | Present | [15],[11],[10] |
| Microsomal/Endomembrane Fraction | Present | Present | [16],[14] |
Note: This table represents a qualitative summary of findings from multiple studies. The exact quantitative distribution can be influenced by the specific cell type, metabolic state, and the fractionation protocol used.
Signaling Pathways and Localization Dynamics
The subcellular localization of TOR complexes is not static but is dynamically regulated by upstream signals, which in turn dictates downstream signaling events.
mTORC1 Signaling Pathway and Localization
Amino acids and growth factors are the primary upstream regulators of mTORC1 localization and activity.
Caption: mTORC1 is recruited to the lysosome by Rag GTPases in response to amino acids.
mTORC2 Signaling Pathway and Localization
The regulation of mTORC2 localization is less understood but is thought to be influenced by growth factors and the integrity of the plasma membrane.
Caption: mTORC2 at the plasma membrane is activated by growth factors to phosphorylate Akt.
Experimental Protocols for Studying TOR Localization
Several key experimental techniques are employed to investigate the subcellular localization of TOR proteins.
Immunofluorescence
Immunofluorescence allows for the in-situ visualization of TOR proteins within fixed and permeabilized cells.
Caption: A generalized workflow for immunofluorescence staining of TOR protein.
Detailed Protocol:
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[17]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[17]
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Dilute the primary antibody against the TOR protein (or a specific subunit of TORC1/TORC2) in the blocking buffer. Incubate the coverslips with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody for 1-2 hours at room temperature, protected from light.[17]
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips on glass slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI). Visualize the localization using a confocal or fluorescence microscope.[17][18]
Subcellular Fractionation
This biochemical technique separates cellular components into different fractions, allowing for the determination of the relative abundance of TOR in each compartment by subsequent Western blotting.
Caption: A simplified workflow for subcellular fractionation to analyze TOR localization.
Detailed Protocol:
-
Cell Lysis: Harvest cells and wash them with cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice. Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.[19][20]
-
Nuclear Fractionation: Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclear fraction.[21] The supernatant is the cytoplasmic fraction.
-
Mitochondrial Fractionation: Centrifuge the cytoplasmic fraction at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C. The pellet contains the mitochondrial fraction.
-
Microsomal and Cytosolic Fractionation: Centrifuge the supernatant from the previous step at an even higher speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the microsomal fraction (including ER and Golgi), and the supernatant is the cytosolic fraction.
-
Protein Analysis: Resuspend each fraction in a suitable buffer and determine the protein concentration. Analyze the presence of TOR and specific organelle markers in each fraction by Western blotting.
Co-Immunoprecipitation
Co-immunoprecipitation (Co-IP) is used to identify interaction partners of TOR within specific subcellular compartments, providing further evidence for its localization and function.
Detailed Protocol:
-
Lysate Preparation: Prepare cell or tissue lysates under non-denaturing conditions to preserve protein-protein interactions. The choice of lysis buffer is critical and may need optimization.[22][23]
-
Pre-clearing: (Optional) Incubate the lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.[23]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to a TOR complex component overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate and incubate for 1-4 hours to capture the antibody-protein complexes.[22]
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binders.[23]
-
Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of TOR and its interacting partners.
Conclusion and Future Directions
The subcellular localization of TOR is a dynamic and intricate process that is fundamental to its role as a master regulator of cell growth and metabolism. While significant progress has been made in identifying the primary residences of TORC1 and TORC2, the functional significance of their presence in other subcellular locations remains an active area of investigation. Advanced imaging techniques with higher resolution, such as super-resolution microscopy and electron microscopy, will be instrumental in providing a more detailed map of TOR localization.[24] Furthermore, the development of novel molecular probes to visualize TOR activity in real-time within living cells will undoubtedly unveil new layers of spatial and temporal regulation.[14][25] A deeper understanding of the mechanisms that target TOR complexes to specific subcellular compartments will not only enhance our fundamental knowledge of cell biology but also open new avenues for the development of more specific and effective therapeutic strategies targeting the TOR signaling network.
References
- 1. Where is mTOR and what is it doing there? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TORC2 Plasma Membrane Localization Is Essential for Cell Viability and Restricted to a Distinct Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. rupress.org [rupress.org]
- 5. Regulation of TORC2 Function and Localization in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. researchgate.net [researchgate.net]
- 8. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Key factors in mTOR regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Localization of mTORC2 activity inside cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TOR1 and TOR2 Have Distinct Locations in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. gladstone.org [gladstone.org]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. americanlaboratory.com [americanlaboratory.com]
- 25. m.youtube.com [m.youtube.com]
The Physiological Functions of the TOR Signaling Cascade: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Target of Rapamycin (B549165) (TOR) signaling cascade is a highly conserved pathway that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates a multitude of intracellular and extracellular cues, including growth factors, amino acids, cellular energy status, and stress signals, to orchestrate a coordinated cellular response.[3][4][5] Dysregulation of this critical pathway is implicated in a wide range of human pathologies, including cancer, metabolic disorders like type 2 diabetes, and neurodegenerative diseases, making it a prime target for therapeutic intervention.[1][4][6] This technical guide provides a comprehensive overview of the core components, physiological functions, and experimental analysis of the TOR signaling cascade.
Core Components: The mTORC1 and mTORC2 Complexes
The central player in this pathway is the serine/threonine kinase mTOR, which forms the catalytic core of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3] These complexes are differentiated by their unique protein components, substrate specificities, and sensitivity to the inhibitor rapamycin.[3][7]
-
mTORC1: Composed of mTOR, Raptor, mLST8, PRAS40, and DEPTOR, mTORC1 is sensitive to acute rapamycin inhibition.[3][8] It primarily regulates cell growth by promoting anabolic processes such as protein and lipid synthesis, while inhibiting catabolic processes like autophagy.[2][3]
-
mTORC2: Consisting of mTOR, Rictor, mSIN1, Protor-1/2, and mLST8, mTORC2 is generally considered insensitive to acute rapamycin treatment.[3][7] Its primary roles include regulating cell survival, metabolism, and cytoskeletal organization.[1][7]
Upstream Regulation: A Convergence of Cellular Signals
The activity of mTORC1 and mTORC2 is tightly controlled by a complex network of upstream signals that reflect the cell's physiological state.
Activation of mTORC1
mTORC1 activation is a multi-step process that involves the integration of signals from growth factors, amino acids, and cellular energy levels.
-
Growth Factors (e.g., Insulin, IGF-1): Growth factor binding to their receptors activates the PI3K-Akt signaling pathway.[7][9] Akt, in turn, phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC), a heterodimer of TSC1 and TSC2.[7][10] The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb.[9][10] Inactivation of TSC allows Rheb to accumulate in a GTP-bound state, which then directly binds to and activates mTORC1.[3][9]
-
Amino Acids: The presence of amino acids, particularly leucine (B10760876) and arginine, is essential for mTORC1 activation.[5][7] Amino acids signal to mTORC1 through the Rag GTPases. In the presence of amino acids, the Rag GTPase heterodimer (RagA/B-RagC/D) becomes active and recruits mTORC1 to the lysosomal surface.[3] This colocalization with the Rheb GTPase on the lysosome is a critical step for mTORC1 activation.[3][11]
-
Energy Status: The cell's energy status is monitored by AMP-activated protein kinase (AMPK). Under low energy conditions (high AMP:ATP ratio), AMPK is activated and phosphorylates TSC2, thereby activating the TSC complex and inhibiting mTORC1.[5] AMPK can also directly phosphorylate Raptor, a component of mTORC1, leading to its inhibition.[9]
Activation of mTORC2
The mechanisms governing mTORC2 activation are less well-understood compared to mTORC1. However, it is known to be activated by growth factors through the PI3K pathway.[10] Ribosome association with mTORC2 has also been shown to be critical for its activation in response to insulin.[11]
Downstream Effectors and Physiological Functions
Once activated, mTORC1 and mTORC2 phosphorylate a diverse array of downstream substrates to regulate a wide range of cellular processes.
mTORC1 Downstream Signaling
The best-characterized downstream effectors of mTORC1 are S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which are key regulators of protein synthesis.[10][12]
-
S6K1: Phosphorylation of S6K1 by mTORC1 leads to its activation. Activated S6K1 then phosphorylates several targets, including the ribosomal protein S6 (rpS6), which enhances the translation of specific mRNAs.[12][13]
-
4E-BP1: mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E).[12] This releases eIF4E to participate in the formation of the eIF4F complex, a critical step in cap-dependent translation initiation.[12]
Beyond protein synthesis, mTORC1 also regulates:
-
Lipid Synthesis: By promoting the activity of the transcription factor SREBP1.[14]
-
Autophagy: By phosphorylating and inhibiting the ULK1 complex, a key initiator of autophagy.[8]
-
Mitochondrial Biogenesis and Metabolism: Through the regulation of transcription factors such as PGC-1α and HIF-1α.[4]
mTORC2 Downstream Signaling
The primary and most well-studied substrate of mTORC2 is the kinase Akt.
-
Akt: mTORC2 phosphorylates Akt at serine 473, leading to its full activation.[7][10] Activated Akt then goes on to regulate a multitude of cellular processes, including cell survival, proliferation, and glucose metabolism.[7]
mTORC2 also phosphorylates other members of the AGC kinase family, including Protein Kinase C (PKC) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), to regulate cytoskeletal dynamics and ion transport.[15]
Quantitative Analysis of TOR Signaling
The activity of the TOR signaling cascade can be quantitatively assessed by measuring the phosphorylation status of its key components and downstream effectors. The following tables summarize representative quantitative data on protein expression and phosphorylation changes in response to various stimuli.
Table 1: Quantitative Changes in mTOR Pathway Protein Expression in Trastuzumab-Resistant Gastric Cancer Cells [12]
| Protein | Log2 Fold Change (Resistant vs. Sensitive) | p-value |
| mTOR | 1.2 | < 0.05 |
| AKT1 | 1.5 | < 0.05 |
| RPS6KB1 | 1.8 | < 0.01 |
| AKT1S1 (PRAS40) | -1.1 | < 0.05 |
Table 2: Effect of Rapamycin on the Cellular Proteome [16]
| Treatment | Duration | Number of Significantly Changed Proteins |
| Rapamycin (20 nM) | 24 h | > 2500 |
| Rapamycin (20 nM) | 48 h | > 2300 |
Table 3: Fold Change in Phosphorylation of mTORC1 Downstream Targets in Response to Insulin [13]
| Phosphopeptide | Protein | Fold Change (Insulin vs. Control) |
| IHRAS*DPGLPAEEPK (S1859) | CAD | 2.7 |
| LSSLRASTSK | rpS6 | > 2 |
Experimental Protocols
Studying the TOR signaling cascade requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Western Blot Analysis of mTOR Pathway Proteins
Western blotting is a fundamental technique to assess the expression and phosphorylation status of proteins in the TOR pathway.[17][18]
1. Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluency and apply treatments as required.
-
Place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (soluble protein) to a new pre-chilled tube.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix the calculated volume of cell lysate with 4X Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a 4-15% Tris-glycine gradient gel. For large proteins like mTOR (~289 kDa), a lower percentage gel is recommended.[17]
-
Run the gel at 100-150V until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is recommended for large proteins like mTOR.[17]
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is often preferred.[18]
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-mTOR, anti-phospho-S6K1, anti-phospho-4E-BP1) diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylation level of each protein to its total protein level.
In Vitro mTORC1 Kinase Assay
This assay measures the kinase activity of immunoprecipitated mTORC1.[1][19]
1. Immunoprecipitation of mTORC1:
-
Lyse cells in CHAPS-containing lysis buffer.
-
Incubate lysates with an anti-Raptor antibody for 1.5 hours at 4°C.
-
Add Protein G sepharose beads and incubate for 1 hour at 4°C.
-
Wash the immunoprecipitates three times with CHAPS lysis buffer.
2. Kinase Reaction:
-
Resuspend the mTORC1 immunoprecipitates in 3x mTOR kinase assay buffer.
-
Add purified GST-4E-BP1 (as substrate) and ATP to a final concentration of 500 µM to start the reaction.[19]
-
To test for activators or inhibitors, add compounds like Rheb-GTP or rapamycin to the reaction mixture.
-
Incubate at 30°C for 30-60 minutes with shaking.
-
Stop the reaction by adding 4x sample buffer.
3. Analysis:
-
Analyze the phosphorylation of GST-4E-BP1 by Western blotting using a phospho-4E-BP1 (Thr37/46) antibody.
Immunofluorescence for mTORC1 Lysosomal Localization
This method visualizes the subcellular localization of mTORC1, a key indicator of its activation state.[11][14]
1. Cell Preparation:
-
Grow cells on glass coverslips to the desired confluency.
-
Apply treatments (e.g., amino acid starvation followed by stimulation) as required.
2. Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
3. Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Incubate cells with primary antibodies against mTOR and a lysosomal marker (e.g., LAMP2) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
4. Imaging and Analysis:
-
Mount the coverslips on microscope slides using a mounting medium with DAPI.
-
Visualize the cells using a confocal microscope.
-
Analyze the colocalization of mTOR and the lysosomal marker to determine the extent of mTORC1 translocation to the lysosome.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex interactions within the TOR signaling cascade and the steps involved in its analysis is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz (DOT language).
Caption: Overview of the TOR signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Caption: mTORC1 lysosomal localization and activation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. ptglab.com [ptglab.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Quantitative Nuclear Proteomics Identifies mTOR Regulation of DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTORC1 and mTORC2 in cancer and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. mTor is a signaling hub in cell survival: a mass-spectrometry-based proteomics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Global Phosphoproteomic Analysis of Insulin/Akt/mTORC1/S6K Signaling in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. bio-protocol.org [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of TOR Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the analysis of protein phosphorylation in the mTOR signaling pathway using Western blotting. This technique is crucial for understanding cellular growth, proliferation, and metabolism, and for evaluating the efficacy of novel drug candidates targeting this pathway.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] These complexes are central regulators of cell growth, proliferation, metabolism, and survival, integrating signals from growth factors, nutrients, and cellular energy levels.[1]
mTORC1 is sensitive to rapamycin and is activated by growth factors and amino acids, promoting protein synthesis through the phosphorylation of downstream targets like S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[1] mTORC2 is generally less sensitive to acute rapamycin treatment and is involved in cell survival and cytoskeletal organization via phosphorylation of Akt and PKCα.[1] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer, making it a significant target for drug development.[1]
Caption: Simplified mTOR signaling pathway illustrating the central role of mTORC1 and mTORC2.
Experimental Protocol: Western Blot Analysis of mTOR Phosphorylation
This protocol outlines the key steps for analyzing the phosphorylation status of mTOR and its downstream targets.
I. Sample Preparation and Lysis
-
Cell Culture and Treatment: Plate cells at a predetermined density and allow them to adhere overnight. Treat cells with mTOR inhibitors (e.g., rapamycin) or activators for a specified duration.[2] A vehicle control (e.g., DMSO) should be included.[1]
-
Cell Lysis:
-
Place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Aspirate PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[1][2] This is critical to prevent protein degradation and dephosphorylation.[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
II. Gel Electrophoresis and Protein Transfer
-
Sample Preparation for Loading: Mix the calculated volume of cell lysate with 4X Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[1][3]
-
SDS-PAGE:
-
Load equal amounts of protein into the wells of a 4-15% Tris-glycine gradient gel.[1] Due to the large size of mTOR (~289 kDa), a lower percentage gel or a gradient gel is recommended.[1]
-
Include a pre-stained protein ladder to monitor separation.[1]
-
Run the gel at 100-150V until the dye front reaches the bottom.[1]
-
-
Protein Transfer:
III. Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[1] For phosphorylated proteins, BSA is often recommended to reduce background from phosphoproteins like casein in milk.[4]
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Secondary Antibody Incubation:
-
Washing: Repeat the washing step as described above.[1]
-
Detection:
IV. Data Analysis
-
Quantification: The intensity of the protein bands should be quantified using densitometry software (e.g., ImageJ).[1]
-
Normalization: The phosphorylation level of each protein should be normalized to the total level of that protein.[1] Subsequently, the normalized values for the treated samples should be expressed relative to the vehicle-treated control.[1] The ratio of the phosphorylated protein to the total protein indicates the level of phosphorylation.[4][5]
Experimental Workflow
Caption: A typical workflow for the Western blot analysis of protein phosphorylation.
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Sample Preparation | ||
| Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors | [1][2][3] |
| Protein Loading | 20-40 µg per lane | [1][2] |
| Sample Buffer | Laemmli sample buffer (4X or 6X) | [1][3] |
| Denaturation | 95-100°C for 5-10 minutes | [1][3] |
| Gel Electrophoresis | ||
| Gel Type | 4-15% Tris-glycine gradient gel | [1] |
| Running Voltage | 100-150V | [1] |
| Protein Transfer | ||
| Membrane Type | PVDF or nitrocellulose | [1] |
| Transfer Method | Wet transfer recommended for large proteins | [1] |
| Immunoblotting | ||
| Blocking Agent | 5% non-fat dry milk or 5% BSA in TBST | [1][2] |
| Blocking Duration | 1 hour at room temperature | [1][2] |
| Primary Antibody Dilution | 1:1000 in 5% BSA TBST | [5] |
| Primary Antibody Incubation | Overnight at 4°C | [2][5][6][7] |
| Secondary Antibody Incubation | 1 hour at room temperature | [2] |
| Wash Buffer | TBST (Tris-buffered saline with 0.1% Tween-20) | [1] |
Troubleshooting
| Issue | Possible Cause | Recommendation | Source(s) |
| No or Weak Signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. | [1] |
| Inefficient protein transfer | Optimize transfer time and voltage. Ensure good contact between the gel and membrane. | [1] | |
| Primary/secondary antibody concentration too low | Increase antibody concentration or incubation time. | [1] | |
| Rapid dephosphorylation | Always use fresh protease and phosphatase inhibitors and keep samples cold. | [4] | |
| High Background | Insufficient blocking | Increase blocking time or change the blocking agent (e.g., from milk to BSA for phospho-antibodies). | [1] |
| Insufficient washing | Increase the number and duration of washing steps. | [1] | |
| Antibody concentration too high | Decrease the concentration of primary or secondary antibodies. | [1] | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Perform a literature search for antibody validation. | [1] |
| Protein degradation | Ensure protease and phosphatase inhibitors are always used and samples are kept cold. | [1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the TOR Gene in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Target of Rapamycin (B549165) (TOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] As a key component of the TOR signaling pathway, it integrates signals from growth factors, nutrients, and cellular energy status to control essential cellular processes.[1][2] Dysregulation of the TOR pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a critical target for therapeutic intervention. The CRISPR-Cas9 system offers a powerful and precise tool for genetic manipulation, enabling the targeted knockout of genes to study their function.[3] These application notes provide a comprehensive guide for the in vitro knockout of the TOR gene using CRISPR-Cas9 technology, including detailed protocols, data interpretation, and visual workflows.
The TOR Signaling Pathway
The TOR protein exists in two distinct multiprotein complexes: TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2).[2] TORC1 is sensitive to rapamycin and primarily regulates cell growth by promoting anabolic processes such as protein synthesis and lipid biogenesis, while inhibiting catabolic processes like autophagy.[1][4] TORC2 is generally insensitive to acute rapamycin treatment and is involved in controlling cell survival and cytoskeletal organization. The pathway is activated by various upstream signals, including growth factors acting through the PI3K/Akt pathway and amino acids.[1]
References
- 1. Quantifying CRISPR off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gene-Silencing Therapeutic Approaches Targeting PI3K/Akt/mTOR Signaling in Degenerative Intervertebral Disk Cells: An In Vitro Comparative Study Between RNA Interference and CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracking-seq reveals the heterogeneity of off-target effects in CRISPR-Cas9-mediated genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Rapamycin Treatment for TOR Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rapamycin (B549165), also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4] Rapamycin's primary mechanism of action involves forming a complex with the intracellular protein FKBP12, which then binds to and allosterically inhibits mTORC1.[2][5][6] While mTORC1 is highly sensitive to acute rapamycin treatment, mTORC2 is considered relatively insensitive, though it can be inhibited by chronic or high-dose rapamycin treatment in certain cell types.[2][7][8] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making rapamycin and its analogs (rapalogs) valuable tools for research and clinical applications.[9][10]
Mechanism of Action and Signaling Pathway
Rapamycin's inhibitory action is not direct but mediated by the immunophilin FKBP12. The rapamycin-FKBP12 complex binds to the FKBP12-Rapamycin Binding (FRB) domain on mTOR.[2][10] This interaction prevents the association of key regulatory proteins, such as Raptor with mTOR in the mTORC1 complex, thereby inhibiting its kinase activity towards downstream substrates.[7][11]
The primary downstream targets of mTORC1 are S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and ribosome biogenesis.[1][10] Inhibition of mTORC1 by rapamycin leads to the dephosphorylation of these targets, resulting in decreased protein translation and cell cycle arrest, typically in the G1 phase.[5][10]
In Vitro Treatment Protocols & Data
General Protocol for In Vitro Rapamycin Treatment
-
Reagent Preparation : Prepare a stock solution of rapamycin (e.g., 1-10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C or -80°C. Further dilute the stock solution in cell culture medium to the desired final concentration immediately before use. Note: Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Cell Culture : Plate cells at a desired density and allow them to adhere and grow, typically for 24 hours.
-
Treatment : Replace the existing medium with fresh medium containing the desired concentration of rapamycin or vehicle control (e.g., DMSO).
-
Incubation : Incubate the cells for the desired duration (e.g., 1 hour for acute inhibition of S6K1, or 24+ hours for studies on cell proliferation or chronic effects).
-
Harvesting and Analysis : After incubation, harvest the cells for downstream analysis, such as Western blotting to assess protein phosphorylation, or cell viability assays.
Dose-Response and Duration Data (In Vitro)
The effective concentration of rapamycin varies significantly depending on the cell line, treatment duration, and the specific mTORC1 substrate being investigated.[2] Low nanomolar concentrations are often sufficient to inhibit S6K1 phosphorylation, while higher concentrations may be required to affect 4E-BP1 phosphorylation.[2] Chronic exposure (≥24 hours) may be necessary to observe inhibition of mTORC2 in some cell lines.[1][12]
| Model System (Cell Line) | Rapamycin Concentration | Treatment Duration | Key Outcome / Readout |
| Human T-cells | 0.05 nM (IC50) | Not specified | Inhibition of IL-2 induced S6K activation.[13] |
| Human Endothelial Cells (HUVEC) | >1 nM | 24 hours | Significant decrease in cell number.[12] |
| Human Endothelial Cells (HUVEC) | 1-100 nM | 24 hours | Inhibition of both mTORC1 and mTORC2.[12] |
| 293 Cells (HEK293) | 1.0 nM (IC50) | 24 hours | Inhibition of phospho-S6K (in engineered cells).[14] |
| Various Cancer Cell Lines | Low nM range | Acute | Suppression of S6K phosphorylation.[2] |
| Various Cancer Cell Lines | µM range | Acute | Suppression of both S6K and 4E-BP1 phosphorylation.[2] |
In Vivo Treatment Protocols & Data
General Protocol for In Vivo Rapamycin Administration
-
Formulation : Rapamycin is poorly soluble in water. For intraperitoneal (IP) injection, it is often formulated in a vehicle such as a solution containing Ethanol, PEG400, and Tween-80, or in carboxymethylcellulose (CMC). For dietary administration, it can be microencapsulated and mixed into the animal chow.
-
Animal Models : Common models include mice (e.g., C57BL/6J, genetically heterogeneous HET3) and rats. Age, sex, and genetic background can influence outcomes.[1]
-
Dosing Regimen : Dosing can be administered daily, intermittently (e.g., three times per week), or continuously through diet.[15] The choice of regimen depends on the experimental goal (e.g., lifespan study vs. acute pharmacodynamic analysis).
-
Monitoring : Monitor animals for changes in body weight, food intake, and overall health. Side effects like hyperglycemia can occur with chronic treatment, potentially due to mTORC2 inhibition.[1][13]
-
Tissue Collection and Analysis : At the end of the study, collect tissues of interest. Flash-freeze samples in liquid nitrogen for subsequent analysis of mTOR pathway activity (e.g., Western blot for p-S6K).
Dose-Response and Regimen Data (In Vivo - Murine Models)
| Administration Route | Rapamycin Dosage | Dosing Schedule | Key Outcome / Readout |
| Dietary | 14 ppm | Continuous, from 9 months of age | Extended lifespan in male and female mice.[1] |
| Intraperitoneal (IP) Injection | 8 mg/kg | Daily | Attenuated mitochondrial disease symptoms.[15] |
| Subcutaneous Injection | 1.5 mg/kg | 3 times/week (intermittent) | Extended lifespan in 129/Sv mice.[15] |
| Dietary | 378 ppm | Continuous | Effects on survival comparable to 8 mg/kg daily IP injection.[15] |
| Not specified (Low Dose) | Not specified | Not specified | Preferential mTORC1 inhibition, blunting effects on mTORC2.[16][17] |
Key Experimental Protocols
Western Blotting for mTOR Pathway Activity
This protocol is essential for confirming the biochemical effects of rapamycin treatment.
-
Protein Extraction : Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-S6K (Thr389)
-
Total S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-Akt (Ser473) (as a marker for mTORC2 activity)
-
Total Akt
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Dose-Dependent Inhibition Logic
The effects of rapamycin are highly dose-dependent. Different concentrations and durations are required to inhibit various downstream targets and the two distinct mTOR complexes.
-
Low Dose / Acute Treatment : Primarily inhibits the most sensitive functions of mTORC1, leading to the dephosphorylation of S6K1. This can retard G1 cell cycle progression.[2]
-
High Dose / Acute Treatment : Required to suppress the phosphorylation of less sensitive mTORC1 substrates like 4E-BP1.[2] However, this can sometimes lead to a feedback activation of Akt via mTORC2.[2]
-
Chronic / High Dose Treatment : Can disrupt the assembly of mTORC2 in some cell types, leading to the inhibition of its downstream targets, such as Akt at Ser473.[1][7][13] This off-target effect is responsible for some of the metabolic side effects seen with long-term rapamycin use.[1]
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian Target of Rapamycin (mTOR): Conducting the Cellular Signaling Symphony - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mTOR inhibition as a Therapeutic Strategy in the Management of Urologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]
- 16. mTOR Inhibition via Low-Dose, Pulsed Rapamycin with Intraovarian Condensed Platelet Cytokines: An Individualized Protocol to Recover Diminished Reserve? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. preprints.org [preprints.org]
Application Notes and Protocols for the Immunoprecipitation of TOR-Associated Proteins
Introduction
The Target of Rapamycin (TOR) is a highly conserved serine/threonine protein kinase that functions as a central regulator of cell growth, proliferation, and metabolism in all eukaryotes.[1][2][3] TOR integrates signals from various upstream inputs, including nutrients, growth factors, energy levels, and stress, to control a wide range of cellular processes such as protein synthesis, ribosome biogenesis, and autophagy.[1][4] In mammalian cells, mTOR (mechanistic Target of Rapamycin) exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different subunit compositions, upstream regulators, and downstream targets.[2][5][6]
Given its critical role, the dysregulation of mTOR signaling is implicated in numerous human diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[2] Therefore, identifying and characterizing the proteins that associate with mTOR is crucial for understanding its regulatory mechanisms and for developing targeted therapeutic strategies. Immunoprecipitation (IP) is a powerful affinity purification technique used to isolate mTOR and its interacting partners from complex cell lysates, enabling their subsequent identification and analysis by methods such as mass spectrometry.[7][8][9]
These application notes provide an overview of the TOR signaling pathway and detailed protocols for the immunoprecipitation of TOR-associated proteins for researchers, scientists, and drug development professionals.
TOR Signaling Pathway Overview
The TOR signaling network is a complex cascade that responds to cellular cues.[5] mTORC1 is primarily activated by nutrients (like amino acids), energy status, and growth factors, and it promotes anabolic processes.[6][10] mTORC2 is generally considered rapamycin-insensitive and regulates cytoskeletal organization and cell survival, often in response to growth factor signaling.[2][11]
References
- 1. Frontiers | The TOR Signaling Pathway in Spatial and Temporal Control of Cell Size and Growth [frontiersin.org]
- 2. Structural Insights into TOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. journals.asm.org [journals.asm.org]
- 6. mTOR - Wikipedia [en.wikipedia.org]
- 7. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 8. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. TOR signaling in plants: conservation and innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TOR kinase complexes and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of TOR Signaling Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling TOR Signaling in Real-Time
The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, metabolism, proliferation, and survival.[1] It integrates a wide array of intracellular and extracellular signals, including growth factors, amino acids, energy levels, and stress.[1] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] Dysregulation of the mTOR signaling pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegeneration, making it a critical target for drug development.
Traditional biochemical assays, such as western blotting, provide valuable endpoint measurements but lack the ability to capture the intricate spatiotemporal dynamics of mTOR signaling within living cells.[2] To overcome this, researchers are increasingly turning to live-cell imaging using genetically encoded biosensors.[3][4] These powerful tools allow for the real-time visualization and quantification of mTOR activity with high spatial and temporal resolution, providing unprecedented insights into how cells respond to various stimuli and pharmacological interventions.[4][5]
This document provides detailed application notes and protocols for utilizing live-cell imaging, particularly Förster Resonance Energy Transfer (FRET) microscopy, to investigate the dynamics of TOR signaling.
Visualizing the mTORC1 Signaling Pathway
The mTORC1 complex is a key hub for nutrient and growth factor sensing. Its activity is dynamically regulated at various subcellular locations in response to specific signals. Understanding these dynamics is crucial for deciphering its complex role in cellular homeostasis and disease.
References
- 1. Frontiers | The TOR Signaling Pathway in Spatial and Temporal Control of Cell Size and Growth [frontiersin.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Genetically Encoded Fluorescent Biosensors Illuminate the Spatiotemporal Regulation of Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation Genetically Encoded Fluorescent Biosensors Illuminate Cell Signaling and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic Visualization of mTORC1 Activity in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying TOR Target Genes using RNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing RNA sequencing (RNA-seq) to identify and analyze target genes of the Target of Rapamycin (TOR) signaling pathway. TOR is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrients, growth factors, and cellular energy levels.[1][2] Dysregulation of the TOR pathway is implicated in various diseases, including cancer, making its downstream targets of significant interest for therapeutic development.
Introduction to TOR Signaling
The TOR kinase is a core component of two distinct multiprotein complexes: TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2).[3] These complexes are regulated by different upstream signals and have distinct downstream effectors.[3] TORC1 is sensitive to nutrients and growth factors, and its activation promotes anabolic processes such as protein synthesis and ribosome biogenesis while inhibiting catabolic processes like autophagy.[1][4] TORC2 is generally regulated by growth factors and is involved in cytoskeletal organization and cell survival. Understanding the transcriptional output of the TOR signaling pathway is crucial for elucidating its role in cellular physiology and pathology.
Experimental Design and Strategy
A common strategy to identify TOR target genes is to inhibit TOR activity and then use RNA-seq to compare the transcriptomes of inhibitor-treated cells with control cells.[5] This allows for the identification of genes whose expression is significantly altered upon TOR inhibition, suggesting they are downstream targets of the TOR pathway.
TOR Signaling Pathway
The following diagram illustrates a simplified model of the TOR signaling pathway, highlighting key upstream regulators and downstream processes.
References
- 1. Frontiers | The TOR Signaling Pathway in Spatial and Temporal Control of Cell Size and Growth [frontiersin.org]
- 2. TOR signaling | SGD [yeastgenome.org]
- 3. journals.asm.org [journals.asm.org]
- 4. pnas.org [pnas.org]
- 5. Expression profiling and functional analysis reveals that TOR is a key player in regulating photosynthesis and phytohormone signaling pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable Cell Lines with Inducible TOR Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Target of Rapamycin (B549165) (TOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival in response to nutrients, growth factors, and cellular energy levels.[1][2][3] The TOR signaling pathway is a critical hub in cellular function, integrating various upstream signals to control essential anabolic and catabolic processes, including protein synthesis, ribosome biogenesis, and autophagy.[2][4][5] Given its central role, dysregulation of the TOR pathway is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making it a key target for drug discovery and development.[1]
Studying the precise function of TOR requires robust experimental systems that allow for controlled modulation of its expression. While constitutive overexpression or transient transfection methods are useful, they often lack the temporal and quantitative control needed to dissect the direct consequences of TOR activation.[6] Inducible gene expression systems offer a superior alternative, enabling researchers to turn gene expression on or off at will, providing a powerful tool for functional genomics, target validation, and pathway analysis.[6][7]
These application notes provide a comprehensive guide to establishing stable mammalian cell lines with inducible TOR expression, focusing on widely-used systems and detailed protocols for their implementation and validation.
The TOR Signaling Pathway
The TOR kinase exists in two distinct multiprotein complexes, TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2).[5] TORC1 is sensitive to the inhibitor rapamycin and primarily regulates cell growth by promoting anabolic processes.[1][2] It responds to signals like amino acids, growth factors, and energy status.[8] When activated, TORC1 phosphorylates key downstream effectors such as S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1) to boost protein synthesis and inhibit autophagy.[2][5]
Choosing an Inducible Expression System
Several inducible systems are available for mammalian cells, each with distinct mechanisms and characteristics.[6] The most common systems are based on tetracycline, ecdysone, or rapamycin-induced dimerization.
| Feature | Tetracycline (Tet)-On System | Ecdysone-Inducible System | Rapamycin-Inducible System |
| Inducer | Doxycycline (B596269) (Dox)[9] | Ecdysone or analogs (e.g., Ponasterone A)[10] | Rapamycin or non-immunosuppressive analogs[11] |
| Mechanism | Dox binds to rtTA, which then binds to the TRE promoter to activate transcription.[12] | Hormone binds to a chimeric receptor complex which activates transcription from a specific response element.[13] | Rapamycin induces heterodimerization of FKBP12 and the FRB domain of TOR, bringing together a DNA-binding domain and an activation domain to initiate transcription.[11][14] |
| Advantages | High induction levels, low basal expression, dose-dependent control, reversible.[15][16] | Very low basal activity, high induction rates (up to 1000-fold), inducer has no known effect on mammalian cells.[10][17] | High specificity, rapid induction.[11] |
| Considerations | Potential off-target effects of doxycycline at high concentrations.[18] | Can require co-transfection of multiple components.[19] | The inducer (rapamycin) is a direct inhibitor of the endogenous TOR pathway, which must be considered in experimental design.[2] |
The Tetracycline (Tet)-On system is the most widely used due to its robustness, high induction levels, and the availability of numerous commercial vectors and cell lines.[15][20] This guide will focus on the Tet-On 3G system, which utilizes a reverse tetracycline-controlled transactivator (rtTA) that is more sensitive to doxycycline (Dox), allowing for effective induction at lower, less toxic concentrations.[16]
Experimental Workflow and Protocols
The generation of a stable cell line is a multi-step process that requires careful planning and execution.[21] The overall workflow involves plasmid construction, transfection into a host cell line, selection of stably integrated cells, and rigorous validation of inducible expression.
Protocol 1: Generation of Stable Cell Lines
This protocol outlines the general steps for creating a stable cell line following transfection. It is crucial to first determine the optimal concentration of the selection antibiotic.[22]
A. Determining Optimal Antibiotic Concentration (Kill Curve)
Before selecting for stable integrants, you must determine the minimum antibiotic concentration required to kill all non-transfected cells over a reasonable period (typically 7-10 days).[22][23]
-
Cell Plating: Seed your chosen host cell line (e.g., HEK293T) in a 24-well plate at a density that allows for several days of growth without reaching confluency.
-
Antibiotic Titration: The day after plating, replace the medium with fresh medium containing a range of antibiotic concentrations (e.g., for G418, try 0, 100, 200, 400, 600, 800, 1000 µg/mL).[24]
-
Incubation and Monitoring: Incubate the cells and monitor them every 2 days. Replace the selective medium every 3-4 days.
-
Analysis: After 10 days, assess cell viability in each well using a method like Trypan Blue staining or a viability assay. The lowest concentration that kills all cells is the optimal concentration for stable selection.[23]
Example Kill Curve Data
| G418 Conc. (µg/mL) | Day 3 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) |
| 0 | 100% | 100% | 100% |
| 100 | 95% | 70% | 45% |
| 200 | 80% | 40% | 15% |
| 400 | 60% | 15% | 0% |
| 600 | 40% | 5% | 0% |
| 800 | 20% | 0% | 0% |
| 1000 | 10% | 0% | 0% |
| In this example, 400 µg/mL would be chosen for selection. |
B. Transfection and Selection
-
Transfection: Transfect your host cell line with the inducible TOR expression plasmid using a suitable method (e.g., lipid-based transfection or viral transduction).[22][25] Include a negative control (e.g., empty vector or mock transfection).
-
Recovery: Allow cells to recover and express the resistance gene for 48 hours post-transfection.[22]
-
Initiate Selection: Split the cells into a larger culture dish (e.g., 10 cm) at various dilutions (e.g., 1:10, 1:20) in growth medium containing the pre-determined optimal antibiotic concentration.[24]
-
Maintain Selection: Replace the selective medium every 3-4 days. Most non-transfected cells should die within the first week.
-
Colony Formation: Monitor the plates for the formation of distinct "islands" or colonies of resistant cells, which typically takes 2-3 weeks.[22]
C. Clonal Isolation and Expansion
-
Isolate Colonies: Once colonies are visible to the naked eye, mark them on the bottom of the dish.
-
Picking Clones: Working in a sterile hood, use a sterile pipette tip to gently scrape an individual colony and transfer it into a well of a 24-well plate containing selective medium.[24]
-
Expansion: Expand each clone progressively from a 24-well plate to a 6-well plate, and finally to larger culture flasks. Maintain selective pressure during the initial expansion phases.
-
Cryopreservation: Once a sufficient cell number is reached, create a frozen stock of each clonal line.
Protocol 2: Validation of Inducible TOR Expression
Each isolated clone must be screened to confirm inducible and functional expression of the TOR protein.
A. Optimizing Induction Conditions
It is essential to determine the optimal inducer concentration and time course for your specific protein and cell line to achieve robust expression with minimal off-target effects.[12][18]
-
Dose-Response: Plate cells from a single clone into a 12-well plate. The next day, treat the cells with a range of doxycycline concentrations (e.g., 0, 1, 10, 100, 1000 ng/mL) for 24-48 hours.[16] Harvest cell lysates for Western blot analysis.
-
Time-Course: Plate cells as above. Treat with the optimal doxycycline concentration determined from the dose-response experiment. Harvest cell lysates at various time points (e.g., 0, 6, 12, 24, 48 hours) for Western blot analysis.
Example Doxycycline Dose-Response Data
| Dox Conc. (ng/mL) | Relative TOR Expression (Normalized to Max) |
| 0 (Uninduced) | 0.05 (Basal/Leaky Expression) |
| 1 | 0.25 |
| 10 | 0.80 |
| 100 | 1.00 |
| 1000 | 1.02 |
| Data from a hypothetical Western blot quantification. 100 ng/mL provides maximal induction.[12] |
Example Induction Time-Course Data
| Time Post-Induction (hours) | Relative TOR Expression (Normalized to 48h) |
| 0 | 0.05 |
| 6 | 0.30 |
| 12 | 0.65 |
| 24 | 0.95 |
| 48 | 1.00 |
| Data from a hypothetical Western blot quantification showing expression plateaus around 24-48 hours.[12] |
B. Western Blot Protocol for Validation
-
Cell Lysis: After induction, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody against TOR overnight at 4°C.
-
To confirm functional activity, probe separate blots with antibodies against phosphorylated downstream targets, such as Phospho-S6K (Thr389) and Phospho-4E-BP1 (Thr37/46) .[26]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use a loading control antibody (e.g., β-Actin or GAPDH) to ensure equal protein loading.[27]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A successful clone will show low to no TOR expression in the uninduced state and a strong, Dox-dependent increase in both total TOR and phosphorylated downstream targets.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. The target of rapamycin (TOR) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target of Rapamycin (TOR) in Nutrient Signaling and Growth Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sdbonline.org [sdbonline.org]
- 6. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ecdysone-Inducible Mammalian Expression System | Creative BioMart [heterologous.creativebiomart.net]
- 11. Monitoring Molecular-Specific Pharmacodynamics of Rapamycin in Vivo with Inducible Gal4→ Fluc Transgenic Reporter Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Manipulation of gene expression by an ecdysone-inducible gene switch in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tetracycline-inducible expression systems [takarabio.com]
- 16. origene.com [origene.com]
- 17. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. addgene.org [addgene.org]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. Stable Cell Line Generation | Thermo Fisher Scientific - FR [thermofisher.com]
- 23. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 24. home.sandiego.edu [home.sandiego.edu]
- 25. Generation of stable cell lines via retroviral or lentiviral transduction [protocols.io]
- 26. Target of Rapamycin Signaling Regulates Metabolism, Growth, and Life Span in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Item - Validation of mouse model: qPCR and Western blots probing for Tor1a-torsinA - University College London - Figshare [rdr.ucl.ac.uk]
In Vivo Models for Studying TOR Function in Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Target of Rapamycin (B549165) (TOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the TOR signaling pathway is implicated in a wide range of human diseases, including cancer, metabolic disorders, neurodevelopmental conditions, and aging. In vivo models are indispensable tools for dissecting the complex roles of TOR in these pathologies and for the preclinical evaluation of novel therapeutic strategies targeting this pathway. This document provides detailed application notes and protocols for utilizing various in vivo models to study TOR function in disease.
I. In Vivo Models and Disease Applications
A diverse array of model organisms is employed to investigate the multifaceted roles of TOR signaling in health and disease. Each model offers unique advantages for studying specific aspects of TOR biology.
-
Mouse Models (Mus musculus) : Mammalian models, particularly genetically engineered mice, are invaluable for studying complex diseases such as cancer and neurodevelopmental disorders due to their physiological and genetic similarity to humans. Conditional knockout or knock-in models allow for tissue-specific and temporal control of TOR pathway gene expression, providing powerful tools to investigate the cell-autonomous and systemic effects of TOR dysregulation.[1][2][3][4][5]
-
Zebrafish (Danio rerio) : The zebrafish is a powerful vertebrate model for high-throughput genetic and chemical screens. Its external fertilization and transparent embryos facilitate real-time imaging of developmental processes and disease progression. Zebrafish models of "mTORopathies," a group of neurological disorders caused by mutations in TOR pathway genes, have been instrumental in understanding the developmental consequences of TOR hyperactivation and for screening potential therapeutic compounds.[6][7][8][9]
-
Fruit Fly (Drosophila melanogaster) : The fruit fly offers a genetically tractable system with a short lifespan, making it an excellent model for studying the role of TOR in aging and metabolic diseases. The high degree of conservation in the TOR signaling pathway between flies and humans allows for the rapid identification and characterization of novel pathway components and regulators.[10][11][12]
-
Nematode (Caenorhabditis elegans) : C. elegans is a powerful model for genetic studies of aging and metabolism due to its short lifespan, well-defined cell lineage, and ease of genetic manipulation. Studies in C. elegans have been pivotal in establishing the role of TOR signaling as a key regulator of longevity.[13]
II. Quantitative Data from In Vivo Models
The following tables summarize key quantitative data obtained from studies utilizing in vivo models to investigate the effects of modulating TOR signaling in various disease contexts.
Table 1: Effects of TOR Inhibition on Lifespan in C. elegans and Drosophila
| Model Organism | Intervention | Mean Lifespan Extension (%) | Key Phenotypes Observed | Reference(s) |
| C. elegans | RNAi-mediated knockdown of let-363 (TOR) | 12 - 47 | Increased stress resistance | |
| C. elegans | Rapamycin treatment | 8 - 50 | Delayed age-related decline in pharyngeal pumping | |
| Drosophila melanogaster | Rapamycin treatment (200 µM) | ~20-30% in females | Increased resistance to starvation and oxidative stress | [14] |
| Drosophila melanogaster | Transient rapamycin treatment (P4-P30 in mice) | 9.6% (median) | [15][16] |
Table 2: Effects of mTOR Inhibitors on Tumor Growth in Mouse Xenograft Models
| Cancer Type | Mouse Model | mTOR Inhibitor | Dose | Tumor Volume Reduction (%) | Reference(s) |
| Meningioma | Nude mice with IOMM-Lee xenografts | Temsirolimus | 20 mg/kg daily | ~70 | |
| Ovarian Endometrioid Adenocarcinoma | Apcflox/flox;Ptenflox/flox mice | Rapamycin | - | Significant reduction | [17] |
| Prostate Cancer | Prostate epithelium-specific Pten-knockout mice | Rapatar (nanoformulation of rapamycin) | Low dose | High efficacy in suppressing proliferation |
Table 3: Phenotypes in Genetically Engineered Mouse Models of mTORopathies
| Gene Modified | Phenotype | Quantitative Change | Key Observations | Reference(s) |
| Tsc1 (neuronal knockout) | Neuronal soma size | 3.4-fold increase in pS6 staining intensity | Dysplastic and ectopic neurons, reduced myelination, seizures | [1] |
| Tsc1 (astrocyte-specific knockout) | Seizure onset | After the first month of age | Abnormal neuronal organization in the hippocampus | [18] |
| Pten (neuronal knockout) | Neuronal soma size | Increased | Neuronal hypertrophy and increased excitability |
Table 4: Seizure-Related Phenotypes in Zebrafish Models of mTORopathies
| Gene/Condition | Phenotype | Quantitative Change | Key Observations | Reference(s) |
| depdc5 knockdown | Spontaneous epileptiform activity | Increased susceptibility to drug-induced seizures | Rescued by rapamycin treatment | [6] |
| tsc2 nonsense mutation | Brain cell size | Increased | Elevated TORC1 signaling, disorganized forebrain neurons | [6] |
| PTZ-induced seizures | Seizure-like behavior | Markedly reduced by rapamycin | Reduced motor and molecular biomarkers of epilepsy | [6] |
| hcfc1a mutation | Seizure severity (PTZ-induced) | Reduced by low-dose torin1 | High-dose torin1 exacerbated seizure response | [19] |
Table 5: Metabolic Phenotypes in Drosophila Models with Altered TOR Signaling
| Genetic Manipulation | Diet | Triglyceride Levels | Glucose Levels | Key Observations | Reference(s) |
| High-fat diet | High-fat | Increased | Altered homeostasis | Blocked by inhibiting insulin-TOR signaling | [14] |
| High-sugar diet | High-sugar | - | Hyperglycemia | Leads to insulin (B600854) resistance | [20] |
| TOR hypomorphic mutant (TOR7/P) | High-fat | No increase | - | Lower triglyceride levels on both normal and high-fat diets | |
| Ubiquitous Rheb overexpression | 20% sucrose | - | Strongly decreased | Increased sugar consumption | [21] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments used to study TOR function in vivo.
Protocol 1: Generation of a Tissue-Specific Tsc1 Conditional Knockout Mouse
This protocol describes the generation of mice with a conditional deletion of the Tsc1 gene in a specific cell type using the Cre-loxP system.
1. Breeding Strategy: a. Obtain mice homozygous for a floxed Tsc1 allele (Tsc1flox/flox), where loxP sites flank critical exons of the Tsc1 gene.[5] b. Obtain a Cre driver mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., Synapsin-Cre for neurons, Gfap-Cre for astrocytes).[18][22] c. Cross 1: Breed homozygous Tsc1flox/flox mice with mice carrying the Cre transgene. d. Progeny 1: Genotype the offspring to identify mice that are heterozygous for the floxed allele and carry the Cre transgene (Tsc1flox/+; Cre+). e. Cross 2: Breed the Tsc1flox/+; Cre+ mice with homozygous Tsc1flox/flox mice.[5] f. Progeny 2: This cross will produce the desired experimental animals: tissue-specific Tsc1 conditional knockout mice (Tsc1flox/flox; Cre+), along with control littermates (Tsc1flox/flox; Cre-, Tsc1flox/+; Cre+, and Tsc1flox/+; Cre-).[5]
2. Genotyping: a. Isolate genomic DNA from tail biopsies or ear punches. b. Perform PCR using primers specific for the wild-type, floxed, and null Tsc1 alleles, as well as for the Cre transgene.[1][3] Primer sequences and expected product sizes will be specific to the particular floxed and Cre lines used.
Protocol 2: Western Blot Analysis of Phosphorylated S6 in Mouse Brain Tissue
This protocol details the detection of phosphorylated ribosomal protein S6 (p-S6), a downstream effector of mTORC1, as a readout of TORC1 activity.
1. Sample Preparation: a. Euthanize the mouse and rapidly dissect the brain region of interest on ice. b. Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. b. Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against phosphorylated S6 (e.g., anti-p-S6 Ser240/244) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. j. For normalization, strip the membrane and re-probe with an antibody against total S6 and a loading control protein (e.g., GAPDH or β-actin).
Protocol 3: Lifespan Assay in Drosophila melanogaster with Rapamycin Treatment
This protocol outlines a standard procedure for assessing the effect of rapamycin on the lifespan of fruit flies.[23]
1. Fly Husbandry and Media Preparation: a. Maintain flies on a standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light:dark cycle.[11] b. Prepare experimental food vials containing the standard medium with or without rapamycin at the desired concentration (e.g., 200 µM). Rapamycin is typically dissolved in ethanol (B145695), so a vehicle control with ethanol alone should be included.
2. Experimental Setup: a. Collect newly eclosed adult flies (0-24 hours old) and separate them by sex under light CO2 anesthesia. b. Place 20-25 flies of the same sex into each food vial. Use at least 10 replicate vials per condition (e.g., control, rapamycin-treated). c. Transfer the flies to fresh food vials every 2-3 days.
3. Data Collection and Analysis: a. Record the number of dead flies in each vial at each transfer. b. Continue the experiment until all flies have died. c. Generate survival curves using the Kaplan-Meier method and compare the survival distributions between different treatment groups using the log-rank test.
Protocol 4: Analysis of Seizure-like Behavior in Zebrafish Larvae
This protocol describes a method for quantifying seizure-like behavior in zebrafish larvae, a common phenotype in mTORopathy models.[6]
1. Experimental Setup: a. Place individual 5-7 days post-fertilization (dpf) zebrafish larvae into individual wells of a 96-well plate containing embryo medium. b. Acclimate the larvae to the plate for a defined period.
2. Seizure Induction (Optional): a. To induce seizures, treat the larvae with a proconvulsant agent such as pentylenetetrazole (PTZ).
3. Behavioral Recording and Analysis: a. Record the locomotor activity of the larvae using a high-speed video tracking system. b. Analyze the video recordings to quantify various behavioral parameters, including:[6]
- Total distance moved
- Velocity
- Thigmotaxis (wall-hugging behavior)
- Frequency and duration of high-speed movements
- Circular swimming patterns c. Compare these parameters between different experimental groups (e.g., wild-type vs. mutant, vehicle vs. drug-treated).
Protocol 5: Assessment of Cardiac Function in Drosophila using Semi-automated Optical Heartbeat Analysis (SOHA)
This protocol outlines the SOHA method for analyzing heart function in adult fruit flies.[24][25]
1. Fly Preparation: a. Anesthetize adult flies and perform a semi-intact preparation by dissecting away the ventral abdomen to expose the heart.[26] b. The preparation is bathed in an artificial hemolymph solution.
2. Video Recording: a. Record high-speed videos (e.g., 100-200 frames per second) of the beating heart using a microscope equipped with a high-speed camera.[25]
3. SOHA Software Analysis: a. Use the SOHA software to analyze the recorded videos. The software automatically tracks the movement of the heart walls.[24] b. The software calculates several parameters of cardiac function, including:[25]
- Heart rate
- Arrhythmia index
- Systolic and diastolic intervals
- Heart wall diameters during systole and diastole
- Fractional shortening (a measure of contractility)
Protocol 6: TUNEL Assay for Detection of Apoptosis in Mouse Tumor Xenografts
This protocol describes the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect apoptotic cells in tumor tissue sections.[6][27]
1. Tissue Preparation: a. Fix the tumor tissue in 4% paraformaldehyde and embed in paraffin. b. Cut 5 µm thick sections and mount them on slides. c. Deparaffinize and rehydrate the tissue sections. d. Permeabilize the sections with proteinase K.[27]
2. TUNEL Staining: a. Follow the manufacturer's instructions for the specific TUNEL assay kit being used (e.g., HRP-DAB or fluorescent-based kits).[19] b. The general principle involves incubating the sections with Terminal deoxynucleotidyl Transferase (TdT) enzyme and labeled dUTPs (e.g., biotin-dUTP or fluorescently-labeled dUTP). TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA, which is a hallmark of apoptosis.[27] c. For HRP-DAB based kits, a streptavidin-HRP conjugate is added, followed by the DAB substrate, which produces a brown precipitate in apoptotic cells. d. For fluorescent kits, the incorporated fluorescent dUTPs can be directly visualized.
3. Counterstaining and Imaging: a. Counterstain the sections with a nuclear stain such as methyl green or DAPI to visualize all cell nuclei. b. Mount the slides and visualize them under a light or fluorescence microscope. c. Quantify the percentage of TUNEL-positive cells to determine the apoptotic index.
IV. Signaling Pathways and Experimental Workflows (Graphviz Visualizations)
The following diagrams, generated using the DOT language for Graphviz, illustrate key TOR signaling pathways and experimental workflows relevant to the in vivo models discussed.
A. TOR Signaling in C. elegans and Aging
B. Experimental Workflow for Studying mTORopathies in Zebrafish
C. TOR Signaling in Drosophila Metabolic Disease
D. mTOR Signaling in Mouse Cancer Models
References
- 1. Single-cell Tsc1 knockout during corticogenesis generates tuber-like lesions and reduces seizure threshold in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel mouse model of tuberous sclerosis complex (TSC): eye-specific Tsc1-ablation disrupts visual-pathway development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Generation and Validation of Tissue-Specific Knockout Strains for Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using TUNEL Assay to Quantitate p53-Induced Apoptosis in Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KEGG PATHWAY: mTOR signaling pathway - Danio rerio (zebrafish) [kegg.jp]
- 8. Developing Novel Experimental Models of m-TORopathic Epilepsy and Related Neuropathologies: Translational Insights from Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal - Modeling of human mTORopathies in zebrafish resulting from loss-of-function of its inhibitory regulators [research.kuleuven.be]
- 10. researchgate.net [researchgate.net]
- 11. Role of TOR signaling in aging and related biological processes in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactome | TOR signaling pathway [reactome.org]
- 13. TOR Signaling in Caenorhabditis elegans Development, Metabolism, and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The intestinal TORC2 signaling pathway contributes to associative learning in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovering signaling mechanisms governing metabolism and metabolic diseases with Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TUNEL Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Rapid determination of triglyceride and glucose levels in Drosophila melanogaster induced by high-sugar or high-fat diets based on near-infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mTOR Signaling Components in Tumor Mechanobiology [mdpi.com]
- 22. The TORC1 phosphoproteome in C. elegans reveals roles in transcription and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ocorrlab.org [ocorrlab.org]
- 24. Methods to assess Drosophila heart development, function and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Semi-automated Optical Heartbeat Analysis of small hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. journals.biologists.com [journals.biologists.com]
- 27. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting mTOR Phosphorylation Western Blots
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with low signal intensity in your TOR phosphorylation Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a weak or no signal for phosphorylated TOR (p-TOR) in my Western blot?
A weak or absent signal for phosphorylated Target of Rapamycin (p-TOR) can stem from multiple factors throughout the Western blot workflow. Key areas to investigate include the initial sample preparation, the abundance of the target protein, antibody performance, protein transfer efficiency, and the final detection steps.[1][2][3] A systematic approach is crucial to pinpoint the exact cause.
Below is a logical workflow to diagnose the source of a weak signal.
Caption: Troubleshooting workflow for low p-TOR signal.
Q2: How can I ensure my samples are properly prepared to preserve TOR phosphorylation?
The stability of protein phosphorylation is critical. Endogenous proteases and phosphatases released during cell lysis can rapidly degrade your target protein or remove the phosphate (B84403) group, leading to a weak signal.[4][5]
Key Recommendations:
-
Work Quickly and on Ice: Keep samples, buffers, and reagents on ice or at 4°C throughout the entire preparation process to minimize enzymatic activity.[6]
-
Use Inhibitor Cocktails: Always supplement your lysis buffer with a fresh cocktail of both protease and phosphatase inhibitors.[4][5][7] This is the most crucial step for preserving phosphorylation.
-
Choose the Right Lysis Buffer: Ensure the lysis buffer is appropriate for the subcellular localization of mTOR.[8]
-
Store Samples Properly: After quantifying protein concentration, immediately add SDS-PAGE loading buffer, which helps to inactivate phosphatases. Aliquot and store samples at -80°C to avoid repeated freeze-thaw cycles.[9]
| Inhibitor Type | Target Enzyme | Common Examples | Working Concentration |
| Protease Inhibitors | Serine, Cysteine, Aspartic Proteases | Aprotinin, Leupeptin, Pepstatin A, AEBSF | Varies (often used in a cocktail)[7][10] |
| Phosphatase Inhibitors | Serine/Threonine Phosphatases | Sodium Fluoride (NaF), β-glycerophosphate | 10 mM (NaF)[7] |
| Tyrosine Phosphatases | Sodium Orthovanadate (Na3VO4) | 1 mM[7] | |
| Alkaline Phosphatases | Sodium Orthovanadate (Na3VO4) | 1 mM[7] |
Q3: My total TOR signal is strong, but the phospho-TOR signal is weak. What should I do?
This common issue suggests that the total protein is present and detectable, but the phosphorylated fraction is either very low or has been lost. The mTOR pathway is tightly regulated, and phosphorylation levels can change rapidly in response to stimuli.
Caption: Simplified mTORC1 signaling pathway activation.
Troubleshooting Steps:
-
Induce Phosphorylation: Ensure your experimental conditions are optimal for activating the mTOR pathway. You may need to stimulate cells with growth factors (e.g., insulin) or ensure adequate nutrient availability.[1]
-
Increase Protein Load: The phosphorylated fraction of a protein can be very small.[4] Increase the amount of total protein loaded per well to 30-50 µg to enhance the chances of detecting the less abundant p-TOR.[11]
-
Enrich Your Sample: For very low-abundance phosphoproteins, consider performing an immunoprecipitation (IP) using an antibody against total TOR to enrich the sample before running the Western blot.[4][12]
-
Use a Positive Control: Always include a positive control lysate from cells known to have high levels of TOR phosphorylation to validate that your protocol and reagents are working correctly.[8]
Q4: How can I optimize my antibody concentrations for p-TOR detection?
Incorrect antibody concentrations are a frequent cause of weak signals (too low) or high background (too high). Optimization is key.[2]
-
Primary Antibody: Phospho-specific antibodies can be sensitive. Start with the manufacturer's recommended dilution and perform a titration to find the optimal concentration. A common starting range is 1:1000, but this can vary.[11][13] For weak signals, try increasing the concentration or incubating overnight at 4°C to improve binding.[8][12]
-
Secondary Antibody: The secondary antibody amplifies the signal. A typical dilution range is 1:10,000 to 1:20,000.[11][13] Ensure the secondary antibody is specific to the primary antibody's host species (e.g., anti-rabbit, anti-mouse).
| Antibody | Starting Dilution Range | Incubation Time | Notes |
| Primary (p-TOR) | 1:500 - 1:2000 | 2-4 hours at RT or Overnight at 4°C[8][11] | Titration is essential. Overnight at 4°C often improves signal.[8] |
| Secondary (HRP-conjugated) | 1:10,000 - 1:20,000 | 1 hour at RT[11] | Higher concentrations can increase background noise.[11] |
Q5: Which blocking buffer is best for phospho-TOR Western blots?
The choice of blocking buffer is critical for phospho-specific antibodies.
-
Recommended: Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).[6][14]
-
Avoid: Do not use non-fat dry milk . Milk contains high levels of the phosphoprotein casein, which can be recognized by anti-phospho antibodies, leading to high background noise that can obscure a weak signal.[4][6] While some protocols may use milk, BSA is considered the safer and more standard choice for phospho-protein detection.
Q6: Could my transfer conditions be the cause of the low signal?
Yes, inefficient protein transfer from the gel to the membrane will result in a weak signal. mTOR is a large protein (~289 kDa), which makes its transfer more challenging.
Optimization Strategies:
-
Transfer Time and Voltage: For large proteins like mTOR, consider an overnight wet transfer at a low, constant voltage (e.g., 25-30V) at 4°C.[13] This gentle, extended transfer is often more efficient for high molecular weight proteins.
-
Add SDS: Including a low concentration of SDS (up to 0.05%) in the transfer buffer can help large proteins elute from the gel, but be aware it may also affect protein binding to the membrane.[3][13]
-
Membrane Choice: Polyvinylidene difluoride (PVDF) membranes are generally recommended for their higher binding capacity, which is beneficial for low-abundance proteins.
-
Verify Transfer: Always confirm successful transfer by staining the membrane with Ponceau S after transfer and before blocking.[2][8] This allows you to visualize the protein bands and ensure the transfer was even.
Experimental Protocols
Protocol 1: Lysis Buffer Preparation for Phosphoprotein Analysis
This protocol is designed to maximize the preservation of protein phosphorylation.
-
Prepare Base Buffer (RIPA or similar):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
-
Add Inhibitors Fresh: Immediately before use, add protease and phosphatase inhibitors to the base buffer.
-
Keep Cold: Store the complete lysis buffer on ice and use it to lyse cells quickly.
Protocol 2: Optimized Western Blot Workflow for p-TOR
This workflow incorporates best practices for detecting high molecular weight phosphoproteins.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 10. Protease and Phosphatase Inhibitor Tablets | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Rapamycin Dosage for Effective TOR Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing rapamycin (B549165) dosage for effective Target of Rapamycin (TOR) inhibition in their experiments.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of TOR Signaling
Question: I've treated my cells with rapamycin, but I'm not seeing the expected decrease in the phosphorylation of downstream targets like S6K1. What could be the problem?
Answer:
Several factors can contribute to a lack of TOR inhibition. Consider the following troubleshooting steps:
-
Verify Rapamycin Concentration and Treatment Time: The effective concentration of rapamycin is highly cell-line specific and can range from nanomolar to micromolar concentrations.[1][2] It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Additionally, the inhibitory effects are time-dependent; significant inhibition might be observed at 48 and 72 hours, while shorter incubation times may require higher concentrations.[3][4]
-
Assess Downstream Readouts Correctly:
-
S6K1 vs. 4E-BP1 Phosphorylation: Low nanomolar doses of rapamycin are often sufficient to suppress the phosphorylation of S6K1.[1][2] However, inhibiting the phosphorylation of 4E-BP1 may require micromolar concentrations of rapamycin.[1][5]
-
Western Blotting Technique: Ensure your Western blot protocol is optimized for detecting phosphorylated proteins. This includes using appropriate lysis buffers with phosphatase inhibitors, correct antibody dilutions, and sensitive detection reagents.[6][7][8]
-
-
Check Rapamycin Stability and Storage: Rapamycin is sensitive to light, temperature, and pH.[9][10][11] It should be stored as a stock solution in DMSO at -20°C and protected from light.[9][12] Avoid repeated freeze-thaw cycles. The stability of rapamycin in aqueous media at 37°C can be poor, with significant degradation occurring within 24 hours.[10]
-
Consider Cell Line Specificity and Resistance: Different cell lines exhibit varying sensitivity to rapamycin.[2][4] Some cell lines may have intrinsic resistance mechanisms, such as mutations in mTOR or FKBP12.[2]
-
Include Proper Controls:
Issue 2: Unexpected Cell Viability Results
Question: I'm observing unexpected effects on cell viability after rapamycin treatment. Either there's no effect, or there's excessive cell death. How can I troubleshoot this?
Answer:
Rapamycin's effect on cell viability is dependent on the dose, duration of treatment, and cell type.[3][13]
-
Optimize Dose and Time: Perform a dose-response and time-course experiment using a cell viability assay like the MTT assay to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.[14][15] Effects on cell proliferation can be observed at different time points (e.g., 24, 48, 72 hours), with higher concentrations and longer incubation times generally leading to greater inhibition.[3]
-
Distinguish Between Cytostatic and Cytotoxic Effects: Rapamycin can be cytostatic (inhibit cell proliferation) or cytotoxic (induce cell death), depending on the concentration and cellular context.[13][14] Low doses often lead to cell cycle arrest in the G1 phase, while higher doses may induce apoptosis, particularly in the absence of serum.[5][15]
-
Evaluate Apoptosis and Autophagy:
-
Apoptosis: To determine if rapamycin is inducing apoptosis, you can perform assays such as Annexin V/PI staining or Western blotting for cleaved caspase-3 and PARP.[5][14]
-
Autophagy: Rapamycin is a known inducer of autophagy.[13] You can assess autophagy by monitoring the conversion of LC3-I to LC3-II via Western blot or by using fluorescent autophagy reporters.
-
-
Consider Serum Conditions: The presence or absence of serum in your culture media can significantly impact the cellular response to rapamycin. High-dose rapamycin treatment in the absence of serum is more likely to induce apoptosis.[5]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for rapamycin in cell culture?
A1: A common starting point for inhibiting mTORC1 signaling, as measured by p-S6K1 inhibition, is in the low nanomolar range (e.g., 10-100 nM).[9][16][17] However, to inhibit 4E-BP1 phosphorylation or to observe effects on cell viability, concentrations in the high nanomolar to low micromolar range may be necessary.[1][5] It is highly recommended to perform a dose-response curve for each new cell line.[16]
Q2: How can I confirm that rapamycin is specifically inhibiting mTORC1 and not mTORC2?
A2: Rapamycin primarily inhibits mTORC1.[7] While prolonged or high-dose treatment can affect mTORC2 assembly and function in some cell types, acute treatment is generally selective for mTORC1.[7][18][19] To confirm specificity:
-
Assess mTORC1 signaling: Check for decreased phosphorylation of S6K1 (at Thr389) and 4E-BP1 (at Thr37/46).[7][20]
-
Assess mTORC2 signaling: Check the phosphorylation of Akt at Ser473. In many cases of acute rapamycin treatment, p-Akt (Ser473) levels will not decrease and may even increase due to the relief of a negative feedback loop from S6K1 to PI3K.[1][21]
Q3: How should I prepare and store my rapamycin stock solution?
A3: Rapamycin is poorly soluble in water.[11] It should be dissolved in a solvent like DMSO to prepare a concentrated stock solution.[4] Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[9][12] The compound is light-sensitive, so protect it from light.[9]
Q4: For how long should I treat my cells with rapamycin?
A4: The optimal treatment duration depends on the experimental endpoint. Inhibition of S6K1 phosphorylation can often be observed within 1-4 hours of treatment.[16] Effects on cell viability and proliferation may require longer incubation times, typically 24 to 72 hours.[3][22] A time-course experiment is recommended to determine the ideal duration for your specific assay.
Data Presentation
Table 1: Rapamycin IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (48h treatment) | Reference |
| Y79 | Retinoblastoma | 0.136 µmol/L | [4] |
| MCF-7 | Breast Cancer | ~4000 µg/mL | [4] |
| MDA-MB-468 | Breast Cancer | ~3000 µg/mL | [4] |
| B16 | Melanoma | 84.14 nM | [15] |
Table 2: Differential Effects of Rapamycin Dosage on mTORC1 Substrates
| Rapamycin Dose | Effect on p-S6K1 (Thr389) | Effect on p-4E-BP1 (Thr37/46) | Reference |
| Low (nM range) | Strong Inhibition | Partial or No Inhibition | [1][2] |
| High (µM range) | Strong Inhibition | Strong Inhibition | [1][5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition
This protocol outlines the steps to assess the phosphorylation status of key mTOR pathway proteins.
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.[8]
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7][8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubate on ice for 30 minutes with periodic vortexing.[6]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[6][8]
-
Collect the supernatant containing the protein.[6]
-
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Add Laemmli sample buffer to the normalized protein samples and boil at 95-100°C for 5-10 minutes.[6]
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis.[6]
-
Transfer proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies (e.g., anti-p-S6K1 (Thr389), anti-S6K1, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-p-Akt (Ser473), anti-Akt, and a loading control like GAPDH or β-actin) overnight at 4°C.[8][23]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[23]
-
Detect the signal using a chemiluminescence substrate and an imaging system.[6]
-
Protocol 2: MTT Cell Viability Assay
This protocol is for determining the effect of rapamycin on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will not lead to overconfluency by the end of the experiment (e.g., 5 x 10³ cells per well).[13]
-
-
Rapamycin Treatment:
-
MTT Incubation:
-
At the end of the treatment period, add MTT solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.[14]
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[13]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the rapamycin concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified mTOR signaling pathway showing rapamycin's primary inhibition of mTORC1.
Caption: Workflow for optimizing rapamycin dosage and treatment time.
Caption: Troubleshooting logic for addressing lack of TOR inhibition.
References
- 1. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. benchchem.com [benchchem.com]
- 5. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agscientific.com [agscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Poor solubility and stability of rapamycin in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Storage stability of supplements? How long does rapamycin and other drugs last when stored for years? Should rapamycin be refrigerated? - Rapamycin Longevity News [rapamycin.news]
- 13. dovepress.com [dovepress.com]
- 14. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 15. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Superior cancer preventive efficacy of low versus high dose of mTOR inhibitor in a mouse model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Technical Support Center: Investigating the mTOR Signaling Pathway
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls encountered when studying the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. The information is tailored for researchers, scientists, and drug development professionals to help ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: What are the key differences between mTORC1 and mTORC2, and how do they affect experimental design?
The mammalian target of rapamycin (mTOR) kinase is the core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] Understanding their unique compositions, functions, and sensitivities to inhibitors is critical for designing and interpreting experiments.
-
mTORC1 is a central regulator of cell growth and metabolism, integrating signals from growth factors, amino acids, energy levels, and oxygen.[2][3] It promotes anabolic processes like protein and lipid synthesis while inhibiting catabolic processes like autophagy.[2] A key characteristic of mTORC1 is its acute sensitivity to the allosteric inhibitor rapamycin.[4]
-
mTORC2 is generally insensitive to acute rapamycin treatment and is involved in cell survival, cytoskeletal organization, and metabolism.[1][4] It activates downstream kinases such as Akt, PKCα, and SGK1.[2]
Your experimental design must account for these differences. For instance, if you are specifically investigating mTORC1 activity, rapamycin can be a useful tool. However, to probe the functions of mTORC2 or the complete kinase activity of mTOR, ATP-competitive inhibitors are necessary.
Figure 1: Simplified overview of mTORC1 and mTORC2 pathways and inhibitor targets.
FAQ 2: I treated my cells with rapamycin but still see some phosphorylation of 4E-BP1. Is the inhibitor not working?
This is a common and important observation. While rapamycin is a potent inhibitor of mTORC1, it does not completely block the phosphorylation of all mTORC1 substrates, most notably 4E-BP1.[5]
Rapamycin works allosterically by binding to FKBP12, and this complex then binds to the FRB domain of mTOR, which is thought to prevent access for only a subset of mTORC1 substrates.[5]
-
Rapamycin-Sensitive Sites: Phosphorylation of S6K1 at Threonine 389 (T389) and 4E-BP1 at Serine 65 (S65) are generally considered sensitive to rapamycin.[6]
-
Rapamycin-Resistant Sites: Phosphorylation of 4E-BP1 at Threonine 37 (T37) and Threonine 46 (T46) is largely resistant to rapamycin.[5]
To achieve complete inhibition of 4E-BP1 phosphorylation and other rapamycin-resistant mTORC1 functions, an ATP-competitive mTOR kinase inhibitor, such as Torin1, is required.[5] Therefore, your rapamycin is likely working as expected, but you are observing a known limitation of its mechanism.
FAQ 3: What is the difference between rapamycin and ATP-competitive inhibitors like Torin1?
The primary difference lies in their mechanism of action and their target spectrum.
| Feature | Rapamycin (and its analogs) | Torin1 (and other ATP-competitive inhibitors) |
| Mechanism | Allosteric inhibitor; forms a complex with FKBP12 to bind mTOR's FRB domain.[1] | ATP-competitive inhibitor; binds directly to the mTOR kinase domain.[5] |
| Target | Acutely inhibits mTORC1.[4] Prolonged exposure may affect mTORC2 assembly in some cell types.[4] | Directly inhibits the kinase activity of both mTORC1 and mTORC2.[5] |
| Effect on 4E-BP1 | Incomplete inhibition; p-T37/T46 are largely resistant.[5] | Complete inhibition of all phosphorylation sites.[5] |
| Effect on Cell Proliferation | Moderate inhibition.[7] | Potent inhibition.[5][7] |
Table 1: Comparison of mTOR Inhibitors.
Researchers should choose an inhibitor based on the specific question being asked. Use rapamycin to specifically probe rapamycin-sensitive mTORC1 functions, and use ATP-competitive inhibitors to study the full range of mTORC1 and mTORC2 activities.
Western Blotting Troubleshooting Guide
Western blotting is the most common technique for assessing mTOR pathway activity by measuring the phosphorylation status of key downstream proteins.[1]
Problem 1: Weak or No Signal for Phospho-Proteins
A lack of signal is a frequent issue, often stemming from sample preparation or antibody issues.
Possible Causes & Solutions:
-
Protein Degradation/Dephosphorylation: Phosphatases and proteases released during cell lysis can quickly remove phosphate (B84403) groups and degrade proteins.
-
Insufficient Protein Loaded: mTOR pathway proteins can have low basal expression.
-
Inefficient Protein Transfer: Large proteins like mTOR (~289 kDa) can be difficult to transfer efficiently.
-
Solution: Use a wet transfer system, optimize transfer time and voltage, and consider adding a low concentration of SDS (e.g., 0.05%) to the transfer buffer for high molecular weight proteins.[1]
-
-
Suboptimal Antibody Dilution/Incubation:
Figure 2: Troubleshooting workflow for weak or no signal in mTOR Western Blots.
Problem 2: High Background or Non-Specific Bands
High background can obscure results and make quantification unreliable.
Possible Causes & Solutions:
-
Insufficient Blocking: The membrane has unbound sites that antibodies can adhere to non-specifically.
-
Antibody Concentration Too High:
-
Solution: Decrease the concentration of the primary or secondary antibody.[11]
-
-
Inadequate Washing:
-
Solution: Increase the number and duration of washing steps with TBST between antibody incubations.[1]
-
Problem 3: Interpreting Phosphorylation Shifts of 4E-BP1
4E-BP1 appears as multiple bands on a Western blot due to its hierarchical phosphorylation, which can be confusing to interpret.
-
Band Identification: 4E-BP1 typically resolves into three bands, often labeled α, β, and γ.[12]
-
γ-form (uppermost band): Hyperphosphorylated, inactive form (dissociated from eIF4E).
-
β-form (middle band): Intermediately phosphorylated.
-
α-form (lowest band): Hypophosphorylated or unphosphorylated, active form (bound to eIF4E).
-
-
Interpretation: The "band shift" is a key indicator of mTORC1 activity. Upon mTORC1 activation (e.g., by insulin (B600854) stimulation), the lower α and β bands should decrease in intensity while the upper γ band increases. Conversely, mTORC1 inhibition (e.g., with Torin1) will cause a shift down, with an increase in the α and β forms.[13]
-
Quantification: To quantify 4E-BP1 phosphorylation, you can measure the ratio of the hyperphosphorylated (γ) band to the total 4E-BP1 signal (sum of all bands).[14] Alternatively, using phospho-specific antibodies for sites like T37/T46 provides a more direct readout of mTOR-dependent phosphorylation.[14]
Key Experimental Protocols
Protocol 1: Cell Lysis for Phospho-Protein Analysis
This protocol is designed to preserve the phosphorylation status of mTOR pathway proteins.
-
Preparation: Prepare a lysis buffer (e.g., RIPA or NP-40 buffer) and place it on ice.[1][8] Just before use, add a protease inhibitor cocktail and a phosphatase inhibitor cocktail to the buffer.[1][8]
-
Cell Harvest: Place the cell culture dish on ice and wash cells twice with ice-cold PBS.[1]
-
Lysis: Aspirate the PBS completely. Add 100-200 µL of ice-cold lysis buffer to the dish.[1]
-
Scraping: Using a cell scraper, scrape the cells into the lysis buffer and transfer the lysate to a pre-chilled microcentrifuge tube.[1][8]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Collection: Carefully transfer the supernatant (containing soluble proteins) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a detergent-compatible assay like BCA.[1]
-
Storage: Store lysates at -80°C for long-term use.
Protocol 2: In Vitro mTORC1 Kinase Assay
This assay directly measures the kinase activity of immunoprecipitated mTORC1.
-
Cell Lysis: Lyse stimulated cells (e.g., insulin-treated) in a CHAPS-containing lysis buffer, which is crucial for maintaining the integrity of the mTORC1 complex.[15][16]
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against an mTORC1 component (e.g., anti-Raptor or anti-mTOR) for 1.5-2 hours at 4°C.[15]
-
Bead Capture: Add Protein A/G agarose (B213101) beads and incubate for another hour at 4°C to capture the antibody-mTORC1 complexes.[10]
-
Washing: Wash the immunoprecipitates multiple times with wash buffers to remove non-specific binders. A high-salt wash can be included to remove inhibitors like PRAS40.[17]
-
Kinase Reaction:
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes with shaking.[15]
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.[15]
-
Analysis: Analyze the reaction products by Western blotting using a phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1 T37/46).[15]
References
- 1. benchchem.com [benchchem.com]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards specific inhibition of mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common corruption of the mTOR signaling network in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Hierarchical phosphorylation of the translation inhibitor 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4E-BP1, a repressor of mRNA translation, is phosphorylated and inactivated by the Akt(PKB) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. en.bio-protocol.org [en.bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
"interpreting complex data from TOR pathway analysis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex data from Target of Rapamycin (B549165) (TOR) pathway analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation in a question-and-answer format.
Issue 1: Weak or No Signal for Phosphorylated Proteins (e.g., p-S6K, p-4E-BP1) in Western Blot
-
Question: I am not detecting a signal for my phosphorylated target protein, but the total protein levels appear normal. What could be the cause?
-
Answer: This is a common issue that can stem from several factors. First, confirm that your primary antibody is validated for the application and is specific to the phosphorylated form of the protein.[1] Ensure that you are using the antibody at the recommended dilution, as high concentrations can sometimes lead to non-specific binding, while low concentrations will result in a weak signal.[1][2] Another critical step is the inclusion of phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein. Also, verify the efficiency of protein transfer to the membrane, as high molecular weight proteins like mTOR can be challenging to transfer.[3][4] Finally, ensure that your detection reagents are fresh and have been stored correctly.[1]
Issue 2: Inconsistent Phosphorylation Levels Between Replicates
-
Question: My replicate samples are showing significant variability in the phosphorylation levels of TOR pathway proteins. How can I improve consistency?
-
Answer: Inconsistent results often point to variations in sample handling and experimental conditions. Ensure that cell cultures are synchronized and treated uniformly across all replicates. The timing of cell lysis after treatment is critical, as signaling pathways can be dynamic. Use a consistent and rapid lysis procedure for all samples. It's also important to accurately quantify protein concentrations to ensure equal loading in each lane of your gel. Minor differences in loading can lead to significant variations in the detected signal.
Issue 3: Unexpected Activation or Inhibition of TOR Pathway
-
Question: My results show TOR pathway activation when I expected inhibition (or vice-versa). How should I interpret this?
-
Answer: Unexpected signaling outcomes can be due to crosstalk with other pathways or feedback loops within the TOR pathway itself. For example, prolonged inhibition of mTORC1 with rapamycin can sometimes lead to the activation of Akt signaling through a feedback mechanism.[5] Carefully consider the specific inhibitors used. Rapamycin and its analogs (rapalogs) are allosteric inhibitors of mTORC1, while ATP-competitive inhibitors can block both mTORC1 and mTORC2 activity.[6][7] To dissect the specific roles of mTORC1 and mTORC2, consider using a combination of inhibitors and examining downstream targets specific to each complex (e.g., S6K for mTORC1, Akt Ser473 for mTORC2).[5][6]
Frequently Asked Questions (FAQs)
Q1: How can I differentiate between mTORC1 and mTORC2 activity?
A1: Differentiating the activity of the two mTOR complexes is crucial for accurate data interpretation. This can be achieved by:
-
Using Specific Inhibitors: Acute treatment with rapamycin specifically inhibits mTORC1, while ATP-competitive inhibitors like Torin1 will inhibit both mTORC1 and mTORC2.[6][7]
-
Analyzing Downstream Targets: Assess the phosphorylation status of substrates specific to each complex. Phosphorylation of S6 Kinase (S6K) at Threonine 389 and 4E-BP1 are reliable markers for mTORC1 activity.[3][5] Conversely, phosphorylation of Akt at Serine 473 is a well-established indicator of mTORC2 activity.[5]
Q2: What are the essential controls to include in my TOR pathway experiments?
A2: Robust experimental design relies on appropriate controls. Key controls include:
-
Positive and Negative Controls: Use cell lysates with known activation or inhibition of the TOR pathway. For example, serum-starved cells can serve as a negative control, while cells stimulated with growth factors (like insulin) or amino acids can be a positive control.[8][9][10]
-
Loading Controls: Always include a loading control, such as GAPDH or β-actin, in your Western blots to ensure equal protein loading across all lanes.[11]
-
Total Protein Levels: When assessing phosphorylation, always probe for the total protein levels of your target to confirm that any observed changes are due to phosphorylation and not alterations in protein expression.[12]
Q3: How should I interpret quantitative data from mass spectrometry-based phosphoproteomics?
A3: Mass spectrometry provides a global view of phosphorylation events but requires careful interpretation. It's essential to normalize phosphopeptide abundance to changes in the expression levels of the corresponding proteins.[12] A change in a phosphopeptide signal could be due to a change in phosphorylation status, a change in protein abundance, or both.[12] Therefore, parallel proteomic analysis is highly recommended for accurate interpretation of phosphoproteomic data.
Quantitative Data Summary
The following table summarizes the expected changes in the phosphorylation of key TORC1 and TORC2 substrates under various experimental conditions.
| Treatment Condition | Target Protein | Phosphorylation Site | Complex Activity | Expected Outcome |
| Growth Factor Stimulation | S6 Kinase (S6K) | Thr389 | mTORC1 | Increased Phosphorylation |
| 4E-BP1 | Thr37/46 | mTORC1 | Increased Phosphorylation | |
| Akt | Ser473 | mTORC2 | Increased Phosphorylation | |
| Amino Acid Starvation | S6 Kinase (S6K) | Thr389 | mTORC1 | Decreased Phosphorylation |
| 4E-BP1 | Thr37/46 | mTORC1 | Decreased Phosphorylation | |
| Rapamycin Treatment (Acute) | S6 Kinase (S6K) | Thr389 | mTORC1 | Decreased Phosphorylation |
| 4E-BP1 | Thr37/46 | mTORC1 | Decreased Phosphorylation | |
| Akt | Ser473 | mTORC2 | No significant change or potential increase | |
| Torin1 Treatment (mTOR-KI) | S6 Kinase (S6K) | Thr389 | mTORC1 & mTORC2 | Decreased Phosphorylation |
| 4E-BP1 | Thr37/46 | mTORC1 & mTORC2 | Decreased Phosphorylation | |
| Akt | Ser473 | mTORC1 & mTORC2 | Decreased Phosphorylation |
Experimental Protocols
Protocol: Western Blot Analysis of S6K Phosphorylation (Thr389)
This protocol outlines the key steps for detecting the phosphorylation of S6 Kinase at Threonine 389, a marker of mTORC1 activity.[8][13][14]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes.[3]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Sample Preparation:
-
Mix cell lysate with 4x SDS sample buffer.
-
Heat samples at 95-100°C for 5 minutes.[8]
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Washing:
-
Repeat the washing step as described above.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using an appropriate imaging system.
-
-
Stripping and Reprobing (Optional):
-
To assess total S6K levels, the membrane can be stripped and reprobed with an antibody for total S6K.
-
Visualizations
Caption: Core TOR signaling pathway showing upstream activators and downstream effectors of mTORC1 and mTORC2.
Caption: A typical experimental workflow for analyzing TOR pathway activation via Western blotting.
Caption: A troubleshooting decision tree for diagnosing a lack of phosphorylated S6K signal in a Western blot.
References
- 1. youtube.com [youtube.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards specific inhibition of mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-p70 S6 Kinase (Thr389) (108D2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. Correct Interpretation of Comprehensive Phosphorylation Dynamics Requires Normalization by Protein Expression Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Refining Protocols for Kinase Assays with Purified TOR Protein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kinase assays using purified Target of Rapamycin (TOR) protein.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during TOR kinase assays in a question-and-answer format.
1. Low or No Kinase Activity
-
Question: I am not observing any significant signal in my TOR kinase assay. What could be the issue?
Answer: Several factors can contribute to low or no kinase activity. Follow this systematic troubleshooting approach:
-
Enzyme Inactivity: Ensure your purified TOR protein has not undergone multiple freeze-thaw cycles and has been stored correctly, typically at -80°C.[1] Verify the activity of your enzyme stock with a positive control substrate and optimal reaction conditions.
-
Incorrect Buffer Composition: The kinase buffer is critical for enzyme activity. A typical buffer includes components like HEPES, MgCl₂, and DTT. Ensure all components are at the correct concentrations and the pH is optimal (usually around 7.4).[2][3][4] The use of the zwitterionic detergent CHAPS is recommended for purifying mTOR complexes to maintain their physiological state and kinase activity.[4][5]
-
Substrate Issues: Confirm the integrity, purity, and concentration of your substrate (e.g., 4E-BP1, S6K1).[3][5][6] If using a peptide substrate, ensure it is fully soluble in the assay buffer.
-
ATP Degradation: ATP solutions can degrade over time. It is recommended to use a fresh stock of ATP for your reactions.[1] The final ATP concentration is a critical parameter and often needs to be near the Km value for inhibitor studies.[1]
-
Protein Aggregation: Purified proteins, including kinases, can be prone to aggregation, which leads to a loss of activity.[7][8] See the dedicated troubleshooting section on protein instability and aggregation below.
-
2. High Background Signal
-
Question: My kinase assay is showing a high background signal, making it difficult to interpret the results. What are the common causes and solutions?
Answer: High background noise can obscure your results and reduce the sensitivity of the assay.[9] Consider the following:
-
Non-Specific Binding: Unwanted binding of antibodies or other detection reagents can lead to a high background. Ensure proper blocking steps are included in your protocol.
-
Contaminated Reagents: Contaminants in your buffers, substrates, or enzyme preparation can interfere with the assay. Use high-purity reagents and prepare fresh solutions.
-
Autophosphorylation: Kinases can phosphorylate themselves, which can contribute to the background signal, especially at high enzyme concentrations.[10] It's important to run controls without the substrate to quantify the level of autophosphorylation.
-
Sub-optimal Washing Steps: Insufficient washing during ELISA or other plate-based assays can leave unbound reagents behind, contributing to high background levels.[9]
-
3. Issues with Inhibitor Potency (IC50 values)
-
Question: The IC50 values for my TOR inhibitors are inconsistent or different from published values. Why might this be happening?
Answer: Discrepancies in IC50 values can arise from several experimental variables:
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[1] It is crucial to maintain a consistent ATP concentration across all experiments to ensure comparability of data.
-
Inhibitor Solubility and Stability: Poor solubility of an inhibitor can lead to an inaccurate assessment of its concentration and potency.[1] Verify the stability of your compounds under the assay conditions.
-
Reaction Time: Ensure that the kinase reaction is within the linear range. If the reaction proceeds for too long and a significant portion of the substrate is consumed, it can affect the accuracy of IC50 determination.[1]
-
Enzyme and Substrate Concentrations: The concentrations of both the TOR protein and the substrate can influence the apparent IC50 value. These should be kept constant when comparing different inhibitors.
-
4. Purified TOR Protein Instability and Aggregation
-
Question: My purified TOR protein seems to be unstable or aggregates upon storage or during the assay, leading to loss of activity. How can I mitigate this?
Answer: Protein aggregation is a common challenge that can significantly impact the quality and reproducibility of your results.[7][8][11] Here are some strategies to address this:
-
Optimize Buffer Conditions: The composition of your storage and assay buffers is critical. Consider including additives that can help stabilize the protein, such as glycerol (B35011) (e.g., 20% v/v), trehalose (B1683222) (e.g., 0.5 M), or low concentrations of non-ionic detergents.[11]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing your purified TOR protein can lead to denaturation and aggregation.[1] Aliquot the protein into single-use vials after purification to minimize this.
-
Proper Storage: Store the purified protein at an appropriate temperature, typically -80°C, in a buffer that maintains its stability.
-
Size Exclusion Chromatography (SEC): Before setting up your assays, you can run your purified protein through a SEC column to separate monomeric, active protein from aggregates.[8]
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for TOR kinase assays.
Table 1: Typical Reaction Component Concentrations
| Component | Typical Concentration Range | Notes |
| Purified TOR Protein | 20 - 100 nM | Optimal concentration should be determined empirically. |
| Substrate (e.g., 4E-BP1, S6K1) | 100 ng - 10 µM | The optimal concentration depends on the specific substrate and should be determined by titration.[2][12] |
| ATP | 100 - 500 µM | For inhibitor studies, ATP concentration is often set near the Km value.[1][3][4][13] |
| MgCl₂ | 1 - 10 mM | Essential cofactor for kinase activity.[3][4] |
| DTT | 1 - 2 mM | Reducing agent to maintain enzyme activity.[2] |
Table 2: Common TOR Kinase Inhibitors and their Reported IC50 Values
| Inhibitor | Target(s) | Reported IC50 (in vitro) | Notes |
| Rapamycin | mTORC1 (allosteric) | Low nM range (forms a complex with FKBP12) | Does not fully inhibit all mTORC1 substrates.[6][14][15] |
| Torin1 | mTORC1 and mTORC2 (ATP-competitive) | ~2 nM | Potent inhibitor of both mTOR complexes.[6] |
| AZD8055 | mTORC1 and mTORC2 (ATP-competitive) | ~0.8 nM | Potent and selective ATP-competitive mTOR kinase inhibitor.[14] |
| Wortmannin | PI3K and mTOR | Low µM range for mTOR | A well-known inhibitor used as a positive control.[15][16] |
Experimental Protocols
Detailed Methodology for a Standard In Vitro TOR Kinase Assay
This protocol is a generalized procedure and may require optimization for specific experimental goals.
-
Preparation of Reagents:
-
Kinase Buffer (1x): 25 mM HEPES (pH 7.4), 50-100 mM KCl or NaCl, 10 mM MgCl₂, 2 mM DTT.[2][3][4] Prepare fresh and keep on ice.
-
ATP Stock Solution: Prepare a concentrated stock of ATP (e.g., 10 mM) in water and store in aliquots at -20°C.
-
Substrate Stock Solution: Prepare a concentrated stock of your substrate (e.g., GST-4E-BP1 or S6K1 peptide) in an appropriate buffer.
-
Purified TOR Protein: Thaw a single-use aliquot of purified TOR protein on ice immediately before use.
-
-
Kinase Reaction Setup:
-
In a microcentrifuge tube or a well of a microplate, combine the kinase buffer, purified TOR protein, and substrate.
-
If testing inhibitors, add the desired concentration of the inhibitor at this stage and pre-incubate with the enzyme for a defined period (e.g., 10-15 minutes) on ice.[2][4]
-
Prepare a "no enzyme" control well containing all components except the TOR protein to measure background.
-
-
Initiation of the Kinase Reaction:
-
Initiate the reaction by adding the final concentration of ATP. For radioactive assays, this will include [γ-³²P]ATP.[2]
-
Mix gently and incubate the reaction at 30°C or 37°C for a predetermined time (e.g., 20-60 minutes).[3][4][6] Ensure the reaction time is within the linear range of product formation.
-
-
Termination of the Reaction:
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.[4] Alternatively, for non-gel-based assays, use a stop solution appropriate for the detection method (e.g., EDTA for assays measuring ADP production).
-
-
Detection of Substrate Phosphorylation:
-
Western Blotting: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46) or anti-phospho-S6K1 (Thr389)).[6]
-
Autoradiography: If using [γ-³²P]ATP, expose the gel or membrane to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
ELISA-based Assays: Use a phospho-specific antibody in an ELISA format to quantify the phosphorylated substrate.[15]
-
Luminescence-based Assays: Measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).
-
Visualizations
Caption: Overview of the TOR signaling pathway.
Caption: Experimental workflow for a TOR kinase assay.
Caption: Troubleshooting logic for low kinase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel approach for the purification of aggregation prone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Insidious Underbelly of Protein Aggregation - ZoBio - Drug Discovery Technology [zobio.com]
- 9. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
"addressing variability in experimental results for TOR studies"
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results for Target of Rapamycin (TOR) studies.
Section 1: General FAQs on Variability in TOR Studies
This section addresses common overarching questions about why experimental results in TOR studies can be inconsistent.
Q1: What are the primary sources of variability in TOR signaling experiments?
Variability in TOR signaling studies can stem from multiple factors. The TOR pathway is a central regulator of cell metabolism, growth, and proliferation, making it highly sensitive to environmental cues.[1][2] Key sources of variability include:
-
Cell Culture Conditions: Minor differences in cell confluence, passage number, serum starvation timing, and nutrient availability can significantly alter TOR pathway activity.[3]
-
Reagent Quality and Consistency: Lot-to-lot variability in antibodies, inhibitors, and growth factors can lead to inconsistent results.
-
Sample Preparation: The activity of the TOR pathway can change rapidly. Lysis buffer composition, especially the freshness of phosphatase and protease inhibitors, is critical for preserving the phosphorylation status of target proteins.[3][4]
-
Experimental Timing: The kinetics of TOR signaling activation and inhibition can be rapid. Inconsistent incubation times with stimuli or inhibitors will lead to variable outcomes.
Q2: How does the choice of cell line impact the reproducibility of TOR studies?
Different cell lines exhibit distinct baseline levels of TOR activity and respond differently to stimuli due to their unique genetic backgrounds and expression profiles of pathway components. For example, cell lines with mutations in the PI3K/Akt pathway, which is upstream of TOR, may show constitutively high TORC1 activity.[5] It is crucial to select a well-characterized cell line appropriate for the experimental question and to maintain consistency in cell line sourcing and handling.
Q3: Why is it important to standardize experimental protocols in TOR research?
Standardizing experimental approaches is crucial for ensuring that results are comparable across different experiments and even different labs.[6] Given the sensitivity of the TOR pathway, standardization of variables such as cell seeding density, treatment duration, and sample harvesting procedures helps to minimize extraneous variation and allows for the identification of robust biological phenomena.[6]
Section 2: Troubleshooting Guide: Western Blotting
Western blotting is a fundamental technique for assessing the activation state of the TOR pathway.[1] However, detecting large proteins like mTOR (~289 kDa) and labile phosphoproteins can be challenging.[7]
Q4: I'm seeing weak or no signal for phosphorylated mTOR or its downstream targets (p-S6K, p-4E-BP1). What should I do?
This is a common issue. Consider the following troubleshooting steps:
-
Optimize Lysis Buffer: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to protect phosphorylation sites.[3][4] Avoid washing cells with nutrient-free buffers like PBS before lysis, as this can rapidly decrease TORC1 activity.[3]
-
Use Appropriate Blocking Buffers: When probing for phosphoproteins, use 5% Bovine Serum Albumin (BSA) in TBST for blocking, as milk contains phosphoproteins (like casein) that can cause high background.[4] For total proteins, 5% non-fat milk is generally acceptable.[8]
-
Check Transfer Efficiency: mTOR is a very large protein (~289 kDa). Ensure your gel electrophoresis and transfer conditions are optimized for high-molecular-weight proteins. This may include using a lower percentage acrylamide (B121943) gel, a wet transfer system, and potentially extending the transfer time or performing it overnight at 4°C.[7][8]
-
Antibody Validation: Ensure your primary antibody is validated for the application and is used at the optimal dilution. Antibody performance can vary between lots.[7]
Table 1: Troubleshooting Common Western Blot Issues in TOR Studies
| Issue | Potential Cause | Recommended Solution |
| Weak/No Phospho Signal | Phosphatase activity during lysis. | Use fresh lysis buffer with phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[3] Keep samples on ice. |
| Inappropriate blocking buffer. | Use 5% BSA in TBST for blocking when detecting phosphoproteins.[4] | |
| High Background | Non-specific antibody binding. | Optimize primary and secondary antibody concentrations. Increase the number and duration of TBST washes. |
| Milk-based blocking buffer for phospho-antibodies. | Switch to a 5% BSA blocking solution.[4] | |
| Inconsistent Loading | Inaccurate protein quantification. | Use a reliable protein quantification assay (e.g., BCA). Always normalize band intensity to a stable loading control (e.g., GAPDH, β-actin). |
| Poor Transfer of mTOR | High molecular weight of mTOR (~289 kDa). | Use a low-percentage Tris-Acetate or gradient gel.[7] Optimize wet transfer conditions (e.g., overnight at 4°C at a low voltage).[8] |
Logical Workflow for Western Blot Troubleshooting
Caption: A step-by-step workflow for diagnosing Western blot variability.
Section 3: Troubleshooting Guide: In Vitro Kinase Assays
Directly measuring the kinase activity of mTORC1 or mTORC2 can provide valuable insights but requires careful optimization.[3]
Q5: My in vitro mTORC1 kinase assay shows low or no activity, even in stimulated cells. What went wrong?
Low activity in an mTORC1 kinase assay can be due to several factors related to the immunoprecipitation (IP) or the kinase reaction itself.
-
Inefficient Immunoprecipitation: The assay relies on successfully pulling down the active mTORC1 complex. Use an antibody targeting a core component like Raptor for mTORC1 IP.[3][9] Ensure sufficient antibody and bead incubation times.
-
Substrate Quality: Use a suitable and active substrate, such as purified GST-S6K1 or GST-4E-BP1.[9][10]
-
Reaction Conditions: The kinase reaction buffer must be correctly formulated with sufficient ATP and magnesium.[10] The reaction should be incubated at the optimal temperature (typically 30-37°C) for a sufficient duration (20-30 minutes).[9][10]
-
Lysis Buffer Choice: For IP-kinase assays, a CHAPS-based lysis buffer is often preferred over harsher detergents like NP-40.[9][10]
Table 2: Key Reagents and Conditions for mTORC1 Kinase Assay
| Component | Recommendation | Rationale |
| Lysis Buffer | CHAPS-based buffer | Preserves the integrity of the mTORC1 complex for immunoprecipitation.[9] |
| IP Antibody | Anti-Raptor or Anti-mTOR | Raptor is specific to mTORC1, ensuring you pull down the correct complex.[3] |
| Substrate | Recombinant inactive GST-S6K1 or GST-4E-BP1 | These are direct and well-characterized substrates for mTORC1.[10] |
| Kinase Buffer | Contains MgCl₂ and ATP | Mg²⁺ is a required cofactor for kinase activity, and ATP is the phosphate (B84403) donor.[10] |
| Detection | Phospho-specific antibody (e.g., p-S6K1 Thr389) | Allows for specific detection of the kinase reaction product via Western blot.[3] |
Section 4: Troubleshooting Guide: Cell Viability Assays
Assessing the effect of TOR inhibitors on cell viability is a cornerstone of drug development. However, the choice of assay can dramatically influence the results.
Q6: My MTT (or XTT/WST-1) assay shows an unexpected increase in signal at high concentrations of my TOR inhibitor. Are the cells proliferating?
This is unlikely. This paradoxical result is often caused by chemical interference between the compound and the assay reagent.[11][12]
-
Metabolic Interference: TOR inhibitors significantly alter cellular metabolism.[11] Assays like MTT, which rely on mitochondrial reductase activity, can be confounded by these metabolic shifts, leading to an over- or underestimation of true cell viability.[11][12]
-
Direct Chemical Reduction: Some compounds can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan (B1609692) product in a cell-free environment.[13]
Q7: What is a better way to measure cell viability when using metabolic inhibitors?
It is highly recommended to use an orthogonal method that does not depend on cellular metabolism.[11]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure ATP levels, which is a robust indicator of metabolically active cells and cell number. The luminescent signal is less prone to compound interference.[11]
-
Crystal Violet Assay: This simple colorimetric assay stains the DNA of adherent cells, providing a readout of cell number that is independent of metabolic state.[11]
-
Direct Cell Counting: Methods like Trypan Blue exclusion or automated cell counting provide a direct measure of viable cells.
Decision Tree for Selecting a Cell Viability Assay
Caption: A decision guide for choosing an appropriate cell viability assay.
Section 5: Key Experimental Protocols
This section provides summarized methodologies for key experiments discussed in this guide.
Protocol 1: Western Blotting for TOR Pathway Proteins
-
Cell Lysis: After treatment, aspirate media and immediately lyse cells on ice with cold NP-40 or RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[3] Scrape cells, collect lysate, and clarify by centrifugation at ~14,000 x g for 15 min at 4°C.[3]
-
Protein Quantification: Determine protein concentration of the supernatant using a BCA or similar assay.
-
Sample Preparation: Mix lysate with 4x SDS sample buffer containing a reducing agent (e.g., β-mercaptoethanol).[3] Denature at 95°C for 5 minutes.[3][7]
-
Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Use a low percentage (e.g., 6-8%) or gradient gel for resolving high MW proteins like mTOR.[8]
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. For mTOR, a wet transfer at 25V overnight at 4°C is recommended to ensure efficient transfer.[8]
-
Blocking: Block the membrane for 1 hour at room temperature. Use 5% non-fat milk in TBST for total protein detection and 5% BSA in TBST for phosphoprotein detection.[4][8]
-
Antibody Incubation: Incubate with primary antibody (e.g., 1:1000 dilution) overnight at 4°C in the appropriate blocking buffer.[8] Wash 3x with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:10000) for 1 hour at room temperature.[8]
-
Detection: Wash 3x with TBST. Visualize bands using an ECL substrate and an imaging system.[8]
Protocol 2: In Vitro mTORC1 Kinase Assay
-
Cell Lysis: Lyse stimulated cells in a CHAPS-based lysis buffer with protease/phosphatase inhibitors.[9]
-
Immunoprecipitation (IP): Pre-clear lysate, then incubate with an anti-Raptor antibody for 1.5-2 hours at 4°C.[10] Add Protein A/G beads and incubate for another hour.[9]
-
Washing: Wash the IP beads three times with CHAPS lysis buffer and once with a kinase wash buffer to remove detergents and inhibitors.[9]
-
Kinase Reaction: Resuspend beads in a kinase reaction buffer containing MgCl₂, ~200 µM ATP, and ~150 ng of purified inactive substrate (e.g., GST-S6K1).[3][10]
-
Incubation: Incubate the reaction at 37°C for 20-30 minutes with gentle shaking.[3][9]
-
Termination and Analysis: Stop the reaction by adding 4x SDS sample buffer and boiling at 95°C for 5 minutes.[3] Analyze the samples by Western blot using a phospho-specific antibody for the substrate (e.g., anti-phospho-S6K1 Thr389).[3]
Simplified TOR Signaling Pathway Overview
Caption: Core components and outputs of the mTORC1 and mTORC2 signaling complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot optimization | Abcam [abcam.com]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. The importance of standardised approaches for experimental research | PsychArchives [psycharchives.org]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. benchchem.com [benchchem.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cloning and expression of the Target of Rapamycin (TOR) protein and related pathway components.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Cloning and Vector-Related Issues
Question 1: I am getting no or very few colonies after transforming my TOR construct. What could be the problem?
Answer: This is a common issue in cloning workflows and can stem from several factors. Here’s a step-by-step troubleshooting guide:
-
Transformation Efficiency: Your competent cells may have low efficiency. Always run a positive control transformation with a known plasmid (e.g., pUC19) to check the efficiency of your competent cells. Efficiencies should be at least 1 x 10^6 cfu/µg of DNA.[1]
-
Antibiotic Concentration: Ensure you are using the correct antibiotic at the proper concentration for your vector. Prepare fresh antibiotic plates, as they can lose potency over time.[1][2]
-
Ligation Reaction:
-
Vector to Insert Ratio: Optimize the molar ratio of your vector to insert. A common starting point is a 1:3 ratio, but this may need to be adjusted. Use an online calculator to determine the correct amounts.[2][3]
-
Inactive Ligase or Buffer: T4 DNA ligase and its buffer are sensitive to repeated freeze-thaw cycles. Use fresh buffer and enzyme if you suspect they have lost activity.[3]
-
Incomplete Digestion or Dephosphorylation: Ensure your vector is completely digested and dephosphorylated to prevent re-ligation. Run a vector-only ligation control; you should see very few colonies.[3][4]
-
-
PCR Product Issues:
Question 2: All my colonies are blue/white screening negative (if applicable), or sequencing shows I have the wrong insert.
Answer: This indicates a problem with your insert preparation or ligation.
-
Primer-Dimers: Small PCR products like primer-dimers can be preferentially ligated into your vector. Ensure your PCR product is properly gel-purified to remove these small fragments.[5]
-
Incorrect PCR Product: Your PCR may be amplifying a non-specific product. Optimize your PCR conditions (annealing temperature, extension time) and verify the size of your PCR product on an agarose (B213101) gel before proceeding.[2]
-
Sequence Errors: If you are using PCR to generate your TOR insert, the polymerase can introduce mutations. Use a high-fidelity polymerase to minimize this risk and always sequence-verify your final construct.[2][7]
TOR Protein Expression Issues
Question 3: I am not seeing any expression of my TOR protein on a Western blot or SDS-PAGE.
Answer: A complete lack of expression points to potential issues with your expression construct or induction conditions.
-
Sequence Verification: Double-check the sequence of your entire expression construct. A frameshift mutation, a premature stop codon, or a mutation in the promoter or ribosome binding site can completely abolish expression.[8][9]
-
Codon Usage: The TOR gene may contain codons that are rare in your expression host (e.g., E. coli). This can lead to translational stalling and low or no protein expression.[9][10][11] Consider synthesizing a codon-optimized version of your gene or using an expression host strain that supplies tRNAs for rare codons.[10][11]
-
Promoter System and Inducer:
-
Verify you are using the correct inducer for your promoter system (e.g., IPTG for lac-based promoters).[8]
-
Ensure your inducer stock is not degraded.
-
The promoter may be "leaky," leading to low-level expression before induction, which can be toxic to the cells if the protein is harmful.[9] Consider using a host strain with tighter control over basal expression (e.g., containing pLysS or pLysE).[10]
-
-
Protein Toxicity: The TOR protein itself might be toxic to your expression host, leading to cell death upon induction.[10][12] Try using a lower induction temperature and a lower concentration of the inducer.[10] You can also try a different, more tightly regulated expression system.[10]
Question 4: My TOR protein is expressed, but it is insoluble and forms inclusion bodies.
Answer: Insoluble protein expression is a very common problem, especially for large, complex proteins like TOR.[13] Here are several strategies to improve solubility:
-
Lower Induction Temperature: Reducing the temperature after induction (e.g., to 18-25°C) slows down the rate of protein synthesis, which can allow more time for proper folding.[10][12][14]
-
Reduce Inducer Concentration: A lower concentration of the inducer can also slow down protein production, potentially improving solubility.[11]
-
Change Expression Host: Use an E. coli strain engineered to promote disulfide bond formation or that co-expresses chaperones to assist in protein folding.[12]
-
Solubility-Enhancing Fusion Tags: Fuse your TOR protein with a highly soluble partner protein, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST).[14][15] These tags can significantly improve the solubility of the target protein.
-
Media and Additives: Sometimes, adding glucose to the expression media can help.[10]
Table 1: Optimizing TOR Protein Solubility
| Parameter | Condition 1 (High Yield, Low Solubility) | Condition 2 (Optimized for Solubility) | Condition 3 (Alternative Approach) |
| Host Strain | Standard BL21(DE3) | BL21(DE3)pLysS | Rosetta(DE3) or SHuffle T7 |
| Induction Temp. | 37°C | 18°C | 25°C |
| Inducer (IPTG) | 1.0 mM | 0.1 mM | 0.4 mM |
| Induction Time | 3-4 hours | Overnight (16-18 hours) | 6-8 hours |
| Fusion Tag | 6xHis-tag | MBP-tag | GST-tag |
Protein Purification and Yield Issues
Question 5: I have good expression, but I lose most of my TOR protein during purification, resulting in a low final yield.
Answer: Low yield after purification can be due to several factors, from cell lysis to the purification steps themselves.[13]
-
Inefficient Cell Lysis: Ensure your lysis method is effective. If a significant portion of your protein remains in the cell debris pellet, you need to optimize your lysis protocol (e.g., increase sonication time, use a more potent lysis buffer).[8]
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.[8] Always work at 4°C and add a protease inhibitor cocktail to your lysis buffer.[8][13]
-
Suboptimal Buffer Conditions: The pH, salt concentration, and additives in your purification buffers are critical.[8]
-
Binding Buffer: Ensure the pH and salt conditions are optimal for your affinity tag to bind to the resin.
-
Wash Buffer: Use a wash buffer that is stringent enough to remove non-specific binders but not so harsh that it elutes your target protein.
-
Elution Buffer: The concentration of the eluting agent (e.g., imidazole (B134444) for His-tags, glutathione (B108866) for GST-tags) may need to be optimized for efficient elution.[13]
-
-
Inaccessible Affinity Tag: The fusion tag on your TOR protein may be buried within the folded protein and inaccessible to the purification resin. Consider moving the tag to the other terminus of the protein.
Experimental Protocols
Protocol 1: Codon Usage Analysis
Objective: To analyze the codon usage of the TOR gene and identify rare codons that may impede translation in E. coli.
Methodology:
-
Obtain the DNA sequence of your TOR gene.
-
Use an online codon usage analysis tool (e.g., GenScript's Rare Codon Analysis Tool, Integrated DNA Technologies' Codon Optimization Tool).
-
Select E. coli as the expression host.
-
The tool will provide a report indicating the frequency of each codon and highlight any rare codons.
-
If a significant number of rare codons are present, consider gene synthesis with codon optimization for E. coli expression.[16]
Protocol 2: Small-Scale Expression Trials for Solubility Optimization
Objective: To determine the optimal induction temperature and inducer concentration for maximizing the yield of soluble TOR protein.
Methodology:
-
Transform your TOR expression plasmid into a suitable E. coli host strain (e.g., BL21(DE3)).
-
Inoculate a 5 mL starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate several 50 mL cultures of LB medium with the overnight culture to a starting OD₆₀₀ of 0.05-0.1.
-
Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression under different conditions (e.g., different IPTG concentrations from 0.1 mM to 1 mM, and different temperatures such as 18°C, 25°C, and 37°C).[8]
-
Incubate for a set period (e.g., 4 hours for 37°C, 6 hours for 25°C, and overnight for 18°C).
-
Harvest the cells by centrifugation.
-
Lyse a small, equivalent amount of cells from each culture.
-
Separate the soluble and insoluble fractions by centrifugation.
-
Analyze the total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE to determine which condition yields the most soluble protein.
Visualizations
Signaling Pathway
Caption: Simplified overview of the mammalian TOR (mTOR) signaling pathway.
Experimental Workflow
Caption: General workflow for TOR gene cloning and protein expression.
Troubleshooting Logic
Caption: Decision tree for troubleshooting TOR expression experiments.
References
- 1. Cloning Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Cloning Troubleshooting [sigmaaldrich.com]
- 3. neb.com [neb.com]
- 4. goldbio.com [goldbio.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 7. genscript.com [genscript.com]
- 8. benchchem.com [benchchem.com]
- 9. goldbio.com [goldbio.com]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 12. neb.com [neb.com]
- 13. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. m.youtube.com [m.youtube.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Validating TOR as a Therapeutic Target: A Comparative Guide for Preclinical Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of therapeutic strategies centered on the Target of Rapamycin (TOR). Herein, we present a data-driven evaluation of various TOR inhibitors and their performance against alternative therapies in preclinical settings. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support informed decisions in preclinical drug development.
The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1] Its frequent dysregulation in a multitude of cancers has established it as a significant therapeutic target.[1] Therapeutic agents targeting mTOR are broadly categorized into generations based on their mechanism of action and specificity. First-generation inhibitors, known as rapalogs (e.g., rapamycin, everolimus, temsirolimus), are allosteric inhibitors of the mTORC1 complex.[2][3] Second-generation inhibitors, or mTOR kinase inhibitors (TORKinibs), are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes.[1][4] A further class of drugs, dual PI3K/mTOR inhibitors, simultaneously target both mTOR and the upstream phosphoinositide 3-kinase (PI3K).[5][]
This guide provides a comparative analysis of these inhibitor classes and evaluates their preclinical efficacy against other targeted therapies, such as MEK and EGFR inhibitors, as well as conventional chemotherapy.
Quantitative Data Comparison: Head-to-Head Inhibitor Performance
The following tables summarize the in vitro potency and in vivo efficacy of various mTOR inhibitors and their alternatives from preclinical studies.
Table 1: In Vitro Potency (IC50) of mTOR Inhibitors
| Compound | Inhibitor Class | Cell Line(s) | IC50 (nM) | Reference(s) |
| Rapalogs (mTORC1 Inhibitors) | ||||
| Rapamycin | Rapalog | Various | Nanomolar range | [2] |
| Everolimus (RAD001) | Rapalog | MDA-MB-468 (TNBC) | 20192 | [7] |
| Temsirolimus (CCI-779) | Rapalog | Various | Varies by cell line | |
| TORKinibs (mTORC1/2 Inhibitors) | ||||
| OSI-027 | TORKinib | Various | 22 (mTORC1), 65 (mTORC2) | [1][8] |
| Torin1 | TORKinib | Purified mTOR | 3 | [1] |
| PP242 | TORKinib | Purified mTOR | 8 | [1] |
| Dual PI3K/mTOR Inhibitors | ||||
| Dactolisib (BEZ235) | Dual PI3K/mTOR | Purified mTOR | 20.7 | [] |
| Gedatolisib (PF-04691502) | Dual PI3K/mTOR | Purified mTOR/PI3Kα | 1.6 / 0.4 | [8] |
| Omipalisib (GSK2126458) | Dual PI3K/mTOR | Purified mTORC1/mTORC2 | 0.18 / 0.3 | [] |
| XL388 | Dual PI3K/mTOR | Purified mTOR/PI3K | Varies | [] |
| PKI-402 | Dual PI3K/mTOR | Purified mTOR/PI3Kα | 1.7 / 1.4 | [] |
| PKI-587 | Dual PI3K/mTOR | Purified mTOR/PI3Kα | 1.6 / 0.4 | [] |
| Other Targeted Therapies | ||||
| Gefitinib | EGFR Inhibitor | MDA-MB-468 (TNBC) | 20470 | [7] |
Table 2: In Vivo Efficacy of mTOR Inhibitors and Alternatives in Xenograft Models
| Treatment | Cancer Model | Efficacy Metric | Results | Reference(s) |
| OSI-027 | Colon Cancer Xenograft | Tumor Growth Inhibition | Superior to rapamycin | [1] |
| Rapamycin | MOC1 Oral Cancer | Tumor Growth Inhibition | Potent inhibition, durable response after withdrawal | [9] |
| PD901 (MEK Inhibitor) | MOC1 Oral Cancer | Tumor Growth Inhibition | Inhibition during treatment, rapid rebound after withdrawal | [9] |
| Trametinib (MEK Inhibitor) + Temsirolimus (mTOR Inhibitor) + Radiation | Lung Cancer Xenograft | Tumor Size | Significant decrease compared to other treatment groups | [10] |
| Erlotinib (EGFR Inhibitor) | HGF-resistant EGFR mutant Lung Cancer Xenograft | Tumor Growth | No suppression | [11] |
| Temsirolimus (mTOR Inhibitor) | HGF-resistant EGFR mutant Lung Cancer Xenograft | Tumor Growth | Suppressed tumor growth | [11] |
| BEZ235 (Dual PI3K/mTOR Inhibitor) + Enzalutamide (AR Antagonist) | PTEN loss Prostate Cancer Model | Tumor Volume | Reduced tumor volume | [12] |
| Everolimus + Carboplatin-Paclitaxel | Head and Neck Squamous Cell Carcinoma | Overall Response Rate | 75.6% | [13] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental designs, the following diagrams illustrate the TOR signaling pathway and a typical preclinical validation workflow.
Caption: Simplified TOR signaling pathway and points of therapeutic intervention.
Caption: A typical workflow for the preclinical validation of a TOR inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of TOR inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete growth medium
-
TOR inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the TOR inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blot Analysis for TOR Pathway Modulation
Objective: To assess the effect of TOR inhibitors on the phosphorylation status of key proteins in the TOR signaling pathway.
Materials:
-
Treated and untreated cell or tumor lysates
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-phospho-Akt, anti-total-Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of TOR inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, can improve tumor take rate)
-
TOR inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) in sterile PBS or medium, with or without Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the TOR inhibitor and vehicle control according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. Observe the mice for any signs of toxicity.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a maximum ethical size), euthanize the mice. Excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot or immunohistochemistry).
Immunohistochemistry (IHC) for TOR Pathway Markers in Tumor Tissues
Objective: To visualize and quantify the in situ expression and phosphorylation of TOR pathway proteins within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Microtome
-
Microscope slides
-
Antigen retrieval solution (e.g., citrate (B86180) buffer)
-
Hydrogen peroxide solution
-
Blocking serum
-
Primary antibodies (e.g., anti-phospho-S6, anti-Ki-67)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen
-
Hematoxylin (B73222) counterstain
-
Microscope
Procedure:
-
Tissue Sectioning and Deparaffinization: Cut thin sections (e.g., 4-5 µm) from the FFPE tumor blocks and mount them on slides. Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigenic sites.
-
Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide.
-
Blocking: Apply a blocking serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
-
Chromogen Application: Add the DAB chromogen to visualize the antibody binding (brown precipitate).
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Examine the slides under a microscope and score the staining intensity and percentage of positive cells.
This comprehensive guide provides a framework for the preclinical validation of TOR as a therapeutic target. The presented data and protocols are intended to facilitate the design and interpretation of studies aimed at developing novel and effective cancer therapies.
References
- 1. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.unc.edu [med.unc.edu]
- 3. Rapalogs and mTOR inhibitors as anti-aging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Dual Target of EGFR and mTOR Suppresses Triple-Negative Breast Cancer Cell Growth by Regulating the Phosphorylation of mTOR Downstream Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mTOR and MEK1/2 inhibition differentially modulate tumor growth and the immune microenvironment in syngeneic models of oral cavity cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. mTOR Inhibitors Control the Growth of EGFR Mutant Lung Cancer Even after Acquiring Resistance by HGF | PLOS One [journals.plos.org]
- 12. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the Tumor Microenvironment through mTOR Inhibition and Chemotherapy as Induction Therapy for Locally Advanced Head and Neck Squamous Cell Carcinoma: The CAPRA Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TOR Inhibitors in Clinical Trials: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of first and second-generation TOR inhibitors currently in clinical development. Supported by experimental data, this analysis delves into their mechanisms of action, clinical efficacy, and the methodologies used to evaluate their performance.
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and angiogenesis.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] This has led to the development of two distinct generations of mTOR inhibitors: the first-generation allosteric inhibitors, known as rapalogs, and the second-generation ATP-competitive inhibitors that target the mTOR kinase domain directly.[3]
First-Generation mTOR Inhibitors: The Rapalogs
Rapamycin and its analogs (rapalogs), such as everolimus (B549166) and temsirolimus, were the first class of mTOR inhibitors to enter clinical trials.[4] These drugs form a complex with the intracellular protein FKBP12, which then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR complex 1 (mTORC1).[1][3] While effective in certain cancers like renal cell carcinoma (RCC) and breast cancer, the efficacy of rapalogs is often limited by a feedback activation of the PI3K/Akt signaling pathway.[3][5]
Second-Generation mTOR Inhibitors: A Dual-Pronged Attack
To overcome the limitations of rapalogs, second-generation mTOR inhibitors were developed. These agents are ATP-competitive and directly target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[3] This dual inhibition prevents the feedback activation of Akt, offering a more comprehensive blockade of mTOR signaling.[3] This class includes mTOR kinase inhibitors (e.g., sapanisertib) and dual PI3K/mTOR inhibitors.[6]
Quantitative Data Presentation
The following tables summarize the biochemical potency and clinical efficacy of selected first and second-generation TOR inhibitors.
Table 1: Biochemical Potency (IC50) of TOR Inhibitors
| Inhibitor | Generation | Target(s) | IC50 (mTOR) | Selectivity |
| Rapamycin | First | mTORC1 (allosteric) | ~0.5 nM (for S6K phosphorylation)[5] | Highly selective for mTORC1[5] |
| Everolimus (RAD001) | First | mTORC1 (allosteric) | Similar to Rapamycin[5] | Highly selective for mTORC1[5] |
| Temsirolimus (CCI-779) | First | mTORC1 (allosteric) | Similar to Rapamycin[5] | Highly selective for mTORC1[5] |
| Sapanisertib (MLN0128) | Second | mTORC1/mTORC2 | - | Dual mTORC1/2 inhibitor[5] |
| OSI-027 | Second | mTORC1/mTORC2 | 22 nM (mTORC1), 65 nM (mTORC2)[1] | >100-fold vs. PI3Kα/β/γ[1] |
| AZD8055 | Second | mTORC1/mTORC2 | 0.8 nM[1] | >1,000-fold vs. PI3K[1] |
| INK128 | Second | mTORC1/mTORC2 | Sub-nanomolar[1] | High selectivity against >400 kinases[1] |
| NVP-BEZ235 | Second | PI3K/mTOR | - | Dual PI3K/mTOR inhibitor[7] |
| XL765 | Second | PI3K/mTOR | 157 nM (mTOR), 39 nM (PI3Kα)[7] | Dual PI3K/mTOR inhibitor[7] |
| GDC0980 | Second | PI3K/mTOR | 17.3 nM (mTOR), 4.8 nM (PI3Kα)[7] | Dual PI3K/mTOR inhibitor[7] |
Table 2: Clinical Efficacy of TOR Inhibitors in Renal Cell Carcinoma (RCC)
| Trial / Inhibitor | Setting | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Temsirolimus (vs. IFN-α) | First-line, poor prognosis mRCC | 3.8 months vs. 1.9 months[6] | - |
| Everolimus (RECORD-1) | Second-line mRCC (post-VEGF TKI) | 4.9 months vs. 1.9 months (placebo)[8] | 1.8% vs. 0% (placebo)[8] |
| Sapanisertib (vs. Everolimus) | Second-line mRCC (post-VEGF TKI) | 3.6 months vs. 3.8 months[9][10] | 0% vs. 16.7%[9][10] |
Table 3: Clinical Efficacy of TOR Inhibitors in Hormone Receptor-Positive (HR+) Breast Cancer
| Trial / Inhibitor Combination | Setting | Median Progression-Free Survival (PFS) | Clinical Benefit Rate (CBR) / Objective Response Rate (ORR) |
| Temsirolimus + Letrozole (vs. Letrozole) | First-line, advanced/metastatic | 13.2 months vs. 11.6 months (Phase II)[2] | CBR not significantly different[2] |
| Temsirolimus + Letrozole (HORIZON) | First-line, advanced/metastatic | 8.9 months vs. 9.0 months (Phase III)[11] | ORR: 27% vs. 27%[4] |
| Everolimus + Exemestane (BOLERO-2) | Advanced, refractory to letrozole/anastrozole | 11.0 months vs. 4.1 months (placebo + exemestane)[12] | - |
| Everolimus + Tamoxifen (TAMRAD) | Metastatic, after prior endocrine therapy | 8.6 months vs. 4.5 months (tamoxifen alone)[10] | CBR: 61% vs. 42%[10] |
| Sirolimus + Tamoxifen | Metastatic, progressed on prior tamoxifen/AI | 11.7 months vs. 3.3 months (historical control)[4] | - |
Signaling Pathways and Experimental Workflows
Caption: The mTOR signaling pathway and points of inhibition.
Caption: A generalized experimental workflow for evaluating TOR inhibitors.
Experimental Protocols
mTOR Kinase Assay
This assay measures the direct inhibitory effect of a compound on mTOR kinase activity.
Methodology:
-
Immunoprecipitation of mTORC1/mTORC2:
-
Lyse cells (e.g., HEK293T) with CHAPS lysis buffer.[13]
-
Incubate cell lysates with antibodies against mTORC1 (anti-Raptor) or mTORC2 (anti-Rictor) components.[13]
-
Capture the immune complexes using Protein A/G agarose (B213101) beads.[14]
-
-
Kinase Reaction:
-
Detection:
Western Blot Analysis for mTOR Pathway Activation
This technique is used to assess the in-cell activity of TOR inhibitors by measuring the phosphorylation status of downstream targets.
Methodology:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[17]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of TOR inhibitors on cell proliferation and viability.
Methodology:
-
Cell Seeding and Treatment:
-
MTT Incubation:
-
After the desired treatment period (e.g., 72 hours), add MTT solution (final concentration 0.5 mg/mL) to each well.[20]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[19]
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value from the dose-response curve.[21]
-
References
- 1. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. benchchem.com [benchchem.com]
- 4. Clinical implications of recent studies using mTOR inhibitors to treat advanced hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Differentiating mTOR Inhibitors in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the mTOR kinase domain: the second generation of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR inhibitors in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized Phase II Trial of Sapanisertib ± TAK-117 vs. Everolimus in Patients With Advanced Renal Cell Carcinoma After VEGF-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/Akt/mTOR inhibitors in breast cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 12. The Role of mTOR Inhibitors in Breast Cancer | Oncohema Key [oncohemakey.com]
- 13. researchgate.net [researchgate.net]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 19. atcc.org [atcc.org]
- 20. MTT (Assay protocol [protocols.io]
- 21. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to TOR Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
The Target of Rapamycin (TOR) signaling pathway is a master regulator of cell growth, metabolism, and aging, and is highly conserved across eukaryotes, from yeast to humans.[1][2] As a central signaling hub, TOR integrates diverse environmental cues, such as nutrients and growth factors, to direct cellular anabolic and catabolic processes.[3][4] The TOR kinase exists in two structurally and functionally distinct multiprotein complexes: TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2).[1][2] While the core machinery is conserved, significant differences in upstream regulation and componentry have evolved across species. Understanding these distinctions is critical for utilizing model organisms in biomedical research and for the development of targeted therapeutics.
This guide provides an objective comparison of TOR signaling pathways in key model organisms, supported by experimental data and protocols.
Comparative Analysis of TOR Complex Components
The fundamental components of TORC1 and TORC2 are conserved, but variations exist in protein nomenclature and the presence of specific regulatory subunits across different species. Mammalian cells have a single TOR gene (mTOR), while some organisms like the budding yeast S. cerevisiae possess two TOR paralogs.[1]
Table 1: Core Components of TOR Complex 1 (TORC1) Across Species
| Component Role | Mammals | S. cerevisiae (Yeast) | Drosophila | C. elegans |
|---|---|---|---|---|
| Kinase Subunit | mTOR | Tor1 or Tor2 | Tor | LET-363 |
| Scaffolding Protein | Raptor | Kog1 | Raptor | DAF-15 |
| Substrate Binding | mLST8 | Lst8 | Lst8 | Uncharacterized |
| Inhibitory Subunit | PRAS40 | Not Present | Lobe | Not Present |
Table 2: Core Components of TOR Complex 2 (TORC2) Across Species
| Component Role | Mammals | S. cerevisiae (Yeast) | Drosophila | C. elegans |
|---|---|---|---|---|
| Kinase Subunit | mTOR | Tor2 | Tor | LET-363 |
| Scaffolding Protein | Rictor | Avo3 | Rictor | RICT-1 |
| Substrate Binding | mLST8 | Lst8 | Lst8 | Uncharacterized |
| Regulatory Subunit | mSIN1 | Avo1 | Sin1 | SINH-1 |
| Accessory Protein | Protor/PRR5 | Avo2 | Uncharacterized | Uncharacterized |
Divergence in Upstream Regulation of TORC1
The most significant cross-species divergence lies in the upstream pathways that sense environmental cues and activate TORC1. In mammals, growth factors signal through the PI3K-Akt pathway to inhibit the Tuberous Sclerosis Complex (TSC1/TSC2), a potent inhibitor of the Rheb GTPase.[9] Amino acids signal via the Rag GTPases to recruit mTORC1 to the lysosomal surface, where it can be activated by Rheb.[1][3] This dual-input system is not universally conserved.
Table 3: Comparison of Key Upstream TORC1 Regulators
| Regulatory Module | Mammals | S. cerevisiae (Yeast) | S. pombe (Yeast) | C. elegans | Drosophila |
|---|---|---|---|---|---|
| TSC1/TSC2 Complex | Present | Absent | Present | Absent | Present |
| Rheb GTPase | Present | Absent (Rhb1 not in TORC1 path) | Present | Present | Present |
| Rag GTPases | Present (Activator) | Present (Gtr1/Gtr2) | Present | Present | Present |
| Primary Location | Lysosome | Vacuole | Vacuole | Uncharacterized| Uncharacterized|
The absence of the TSC-Rheb axis in the widely studied budding yeast S. cerevisiae is a critical distinction from mammalian signaling.[1][3] In contrast, fission yeast (S. pombe) provides a model that more closely mirrors the mammalian TSC-Rheb pathway.[1][9]
Signaling Pathway and Workflow Visualizations
Diagrams generated using Graphviz provide a clear visual representation of these complex pathways and experimental procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nutrient sensing and TOR signaling in yeast and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TOR signaling in plants: conservation and innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The TORC1 phosphoproteome in C. elegans reveals roles in transcription and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TOR Signaling in Caenorhabditis elegans Development, Metabolism, and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The intestinal TORC2 signaling pathway contributes to associative learning in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. With TOR less is more: a key role for the conserved nutrient sensing TOR pathway in aging - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Core of mTOR Signaling: A Comparative Guide to the TOR-Raptor and TOR-Rictor Interactions
For researchers, scientists, and drug development professionals, understanding the nuanced interactions within the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is paramount. At the heart of this intricate network lie two distinct complexes, mTORC1 and mTORC2, defined by their core interacting partners: raptor and rictor, respectively. This guide provides a comprehensive comparison of the TOR-raptor and TOR-rictor interactions, supported by experimental data and detailed protocols to facilitate further investigation.
The mTOR kinase, a central regulator of cell growth, proliferation, and metabolism, orchestrates its diverse functions by forming two primary, mutually exclusive complexes. The first, mTOR Complex 1 (mTORC1), is characterized by the regulatory-associated protein of mTOR (raptor). The second, mTOR Complex 2 (mTORC2), is defined by the rapamycin-insensitive companion of mTOR (rictor).[1][2][3] The specific association of mTOR with either raptor or rictor dictates the downstream signaling cascade, substrate specificity, and ultimate cellular response.[4][5]
Comparative Analysis of mTORC1 and mTORC2
The differential association of raptor and rictor with mTOR gives rise to two complexes with distinct upstream regulators and downstream effectors. mTORC1 is acutely sensitive to nutrient availability and is inhibited by the drug rapamycin.[6][7] In contrast, mTORC2 is primarily activated by growth factors and is largely insensitive to acute rapamycin treatment.[6][8]
| Feature | mTORC1 (TOR-Raptor) | mTORC2 (TOR-Rictor) | References |
| Core Components | mTOR, Raptor, mLST8, PRAS40, DEPTOR | mTOR, Rictor, mLST8, mSIN1, Protor1/2, DEPTOR | [9][10] |
| Primary Activators | Nutrients (Amino Acids), Growth Factors, Energy Status | Growth Factors (e.g., Insulin) | [6][11] |
| Key Downstream Effectors | S6K1, 4E-BP1 | Akt, PKCα, SGK1 | [1][11] |
| Cellular Functions | Protein synthesis, cell growth, autophagy inhibition | Cell survival, cytoskeletal organization, metabolism | [1][5] |
| Rapamycin Sensitivity | Sensitive | Acutely Insensitive | [6][8] |
While direct, quantitative comparisons of the binding affinities (Kd values) for the mTOR-raptor and mTOR-rictor interactions are not extensively reported in the literature, the stability and assembly of these complexes are tightly regulated. Cryo-electron microscopy (Cryo-EM) studies have provided high-resolution structural insights into both mTORC1 and mTORC2, revealing the intricate molecular interfaces that govern their formation.[1][12][13] These studies highlight that both complexes exist as dimers, with the central mTOR protein serving as a scaffold.[14][15] The distinct conformations of raptor and rictor are responsible for the unique overall architecture of each complex, which in turn dictates substrate recognition and accessibility of the kinase active site.[14]
Alternative Interacting Partners and Non-Canonical Complexes
Beyond the canonical mTORC1 and mTORC2 complexes, research has begun to uncover a more complex landscape of mTOR interactions. Proteomic analyses have identified numerous novel interacting proteins for both raptor and rictor, suggesting additional layers of regulation and function. For instance, proximity labeling studies of endogenous RICTOR have identified 215 proximal proteins, a significant portion of which were not previously linked to mTORC2 signaling.[16]
Furthermore, the concept of "non-canonical" mTOR signaling is emerging. This includes mTORC1 signaling that is independent of its traditional lysosomal localization and activation mechanisms.[12][17] While distinct, alternative TOR complexes are not as well-characterized as mTORC1 and mTORC2, the existence of tissue-specific and context-dependent variations in mTOR complex composition is an active area of investigation.
Experimental Confirmation of TOR-Raptor/Rictor Interaction
Validating the interaction between mTOR and its core partners, raptor and rictor, is a fundamental step in studying this signaling pathway. The following section provides detailed protocols for key experimental techniques.
Co-Immunoprecipitation (Co-IP) to Demonstrate In Vivo Interaction
Co-IP is a robust method to demonstrate that two proteins interact within a cell. The principle involves using an antibody to pull down a specific protein of interest (e.g., mTOR) and then using Western blotting to detect a co-precipitating partner (e.g., raptor or rictor).
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Overview of mTORC1 and mTORC2 signaling pathways.
Caption: Experimental workflow for Co-Immunoprecipitation.
Detailed Experimental Protocols
Co-Immunoprecipitation Protocol
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a CHAPS-based buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Incubate 1-2 mg of pre-cleared lysate with an anti-mTOR antibody (or anti-raptor/anti-rictor for reciprocal IP) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Protocol
-
SDS-PAGE:
-
Load the eluted samples onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against raptor or rictor overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
In Vitro Kinase Assay
This assay measures the kinase activity of immunoprecipitated mTORC1 or mTORC2.
-
Immunoprecipitation:
-
Perform immunoprecipitation of mTORC1 (using anti-raptor) or mTORC2 (using anti-rictor) as described above, but with a final wash in kinase buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase buffer containing ATP and a specific substrate (e.g., recombinant 4E-BP1 for mTORC1 or Akt for mTORC2).
-
Incubate at 30°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding Laemmli buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
By employing these methodologies, researchers can effectively confirm and further explore the critical interactions between TOR and its key binding partners, raptor and rictor, paving the way for a deeper understanding of mTOR signaling in health and disease.
References
- 1. The structure of mTOR complexes at a glance - Yang - Precision Cancer Medicine [pcm.amegroups.org]
- 2. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR: Its Critical Role in Metabolic Diseases, Cancer, and the Aging Process [mdpi.com]
- 4. Structural Insights into TOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein interaction network analysis of mTOR signaling reveals modular organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. TOR complex 2 is a master regulator of plasma membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mTOR pathway: A current, up-to-date mini-review (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTORC1 and mTORC2 in cancer and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The 3.2-Å resolution structure of human mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Architecture of the human mTORC2 core complex | eLife [elifesciences.org]
- 16. Proximity labeling of endogenous RICTOR identifies mTOR complex 2 regulation by ADP ribosylation factor ARF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-canonical functions of the tuberous sclerosis complex-Rheb signalling axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TOR Isoform Effects: Unraveling the Distinct Roles of TORC1 and TORC2
For researchers, scientists, and drug development professionals, understanding the nuanced differences between the Target of Rapamycin (B549165) (TOR) complexes, TORC1 and TORC2, is critical for dissecting cellular signaling and developing targeted therapeutics. This guide provides a comprehensive comparison of the effects of these two key protein isoforms, supported by experimental data and detailed protocols.
The serine/threonine kinase TOR is a central regulator of cell growth, proliferation, and metabolism. It functions within two structurally and functionally distinct multiprotein complexes: TOR Complex 1 (TORC1) and TOR Complex 2 (TORC2). While both complexes share the catalytic TOR subunit, their unique compositions, particularly the presence of the regulatory proteins Raptor in TORC1 and Rictor in TORC2, dictate their distinct upstream regulation, downstream targets, and ultimate cellular functions.[1][2]
Delineating the Functional Dichotomy of TORC1 and TORC2
TORC1 is acutely sensitive to nutrients, growth factors, and energy levels, acting as a master regulator of anabolic processes.[2][3] Its activation promotes protein synthesis, lipid biogenesis, and cell growth, while inhibiting catabolic processes like autophagy.[4][5] Key downstream effectors of TORC1 include S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which directly control mRNA translation.[6]
In contrast, TORC2 is primarily activated by growth factors and plays a crucial role in cell survival, cytoskeletal organization, and metabolism.[2][4] A key downstream target of TORC2 is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation.[6][7] Unlike TORC1, TORC2 is largely insensitive to acute rapamycin treatment, a key pharmacological distinction.[8]
Quantitative Comparison of TORC1 and TORC2 Inhibition
To illustrate the distinct effects of inhibiting each TOR complex, we can examine the phosphorylation status of their primary downstream targets, S6K1 and Akt. This is commonly achieved through techniques like siRNA-mediated knockdown of the essential components Raptor (for TORC1) and Rictor (for TORC2), or through the use of specific inhibitors.
The following table summarizes the expected quantitative changes in substrate phosphorylation upon selective inhibition of TORC1 and TORC2.
| Inhibition Method | Target Complex | p-S6K1 (Thr389) Fold Change | p-Akt (Ser473) Fold Change | Reference |
| siRNA knockdown of Raptor | TORC1 | ↓↓↓ (Significant Decrease) | ↑ (Potential Increase due to feedback loop) | [9][10] |
| siRNA knockdown of Rictor | TORC2 | ↔ (No significant change) | ↓↓↓ (Significant Decrease) | [1][10] |
| Rapamycin (acute treatment) | TORC1 | ↓↓↓ (Significant Decrease) | ↑ (Potential Increase due to feedback loop) | [9][11] |
| Torin 1 (ATP-competitive inhibitor) | TORC1 & TORC2 | ↓↓↓ (Significant Decrease) | ↓↓↓ (Significant Decrease) | [11][12][13] |
Note: The exact fold change can vary depending on the cell type, experimental conditions, and duration of inhibition. The arrows indicate the general trend observed in multiple studies.
Visualizing the Divergent Signaling Pathways
The distinct signaling cascades initiated by TORC1 and TORC2 can be visualized to better understand their independent and, at times, interconnected roles.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments.
Experimental Workflow for Comparing TORC1 and TORC2 Inhibition
Detailed Methodologies
1. siRNA-Mediated Knockdown of Raptor and Rictor in HEK293T Cells
This protocol describes the transient transfection of small interfering RNAs (siRNAs) to specifically knockdown the expression of Raptor (to inhibit TORC1) and Rictor (to inhibit TORC2).
-
Cell Culture:
-
siRNA Sequences:
-
Raptor (human): Use a pool of 3 target-specific 19-25 nucleotide siRNAs. A validated pool is available from Santa Cruz Biotechnology (sc-44069).[16]
-
Rictor (human): Predesigned Dicer-substrate siRNA duplexes targeting the 3' UTR of human Rictor can be obtained from Integrated DNA Technologies.[9]
-
Control: A non-targeting scrambled siRNA should be used as a negative control.
-
-
Transfection Protocol (using a lipid-based transfection reagent like Lipofectamine 2000):
-
For each well of a 6-well plate, prepare two tubes.
-
Tube A: Dilute 50-100 pmol of siRNA in 250 µL of Opti-MEM I Reduced Serum Medium. Mix gently.
-
Tube B: Dilute 5 µL of Lipofectamine 2000 in 250 µL of Opti-MEM I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Aspirate the culture medium from the cells and wash once with serum-free DMEM.
-
Add the 500 µL of siRNA-lipid complex mixture to the well.
-
Incubate the cells at 37°C in a CO2 incubator.
-
After 4-6 hours, add 1.5 mL of complete growth medium (containing serum and antibiotics).
-
Harvest the cells for analysis 48-72 hours post-transfection.[17]
-
2. Western Blot Analysis of Downstream Target Phosphorylation
This protocol details the detection of phosphorylated S6K1 (p-S6K1) and phosphorylated Akt (p-Akt) as readouts for TORC1 and TORC2 activity, respectively.
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies (diluted in 5% BSA in TBST):
-
Phospho-S6K1 (Thr389)
-
Total S6K1
-
Phospho-Akt (Ser473)
-
Total Akt
-
Raptor
-
Rictor
-
GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantitative Analysis:
-
Perform densitometric analysis of the Western blot bands using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein signal to the total protein signal for each target.
-
Further normalize to the loading control to account for any variations in protein loading.
-
Calculate the fold change in phosphorylation relative to the control samples.
-
By employing these methodologies, researchers can effectively dissect the distinct and intricate roles of TORC1 and TORC2, paving the way for a deeper understanding of cellular regulation and the development of more precise therapeutic interventions.
References
- 1. Distinct roles of the mTOR components Rictor and Raptor in MO7e megakaryocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mTORC2 signaling network: targets and cross-talks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin inhibits mTORC1, but not completely - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mTORC1-Activated S6K1 Phosphorylates Rictor on Threonine 1135 and Regulates mTORC2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conditional Ablation of Raptor or Rictor Has Differential Impact on Oligodendrocyte Differentiation and CNS Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small molecule H89 renders the phosphorylation of S6K1 and AKT resistant to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Cell Culture Transfection of HEK293 with cDNA and/or siRNA [protocols.io]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Validating RNA-Seq Insights: A Comparative Guide to qPCR for TOR-Regulated Gene Expression
For researchers in cellular signaling, oncology, and drug development, robustly quantifying changes in gene expression is paramount. High-throughput methods like RNA sequencing (RNA-Seq) offer a comprehensive view of the transcriptome, but targeted validation of key findings is crucial for advancing research. This guide provides a comparative analysis of RNA-Seq and quantitative polymerase chain reaction (qPCR) for the validation of genes regulated by the Target of Rapamycin (B549165) (TOR) signaling pathway, a central regulator of cell growth and metabolism.
This guide presents a direct comparison of data obtained from RNA-Seq and qPCR, highlighting the concordance between the two techniques. Detailed experimental protocols for both methods are provided to ensure reproducibility. Furthermore, visual diagrams of the TOR signaling pathway and the experimental workflow for validation are included to facilitate a deeper understanding of the scientific context and procedures.
Performance Comparison: RNA-Seq vs. qPCR
The concordance between RNA-Seq and qPCR is a critical checkpoint in transcriptomic studies. Data from a study investigating the effects of rapamycin, an inhibitor of the mTOR pathway, on cytotoxic T lymphocytes (CTLs) demonstrates a strong positive correlation between the two methods. In this study, the expression of several genes identified as differentially expressed by RNA-Seq was validated using qPCR. The fold changes observed with both techniques, while not identical, showed a consistent directional change (upregulation or downregulation), underscoring the reliability of RNA-Seq for discovery and the utility of qPCR for validation.[1][2][3][4]
Below is a summary of the comparative data for a selection of TOR-regulated genes:
| Gene | RNA-Seq (log2 Fold Change) | qPCR (Fold Change) | Direction of Regulation |
| Gzmb | -1.5 | ~0.4 | Downregulated |
| Prf1 | -1.2 | ~0.5 | Downregulated |
| Il2ra | -1.0 | ~0.6 | Downregulated |
| Ccr2 | -2.1 | ~0.2 | Downregulated |
| Cxcr3 | -1.8 | ~0.3 | Downregulated |
| Sell | 1.1 | ~2.2 | Upregulated |
| Ccr7 | 1.3 | ~2.5 | Upregulated |
| Klf2 | 1.7 | ~3.2 | Upregulated |
| S1pr1 | 1.4 | ~2.7 | Upregulated |
| Tcf7 | 1.2 | ~2.3 | Upregulated |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of scientific findings. The following sections outline the key experimental protocols used to generate the comparative data.
TOR Signaling Inhibition
To study the effects of TOR pathway inhibition, cells are treated with a specific inhibitor. Rapamycin is a widely used and highly specific inhibitor of mTOR complex 1 (mTORC1).
-
Cell Culture and Treatment: Cytotoxic T lymphocytes (CTLs) were cultured under standard conditions. To inhibit TOR signaling, the culture medium was supplemented with rapamycin at a final concentration of 250 ng/mL.[2] Control cells were cultured in the absence of rapamycin. Cells were harvested after a 72-hour incubation period for RNA extraction.
RNA Isolation and Purification
High-quality RNA is the starting point for both RNA-Seq and qPCR. The integrity and purity of the RNA directly impact the reliability of the results.
-
Cell Lysis: Harvested cells are lysed using a reagent containing phenol (B47542) and guanidine (B92328) isothiocyanate (e.g., TRIzol). This reagent disrupts cells and denatures proteins while preserving RNA integrity.
-
Phase Separation: Chloroform is added to the lysate, followed by centrifugation. This separates the mixture into three phases: an upper aqueous phase containing RNA, an interphase with DNA, and a lower organic phase with proteins and lipids.
-
RNA Precipitation: The aqueous phase is carefully collected, and RNA is precipitated by adding isopropanol.
-
RNA Wash and Resuspension: The RNA pellet is washed with 75% ethanol (B145695) to remove salts and other impurities and then air-dried. The purified RNA is resuspended in RNase-free water.
-
Quality Control: The concentration and purity of the RNA are determined using a spectrophotometer (measuring absorbance at 260 and 280 nm). RNA integrity is assessed by gel electrophoresis or a microfluidics-based system.
RNA Sequencing (RNA-Seq) Protocol
-
Library Preparation:
-
mRNA Enrichment: Poly(A)-tailed mRNAs are enriched from the total RNA sample using oligo(dT)-attached magnetic beads.
-
Fragmentation and Priming: The enriched mRNA is fragmented into smaller pieces and primed with random hexamers.
-
First-Strand cDNA Synthesis: Reverse transcriptase is used to synthesize the first strand of complementary DNA (cDNA).
-
Second-Strand cDNA Synthesis: DNA polymerase I and RNase H are used to synthesize the second strand of cDNA.
-
End Repair, A-tailing, and Adapter Ligation: The ends of the double-stranded cDNA are repaired, a single adenosine (B11128) nucleotide is added to the 3' ends, and sequencing adapters are ligated.
-
PCR Amplification: The adapter-ligated cDNA is amplified by PCR to create the final sequencing library.
-
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality.
-
Alignment: Reads are aligned to a reference genome.
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical methods are used to identify genes that are significantly upregulated or downregulated between the rapamycin-treated and control samples.
-
Quantitative PCR (qPCR) Protocol
-
Reverse Transcription (cDNA Synthesis):
-
Total RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme. A mix of oligo(dT) and random primers is often used to ensure comprehensive cDNA synthesis.
-
-
qPCR Reaction Setup:
-
The qPCR reaction mixture typically includes:
-
cDNA template
-
Forward and reverse primers specific to the gene of interest
-
A fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green) or a fluorescently labeled probe
-
DNA polymerase
-
Reaction buffer
-
-
-
qPCR Amplification and Detection:
-
The reaction is performed in a real-time PCR thermal cycler. The amplification of the target gene is monitored in real-time by detecting the fluorescence signal.
-
-
Data Analysis:
-
The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene.
-
The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to a stably expressed housekeeping gene.
-
Visualizing the Pathways and Processes
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams have been generated.
Caption: A simplified diagram of the mTORC1 signaling pathway.
Caption: Workflow for validating RNA-Seq data with qPCR.
References
Navigating the Maze of mTOR Inhibition: A Comparative Guide to the Specificity of Novel TOR Pathway Inhibitors
For researchers, scientists, and drug development professionals, the pursuit of highly specific inhibitors of the mechanistic target of rapamycin (B549165) (mTOR) pathway is a critical frontier in therapeutic development. The mTOR kinase, a central regulator of cell growth, proliferation, and metabolism, exists in two distinct complexes: mTORC1 and mTORC2. While first-generation allosteric inhibitors like rapamycin and its analogs (rapalogs) exclusively target mTORC1, a new wave of ATP-competitive inhibitors aims for dual mTORC1/mTORC2 inhibition or even combined mTOR/PI3K pathway blockade. However, the ultimate utility of these novel agents hinges on their specificity. This guide provides an objective comparison of the specificity of several prominent novel TOR pathway inhibitors, supported by experimental data and detailed methodologies, to aid in the informed selection of research tools and potential therapeutic candidates.
The target of rapamycin (TOR) is an evolutionarily conserved serine/threonine kinase that acts as a master regulator of cellular growth and metabolism in response to environmental cues such as nutrients and growth factors.[1] In mammals, mTOR forms the catalytic subunit of two distinct protein complexes, mTORC1 and mTORC2, which have different downstream targets and cellular functions.[2] Dysregulation of the mTOR pathway is implicated in a multitude of diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making it a highly attractive target for drug development.[]
The first-generation mTOR inhibitors, rapamycin and its analogs, are allosteric inhibitors that, in complex with FKBP12, bind to the FRB domain of mTOR, leading to the specific inhibition of mTORC1.[4] While clinically useful, their efficacy can be limited by the incomplete inhibition of all mTORC1 functions and the activation of feedback loops that promote cell survival.[5] This has spurred the development of second-generation, ATP-competitive mTOR kinase inhibitors (TORKi), which target the kinase domain of mTOR and can inhibit both mTORC1 and mTORC2.[6] A further class of dual mTOR/PI3K inhibitors has also emerged, targeting both key nodes of this critical signaling axis.[]
This guide will delve into the specificity of a selection of these novel, second-generation mTOR inhibitors, presenting quantitative data on their potency and selectivity, and providing detailed protocols for the key experiments used to evaluate these properties.
Comparative Analysis of Inhibitor Specificity
The specificity of a kinase inhibitor is paramount, as off-target effects can lead to cellular toxicity and confound experimental results.[7] The ideal inhibitor exhibits high potency against its intended target(s) while displaying minimal activity against other kinases. The following tables summarize the inhibitory activity of several novel TOR pathway inhibitors against mTORC1, mTORC2, and key off-target kinases from the PI3K family.
| Inhibitor | Type | mTORC1 IC50 (nM) | mTORC2 IC50 (nM) | PI3Kα IC50/Ki (nM) | PI3Kβ IC50/Ki (nM) | PI3Kγ IC50/Ki (nM) | PI3Kδ IC50/Ki (nM) |
| Torin1 | ATP-competitive | ~3 | ~3 | 1,800 | - | - | - |
| Sapanisertib (INK128) | ATP-competitive | 1 | 3 | 219 (IC50) / 152 (Ki) | 5,293 (IC50) / 4,700 (Ki) | 221 (IC50) / 165 (Ki) | 230 (IC50) |
| AZD8055 | ATP-competitive | 0.8 | 0.8 | >10,000 | >10,000 | >10,000 | >10,000 |
| OSI-027 | ATP-competitive | 22 | 65 | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective |
| AZD2014 | ATP-competitive | ~0.2 (cellular pS6) | ~0.08 (cellular pAKT) | 3,800 | >30,000 | >29,000 | >30,000 |
| NVP-BEZ235 | Dual mTOR/PI3K | 20.7 | 20.7 | 4 | 75 | 5 | 7 |
| GDC-0980 (Apitolisib) | Dual mTOR/PI3K | - | - | 5 (Ki) | 27 (Ki) | 17 (Ki) | 17 (Ki) |
Table 1: Comparative inhibitory potency of novel TOR pathway inhibitors. IC50 and Ki values were compiled from multiple sources and assay conditions may vary.[2][][4][8][9][10][11][12]
Kinome-wide Selectivity Profiles
Beyond the PI3K family, comprehensive kinome scanning provides a broader view of an inhibitor's specificity. Here are summaries of the kinome-wide selectivity for several key inhibitors.
-
Torin1 : Exhibits high selectivity for mTOR. At a concentration of 10 µM, it shows significant inhibition of only a few other kinases, primarily within the PI3K-related kinase (PIKK) family, such as ATM, ATR, and DNA-PK.[6]
-
PP242 : Demonstrates broader off-target activity compared to Torin1, inhibiting several other kinases at 10 µM, including RET, JAK1/2/3, and members of the PI3K family.[6]
-
KU63794 and WYE354 : These inhibitors show good selectivity, with primary off-targets being p38 kinases and PI3K isoforms.[6]
-
Sapanisertib (INK128/MLN0128) : Displays over 100-fold selectivity for mTOR compared to PI3K isoforms.[11]
-
AZD8055 : Shows excellent selectivity, with approximately 1,000-fold greater potency against mTOR than class I PI3K isoforms and no significant activity against a panel of 260 other kinases at concentrations up to 10 µM.[8]
-
AZD2014 : Demonstrates high selectivity for mTOR over other PIKK family members and is inactive against a panel of over 200 kinases when tested at 10 µM.[4]
-
OSI-027 : Exhibits greater than 100-fold selectivity for mTOR relative to PI3Kα, PI3Kβ, PI3Kγ, and DNA-PK. Kinome scans against over 100 kinases showed no significant inhibition at 1 µM.[12][13]
Visualizing the TOR Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approaches used to assess inhibitor specificity, the following diagrams were generated using the Graphviz DOT language.
Caption: Simplified TOR signaling pathway illustrating key components and points of inhibition.
Caption: Key experimental workflows for evaluating mTOR inhibitor specificity.
Detailed Experimental Protocols
Rigorous and reproducible experimental design is crucial for accurately evaluating inhibitor specificity. The following are detailed methodologies for the key experiments cited in this guide.
In Vitro mTORC1/mTORC2 Kinase Assay
This assay directly measures the enzymatic activity of immunoprecipitated mTOR complexes in the presence of an inhibitor to determine its IC50 value.
1. Immunoprecipitation of mTOR Complexes:
-
Culture and lyse cells (e.g., HEK293T) in CHAPS-based lysis buffer supplemented with protease and phosphatase inhibitors.[14]
-
Incubate cell lysates with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibodies for 2-4 hours at 4°C.[14][15]
-
Add protein A/G agarose (B213101) beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[15]
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. For mTORC1 assays, an additional high-salt wash can be performed to remove the inhibitory subunit PRAS40.[16]
2. Kinase Reaction:
-
Resuspend the beads in a kinase assay buffer (e.g., 25 mM HEPES, 100 mM potassium acetate, 2 mM MgCl2).[15]
-
Add the recombinant substrate (e.g., GST-4E-BP1 for mTORC1 or inactive GST-AKT1 for mTORC2).
-
Add the test inhibitor at various concentrations, including a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP (e.g., 500 µM).[15]
-
Incubate the reaction at 30-37°C for 20-30 minutes with gentle agitation.[15][16]
3. Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46) or anti-phospho-AKT (Ser473)) to detect kinase activity.
-
Quantify band intensities to determine the IC50 value of the inhibitor.
Western Blot Analysis of mTOR Pathway Signaling
This method assesses the effect of an inhibitor on the phosphorylation status of downstream mTOR targets in intact cells.
1. Cell Culture and Treatment:
-
Plate cells of interest and allow them to adhere or stabilize in culture.
-
Treat cells with the mTOR inhibitor at a range of concentrations and for various durations. Include a vehicle control.
2. Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17]
-
Clarify the lysates by centrifugation and collect the supernatant.[17]
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.[17]
3. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and denature the samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[18]
-
Incubate the membrane with primary antibodies against phosphorylated and total mTOR pathway proteins (e.g., p-S6K, S6K, p-AKT, AKT, p-4E-BP1, 4E-BP1) overnight at 4°C.[18]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Analyze the results by normalizing the phosphorylated protein signal to the total protein signal.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement of an inhibitor in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[19]
1. Cell Treatment:
-
Treat cultured cells with the inhibitor of interest or a vehicle control for a specified time.[20]
2. Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[21]
3. Lysis and Separation:
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of a mild lysis buffer).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[20]
4. Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the soluble target protein (mTOR) using Western blotting or mass spectrometry.[20]
5. Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[22] This can also be performed at a single temperature with varying inhibitor concentrations to generate an isothermal dose-response curve.[22]
Conclusion
The development of novel TOR pathway inhibitors has opened up new avenues for both basic research and clinical applications. However, a thorough understanding of their specificity is crucial for the interpretation of experimental data and the prediction of therapeutic outcomes. The ATP-competitive inhibitors discussed in this guide, such as Torin1, Sapanisertib, AZD8055, AZD2014, and OSI-027, generally demonstrate high selectivity for mTOR over other kinases, particularly PI3K isoforms, making them valuable tools for dissecting the roles of mTORC1 and mTORC2. In contrast, dual mTOR/PI3K inhibitors like NVP-BEZ235 and GDC-0980 offer the advantage of simultaneously targeting two key nodes in a frequently hyperactivated signaling pathway.
The choice of inhibitor should be guided by the specific research question and the desired target profile. The experimental protocols detailed herein provide a robust framework for researchers to independently verify the specificity and efficacy of these and other emerging TOR pathway inhibitors in their own experimental systems. As the landscape of mTOR-targeted therapies continues to evolve, such rigorous comparative evaluation will remain essential for advancing the field.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 4. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evidence for Direct Activation of mTORC2 Kinase Activity by Phosphatidylinositol 3,4,5-Trisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 19. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. news-medical.net [news-medical.net]
"comparative study of TOR signaling in healthy vs. diseased tissue"
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy status, and stress, to orchestrate cellular responses.[3] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4] While tightly regulated in healthy tissues to maintain homeostasis, dysregulation of mTOR signaling is a common feature in a multitude of human diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][5][6] This guide provides a comparative overview of TOR signaling in healthy versus diseased states, supported by experimental data and detailed methodologies.
Comparative Analysis of mTOR Signaling Activity
In healthy tissues, mTOR signaling is maintained at a basal level, ensuring normal cell function and response to physiological cues. In contrast, diseased tissues frequently exhibit hyperactive mTOR signaling, contributing to pathogenesis.[7][8]
| Feature | Healthy Tissue | Diseased Tissue (e.g., Cancer, Metabolic Disorders) |
| mTORC1 Activity | Basal, tightly regulated by nutrient and growth factor availability. | Often constitutively hyperactivated.[7] |
| mTORC2 Activity | Regulated by growth factors to control cell survival and metabolism. | Frequently hyperactivated, contributing to cell proliferation and survival.[2] |
| Upstream Signaling (e.g., PI3K/Akt) | Transiently activated by physiological stimuli. | Often constitutively active due to mutations in upstream components (e.g., PI3K, PTEN).[2][4] |
| Downstream Effectors (e.g., p-S6K1, p-4E-BP1) | Basal phosphorylation, leading to controlled protein synthesis. | Hyper-phosphorylated, driving uncontrolled protein synthesis and cell growth.[4] |
| Autophagy | Active at a basal level to clear damaged organelles and proteins. | Inhibited due to mTORC1 hyperactivation, leading to accumulation of cellular damage.[9] |
Key Signaling Pathways: A Visual Comparison
The following diagrams illustrate the differences in TOR signaling pathways between healthy and diseased states.
Caption: Basal TOR signaling pathway in healthy tissue.
Caption: Hyperactivated TOR signaling in diseased tissue.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess mTOR signaling activity.
Western Blotting for Phosphorylated mTOR Pathway Proteins
Objective: To quantify the activation state of mTOR pathway components by measuring the levels of phosphorylated proteins.
Methodology:
-
Tissue Lysis:
-
Homogenize fresh or frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-mTOR, p-Akt, p-S6K1, p-4E-BP1) and total proteins overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the corresponding total protein levels.
-
Immunohistochemistry (IHC) for mTOR Pathway Proteins in Tissue Sections
Objective: To visualize the localization and expression levels of mTOR pathway proteins within the tissue architecture.
Methodology:
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on charged glass slides.
-
-
Antigen Retrieval:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein blocking solution.
-
Incubate sections with primary antibodies against mTOR pathway proteins (e.g., p-S6K1) overnight at 4°C.
-
Wash with phosphate-buffered saline (PBS).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a diaminobenzidine (DAB) substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Capture images using a light microscope.
-
Semi-quantitatively score the staining intensity and percentage of positive cells.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of TOR signaling.
Caption: Workflow for comparing TOR signaling.
Conclusion
The dysregulation of TOR signaling is a critical factor in the pathogenesis of numerous diseases. Understanding the molecular distinctions in TOR pathway activity between healthy and diseased tissues is paramount for the development of targeted therapeutics. The experimental approaches outlined in this guide provide a robust framework for researchers to investigate these differences and identify novel intervention strategies. The hyperactive nature of mTOR signaling in diseased states presents a key vulnerability that can be exploited for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TOR Signaling and Nutrient Sensing | Annual Reviews [annualreviews.org]
- 4. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTORC1 and mTORC2 in cancer and the tumor microenvironment. | Vanderbilt University Medical Center [medsites.vumc.org]
- 6. mTOR signaling in aging and neurodegeneration: At the crossroad between metabolism dysfunction and impairment of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. mdpi.com [mdpi.com]
- 9. Age-Related Neurodegeneration Prevention Through mTOR Inhibition: Potential Mechanisms and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "Torrat" Products: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals using products under the brand name "Torrat," understanding the correct disposal procedures is paramount. Due to the variety of products marketed with this name, a one-size-fits-all disposal protocol is not feasible. This guide provides a comprehensive framework for the safe handling and disposal of "this compound" products, emphasizing the importance of consulting the specific Safety Data Sheet (SDS) for each product.
Immediate Safety and Handling
Before any disposal procedures are considered, ensuring immediate safety in handling is crucial. Based on the available safety data sheets for various "this compound" branded products, the following personal protective equipment (PPE) and handling precautions are consistently recommended:
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[1]
-
Skin Protection: Use impervious rubber or chemical-resistant gloves.[2][3] Long-sleeved shirts, long pants, and appropriate footwear should also be worn to minimize skin contact.[3]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, an approved respirator may be necessary.[3]
-
General Hygiene: Do not eat, drink, or smoke in areas where "this compound" products are handled.[2][4] Wash hands thoroughly after handling.[3]
General Disposal Principles
The overarching principle for the disposal of any "this compound" product is to adhere to local, regional, national, and international regulations.[2][4][5] Under no circumstances should hazardous chemical waste be disposed of down the drain or in regular trash without proper treatment.[6][7]
Key Disposal Steps:
-
Consult the Safety Data Sheet (SDS): The SDS for the specific "this compound" product is the primary source of information for disposal. It will contain a dedicated section on "Disposal considerations."
-
Waste Segregation: Do not mix "this compound" waste with other chemical waste streams unless explicitly permitted.[6][8] Incompatible materials should be kept separate to avoid dangerous reactions.[2]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[6][7] Do not use abbreviations or formulas.[7]
-
Container Management: Waste containers should be in good condition, kept closed except when adding waste, and stored in a designated, well-ventilated area.[2][6]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS or a similar department should be contacted for guidance on specific disposal procedures and to arrange for waste pickup.[6]
Quantitative Data Summary
Due to the lack of a single chemical identity for "this compound," quantitative disposal data is not available. The table below provides a template for researchers to summarize key disposal and safety information from the specific SDS of the "this compound" product they are using.
| Parameter | Value | Source (SDS Section) |
| Acute Oral LD50 | e.g., > 7200 mg/kg (rats) | Section 11: Toxicological Information |
| Aquatic Toxicity | e.g., Very toxic to aquatic life | Section 12: Ecological Information |
| Recommended Extinguishing Media | e.g., Carbon dioxide, foam, dry chemical | Section 5: Fire-fighting Measures |
| Incompatible Materials | e.g., Reducing agents and alkalis | Section 10: Stability and Reactivity |
| Specific Disposal Instructions | e.g., Dispose of contents/container in accordance with local regulations | Section 13: Disposal Considerations |
Users should populate this table with information from the relevant product-specific SDS.
Experimental Protocols
Detailed experimental protocols for the disposal of specific "this compound" products were not found in the public domain. Such protocols are typically developed by individual institutions based on the chemical properties of the waste, regulatory requirements, and the availability of waste treatment facilities. For guidance on neutralization or other treatment procedures, consult your institution's EHS department or a qualified chemical waste disposal company.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a chemical product like "this compound" in a laboratory setting.
Caption: Decision workflow for laboratory chemical waste disposal.
By following this structured approach and prioritizing the information contained within the product-specific SDS, researchers can ensure the safe and compliant disposal of all "this compound" branded materials.
References
- 1. media.toro.com [media.toro.com]
- 2. typhoonplantprotection.com [typhoonplantprotection.com]
- 3. storageatlasengagepdcus.blob.core.windows.net [storageatlasengagepdcus.blob.core.windows.net]
- 4. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 5. tor-coatings.com [tor-coatings.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. oehs.tulane.edu [oehs.tulane.edu]
Personal protective equipment for handling Torrat
To provide you with the essential safety and logistical information for handling any substance, it is imperative to first understand its chemical or biological nature. Unfortunately, there is no publicly available information that identifies a substance referred to as "Torrat" in scientific or safety databases.
The safe handling, necessary personal protective equipment (PPE), and proper disposal methods are all entirely dependent on the specific hazards posed by a chemical or biological agent. These hazards can include:
-
Toxicity: The degree to which a substance can harm an organism.
-
Reactivity: The tendency of a substance to undergo a chemical reaction, potentially with explosive force.
-
Flammability: The ease with which a substance will ignite.
-
Corrosivity: The ability of a substance to destroy or damage other materials, including living tissue.
-
Biohazardous Nature: The risk of a substance causing infection or disease.
Without knowing the properties of "this compound," providing any guidance on PPE or handling would be speculative and potentially dangerous.
To proceed, please provide one of the following:
-
The chemical name or formula (e.g., Sodium Hydroxide, NaOH)
-
A CAS (Chemical Abstracts Service) number
-
A Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS)
-
The biological agent's name and risk group classification
Once this information is provided, a comprehensive guide on the personal protective equipment for handling "this compound" can be developed, including detailed operational and disposal plans tailored to the specific risks it presents. This will ensure that researchers, scientists, and drug development professionals can work safely and effectively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
